(5R)-Dinoprost tromethamine
描述
Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9; pKa = 8.3 at 20 ℃; pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.
An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals; as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed; Martindale, The Extra Pharmacopoeia, 30th ed, p1424)
Structure
3D Structure
属性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZDBCJOHFCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023723 | |
| Record name | Tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Tromethamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
219-220 °C at 10 mm Hg | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000022 [mmHg] | |
| Record name | Tromethamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystalline mass, WHITE, CRYSTALLINE POWDER | |
CAS No. |
77-86-1 | |
| Record name | Tris(hydroxymethyl)aminomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tromethamine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tromethamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trometamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trometamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tromethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trometamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tromethamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-172 °C | |
| Record name | TROMETHAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (5R)-Dinoprost Tromethamine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: (5R)-Dinoprost tromethamine, a synthetic analogue of the endogenous prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent whose actions are mediated through the high-affinity activation of the prostaglandin F2α receptor (FP receptor). The FP receptor is a canonical member of the G-protein coupled receptor (GPCR) superfamily. The binding of Dinoprost tromethamine primarily initiates a signaling cascade through the Gαq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and a rapid increase in intracellular calcium concentrations ([Ca²⁺]i). This calcium mobilization is the pivotal event driving the compound's main physiological effects: potent smooth muscle contraction, particularly in the myometrium, and luteolysis, the regression of the corpus luteum. This guide provides a detailed examination of this mechanism, supported by quantitative pharmacological data and key experimental protocols.
Core Mechanism of Action
Receptor Binding and Activation
Dinoprost tromethamine functions as a selective agonist for the prostaglandin F2α receptor (FP receptor), a 7-transmembrane GPCR encoded by the PTGFR gene.[1] Its mechanism is rooted in its ability to mimic the natural ligand, PGF2α, binding to and stabilizing an active conformation of the receptor.[2][3] The FP receptor is expressed in various tissues, including the uterine myometrium, corpus luteum, and ciliary muscle, which accounts for its range of physiological effects.[1][3]
G-Protein Coupling
Upon agonist binding, the activated FP receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), primarily engaging the Gαq/11 family of heterotrimeric G-proteins.[4][5][6] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The GTP-bound Gαq subunit is the primary effector for the downstream signaling cascade.[7][8] Studies have also suggested that the FP receptor can promiscuously couple to the Gα12/13 family, which can mediate distinct cellular responses.[7]
Intracellular Signaling Cascade
The activated Gαq subunit directly stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).[6][9] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]
-
IP₃ and Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER). This binding triggers the rapid release of stored Ca²⁺ from the ER into the cytosol, causing a sharp increase in intracellular calcium concentration ([Ca²⁺]i).[10][11] This rise in [Ca²⁺]i is a critical event that leads to the activation of calcium-dependent proteins, such as calmodulin and protein kinase C (PKC), ultimately resulting in smooth muscle contraction.[10]
-
DAG and Protein Kinase C: DAG remains in the plasma membrane where it, along with the increased [Ca²⁺]i, activates members of the Protein Kinase C (PKC) family. Activated PKC can then phosphorylate a variety of intracellular proteins, modulating other signaling pathways and contributing to the sustained cellular response.
This entire cascade, from receptor binding to calcium release, is the fundamental mechanism responsible for the physiological actions of Dinoprost tromethamine, including uterine contractions and luteolysis.[3][12]
Quantitative Pharmacology
The interaction of Dinoprost (PGF2α) with the FP receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional potency data.
Table 1: Receptor Binding Affinity Data for PGF2α
This table presents equilibrium dissociation constants (Kd) and inhibitor constants (Ki) for PGF2α and related analogues at the FP receptor. Lower values indicate higher binding affinity.
| Ligand | Preparation | Assay Type | Value (nM) | Reference |
| [³H]PGF2α | Bovine Corpus Luteum Membranes | Saturation Binding | 1.6 (High Affinity Site) | [13] |
| [³H]PGF2α | Bovine Corpus Luteum Membranes | Saturation Binding | 24 (Low Affinity Site) | [13] |
| PGF2α | Transfected CHO Cells | Scatchard Analysis | 25.2 | [4] |
| Travoprost acid | Recombinant FP Receptor | Competition Binding | Ki = 35 | [14] |
| Latanoprost acid | Recombinant FP Receptor | Competition Binding | Ki = 98 | [14] |
| Bimatoprost acid | Recombinant FP Receptor | Competition Binding | Ki = 83 | [14] |
Table 2: Functional Potency Data for PGF2α
This table outlines the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) required to elicit a functional response following FP receptor activation. Lower values indicate higher potency.
| Ligand | Response Measured | Cell/Tissue Type | Value (nM) | Reference |
| PGF2α | Inositol Phosphate Generation | Transfected HEK 293 Cells | EC₅₀ = 10 | [15] |
| PGF2α | Inhibition of LH-stimulated cAMP | Rat Luteal Cells | IC₅₀ = 2 - 4 | [12] |
| Travoprost acid | Phosphoinositide Turnover | Human Ciliary Muscle Cells | EC₅₀ = 1.4 | [14] |
| Travoprost acid | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | EC₅₀ = 3.6 | [14] |
Key Experimental Methodologies
The characterization of the this compound mechanism of action relies on specific and robust experimental assays. Detailed protocols for two foundational experiments are provided below.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled compound (e.g., Dinoprost) for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the FP receptor.
Materials:
-
Receptor Source: Cell membranes prepared from tissues endogenously expressing the FP receptor (e.g., bovine corpus luteum) or from cell lines stably expressing the recombinant FP receptor (e.g., HEK293-FP).[4][13]
-
Radioligand: A high-affinity FP receptor ligand labeled with a radioisotope, typically [³H]PGF2α.
-
Test Compound: Unlabeled this compound.
-
Assay Buffer: e.g., Tris-HCl buffer with MgCl₂ and EDTA.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[16]
-
Scintillation Counter: To quantify radioactivity.
Protocol:
-
Preparation: Prepare serial dilutions of the unlabeled Dinoprost tromethamine.
-
Incubation: In a 96-well plate, incubate a fixed concentration of the receptor membrane preparation with a fixed concentration of [³H]PGF2α (typically at or below its Kd) and varying concentrations of the unlabeled Dinoprost.[17]
-
Total and Nonspecific Binding: Include control wells for total binding (membranes + radioligand, no competitor) and nonspecific binding (membranes + radioligand + a saturating concentration of unlabeled PGF2α).[17]
-
Equilibrium: Incubate the plate at a controlled temperature (e.g., 22°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.[16]
-
Quantification: Place the filters into scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Nonspecific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor (Dinoprost).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Dinoprost that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Intracellular Calcium Mobilization Assay
This functional assay directly measures the primary downstream consequence of FP receptor activation by Dinoprost—the release of intracellular calcium.
Objective: To measure the dose-dependent increase in [Ca²⁺]i in response to FP receptor agonism by Dinoprost.
Materials:
-
Cells: A suitable cell line (e.g., HEK293, CHO) stably expressing the FP receptor, or primary cells like human myometrial cells.[4][18]
-
Calcium Indicator Dye: A cell-permeant fluorescent calcium indicator such as Fura-2 AM or Fluo-8 AM.[11][19]
-
Assay Buffer: HEPES-buffered saline or Tyrode's buffer, with and without extracellular calcium.[11][20]
-
Fluorescence Plate Reader: A microplate reader equipped with injectors and capable of kinetic fluorescence measurements at the appropriate excitation/emission wavelengths.[11]
-
Test Compound: Unlabeled this compound.
Protocol:
-
Cell Plating: Seed the FP receptor-expressing cells into a clear-bottom, black-walled 96-well plate and culture overnight to allow for adherence.[11]
-
Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium indicator dye (e.g., Fura-2 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. The AM ester group allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells gently with assay buffer to remove excess extracellular dye. Incubate for an additional period (e.g., 30 minutes) at room temperature to allow intracellular esterases to cleave the AM group, trapping the active, calcium-sensitive form of the dye inside the cells.[11]
-
Measurement:
-
Place the plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity kinetically (e.g., one reading per second). For ratiometric dyes like Fura-2, alternate excitation between ~340 nm (calcium-bound) and ~380 nm (calcium-free), with emission measured at ~510 nm.[11]
-
Establish a stable baseline fluorescence reading for several seconds.
-
Using the instrument's injectors, add varying concentrations of Dinoprost tromethamine to the wells.
-
Continue recording the fluorescence signal for several minutes to capture the full transient increase in [Ca²⁺]i.
-
-
Data Analysis:
-
For ratiometric dyes, calculate the ratio of fluorescence intensities (e.g., F340/F380) for each time point.[11]
-
Normalize the data to the baseline reading before agonist addition.
-
Determine the peak response for each concentration of Dinoprost.
-
Plot the peak response against the log concentration of Dinoprost and fit the data to a dose-response curve to determine the EC₅₀.
-
Caption: Workflow for a cell-based intracellular calcium mobilization assay.
Signaling Pathway Visualization
The following diagram illustrates the primary signaling pathway activated by this compound.
Caption: Dinoprost activates the FP receptor, leading to a Gαq-mediated signaling cascade.
Conclusion
The mechanism of action of this compound is a well-defined process centered on the activation of the Gαq-coupled FP receptor. This interaction initiates a robust and rapid intracellular signaling cascade that culminates in the mobilization of intracellular calcium. The resulting physiological outcomes, primarily smooth muscle contraction and luteolysis, are direct consequences of this Ca²⁺-dependent pathway. A thorough understanding of this mechanism, supported by quantitative pharmacological data and validated through specific in vitro assays, is essential for its continued application and for the development of novel therapeutics targeting the prostanoid receptor family.
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Intracellular mechanisms underlying prostaglandin F2alpha-stimulated phasic myometrial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory characteristics of prostaglandin F2 alpha in the rat luteal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biophysics-reports.org [biophysics-reports.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (5R)-Dinoprost Tromethamine
Abstract
This compound, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent and selective agonist for the prostaglandin F (FP) receptor.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to its study. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and application of this compound.
Introduction
Prostaglandin F2α is a bioactive lipid derived from arachidonic acid through the cyclooxygenase (COX) pathway.[4] It plays a crucial role in a variety of physiological and pathological processes, including smooth muscle contraction, luteolysis, and inflammation.[5] this compound, as a stable and potent synthetic mimic of PGF2α, offers a valuable tool for both therapeutic applications and basic research into prostanoid signaling.[1][6] Its primary clinical utilities are in obstetrics and gynecology for the induction of labor and termination of pregnancy, as well as in veterinary medicine for reproductive cycle management.[7]
Physicochemical Properties
This compound is the tromethamine salt of dinoprost (B1670695). The tromethamine salt enhances the solubility and stability of the active dinoprost molecule. It typically presents as a white to off-white, very hygroscopic, crystalline powder.
Chemical Structure:
-
Dinoprost: C20H34O5
-
Tromethamine: C4H11NO3
-
Dinoprost Tromethamine: C24H45NO8
Mechanism of Action
This compound exerts its biological effects by acting as a selective agonist at the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] The FP receptor is primarily coupled to the Gq alpha subunit (Gαq).[8][9][10]
Signaling Pathway
Upon binding of this compound to the FP receptor, a conformational change is induced, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit, with GTP bound, dissociates from the βγ subunits and stimulates phospholipase C (PLC).[10][11] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11] The resulting increase in cytosolic Ca2+ concentration is a critical event that mediates many of the physiological effects of PGF2α, including smooth muscle contraction. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, contributing to the cellular response.[10]
In some cell types, PGF2α signaling via the FP receptor has been shown to transactivate the epidermal growth factor receptor (EGFR) and activate the mitogen-activated protein kinase (MAPK) signaling pathway, thereby influencing cell proliferation.[4]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Cell Line/Tissue | Kd (nM) | Reference |
| Prostaglandin F2α | FP Receptor | Transfected CHO cells | 25.2 | [8][9] |
| Travoprost acid | FP Receptor | - | 35 ± 5 (Ki) | [12] |
Table 2: Functional Potency
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| Prostaglandin F2α | Calcium flux | 1321N1 cells | 11.5 | [13] |
| Travoprost acid | Phosphoinositide turnover | Human ciliary muscle cells | 1.4 | [12] |
| Latanoprost acid | Phosphoinositide turnover | Human ciliary muscle cells | 32-124 | [12] |
Table 3: Pharmacokinetic Parameters (related compounds)
| Compound | Administration | Tmax | Half-life | Reference |
| Carboprost | Intramuscular | 20 minutes | - | [14] |
| Carboprost | Intra-amniotic | - | 31-37 hours | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of this compound.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FP receptor activation.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293T or CHO cells) in appropriate media.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a suitable density and incubate overnight to allow for attachment.[15]
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an anion transport inhibitor like probenecid (B1678239) to prevent dye leakage.[15][16]
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for approximately 45-60 minutes at 37°C in the dark.[15][17]
-
-
Washing: Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.[17]
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescence plate reader with an integrated liquid handler (e.g., FlexStation or FLIPR) to establish a baseline fluorescence reading for each well.[11][16]
-
Inject the compound dilutions into the wells and immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at ~490 nm and emission at ~525 nm for Fluo-4) for 90-120 seconds to capture the peak response.[13][18]
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence (F/F₀) or as Relative Fluorescence Units (RFU).
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the FP receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the FP receptor.
-
Assay Setup:
-
In a multi-well filter plate, combine the cell membranes, a radiolabeled ligand for the FP receptor (e.g., [³H]-PGF2α), and varying concentrations of unlabeled this compound (the competitor).[13][19]
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. The filter membrane will retain the cell membranes with the bound radioligand.[19]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.[19]
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be used to calculate the inhibitory constant (Ki).
-
High-Performance Liquid Chromatography (HPLC) for Quantification
This method can be adapted for the quantification of this compound in various matrices. The following is based on a method for the related compound, Carboprost Tromethamine.[20]
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm).[20]
-
Mobile Phase: A mixture of an appropriate buffer (e.g., acetate (B1210297) buffer pH 3.7) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 30:70 v/v).[20] The mobile phase should be filtered and degassed.
-
Detection: UV detection at an appropriate wavelength (e.g., 200 nm).[20]
-
Temperature: Ambient.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard of a known concentration in the mobile phase or a suitable solvent. Prepare working standards by serial dilution.[20][21]
-
Sample Solution: Prepare the sample by dissolving or extracting it in the mobile phase or a suitable solvent to a concentration within the range of the standard curve.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
-
Conclusion
This compound is a well-characterized and potent agonist of the FP receptor. Its mechanism of action through the Gq-PLC-IP3-Ca²⁺ signaling pathway is fundamental to its physiological effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the pharmacology and therapeutic potential of this important compound. Careful consideration of the methodologies and adherence to rigorous experimental design will ensure the generation of high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. DailyMed - LUTALYSE STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]
- 8. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells. | Semantic Scholar [semanticscholar.org]
- 10. G alpha (q) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
- 18. benchchem.com [benchchem.com]
- 19. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 20. jgtps.com [jgtps.com]
- 21. Dinoprost Tromethamine [drugfuture.com]
(5R)-Dinoprost tromethamine as a prostaglandin F2 alpha analogue
An In-depth Technical Guide to Dinoprost Tromethamine: A Prostaglandin (B15479496) F2α Analogue
Abstract
This technical guide provides a comprehensive overview of Dinoprost tromethamine, a synthetic analogue of the endogenous prostaglandin F2α (PGF2α). Targeted at researchers, scientists, and professionals in drug development, this document details the compound's molecular characteristics, mechanism of action, and pharmacological properties. It includes a thorough examination of the FP receptor signaling pathway, quantitative data on binding affinity and functional potency, and detailed protocols for key experimental assays. Visualizations of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction and Nomenclature
Dinoprost tromethamine is the pharmaceutically common salt form of Dinoprost, which is the synthetic equivalent of the naturally occurring prostaglandin F2α (PGF2α).[1][2] Prostaglandins are a group of bioactive lipid compounds that act as autocrine or paracrine mediators in a wide array of physiological and pathological processes. Dinoprost is a potent and selective agonist for the prostaglandin F receptor, commonly known as the FP receptor.[3]
It is important to clarify the stereochemistry. The systematic IUPAC name for Dinoprost (PGF2α) is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[2] The user's query for "(5R)-Dinoprost" likely refers to Prostaglandin F2β (PGF2β), a stereoisomer of PGF2α where the hydroxyl group at carbon 9 is in the beta (up) position, conferring an 'R' configuration at the C5 position of the cyclopentane (B165970) ring. PGF2α has an alpha (down) hydroxyl group at C9. This guide will focus on the well-characterized and clinically significant PGF2α, Dinoprost.
Dinoprost tromethamine is widely used in obstetrics and gynecology to induce labor, terminate pregnancy, and control postpartum hemorrhage due to its potent uterotonic (smooth muscle contracting) effects.[1] It also sees extensive use in veterinary medicine for reproductive cycle synchronization.[1]
Molecular and Pharmacological Characteristics
Dinoprost acts as a selective agonist at the FP receptor, initiating a cascade of intracellular events. Its tromethamine salt formulation is employed to enhance aqueous solubility for clinical administration.
Table 1: Molecular Profile of Dinoprost
| Property | Value | Reference |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | [2] |
| Synonyms | Prostaglandin F2α (PGF2α), Prostin F2 alpha | [1][2] |
| Molecular Formula | C₂₀H₃₄O₅ | [2] |
| Molecular Weight | 354.48 g/mol | [2] |
| Primary Target | Prostaglandin F Receptor (FP Receptor) | [3] |
Table 2: Pharmacological Data for Dinoprost (PGF2α)
| Parameter | Value (nM) | Assay System | Assay Type | Reference |
| EC₅₀ | 15.0 | Human FP Receptor (in 1321N1 cells) | Calcium Flux | [4] |
| EC₅₀ | 24.5 | Swiss 3T3 Mouse Fibroblast Cells | Phosphoinositide Turnover | [1] |
| EC₅₀ | 30.9 ± 2.82 | A7r5 Rat Aortic Smooth Muscle Cells | Phosphoinositide Turnover | [5] |
| EC₅₀ | 11.2 | Human FP Receptor (in HEK293 cells) | Ca²⁺ Signaling | [6] |
| Kᵢ | 195 | Bovine Corpus Luteum Membranes | Radioligand Binding | [7] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[8] Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor.
Mechanism of Action: The FP Receptor Signaling Pathway
Dinoprost exerts its effects by binding to the FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The FP receptor is primarily coupled to the Gq class of G-proteins.[4]
The activation sequence is as follows:
-
Ligand Binding: Dinoprost binds to the extracellular domain of the FP receptor, inducing a conformational change.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.
-
PLC Activation: The Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca²⁺) into the cytosol.
-
PKC Activation: DAG remains in the plasma membrane and, along with the increased cytosolic Ca²⁺, activates Protein Kinase C (PKC).
-
Cellular Response: The elevated intracellular Ca²⁺ and activated PKC lead to the phosphorylation of downstream target proteins, culminating in the final cellular response, such as smooth muscle contraction.
Experimental Protocols
Characterizing the interaction of compounds like Dinoprost with the FP receptor involves various in vitro assays. Below are detailed methodologies for two fundamental experiments.
Protocol: Radioligand Competition Binding Assay
This assay quantifies the affinity (Kᵢ) of a test compound (Dinoprost) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human FP receptor.
-
Radioligand: [³H]-PGF2α (Tritiated PGF2α).
-
Test Compound: Dinoprost tromethamine.
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of unlabeled PGF2α.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration: GF/B glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Instrumentation: 96-well plate, filtration manifold, liquid scintillation counter, scintillation cocktail.
Methodology:
-
Plate Preparation: In a 96-well plate, add assay buffer to all wells.
-
Compound Dilution: Prepare a serial dilution of Dinoprost. Add aliquots to the appropriate wells ('Test Compound' wells).
-
Control Wells:
-
Total Binding: Add assay buffer only (no competitor).
-
Non-specific Binding (NSB): Add a high concentration of unlabeled PGF2α.
-
-
Radioligand Addition: Add [³H]-PGF2α to all wells at a final concentration near its Kₑ value.
-
Receptor Addition: Add the FP receptor-containing membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 90-120 minutes to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of Dinoprost.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of Dinoprost that inhibits 50% of specific binding).
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol: Calcium Mobilization Functional Assay
This assay determines the functional potency (EC₅₀) of an agonist by measuring the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human FP receptor.
-
Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive Dye: Fluo-4 AM or similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: Dinoprost tromethamine.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Seeding: Seed the FP receptor-expressing cells into the black-walled microplates and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in assay buffer. Probenecid (2.5 mM) is often included to prevent dye leakage from the cells.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Plate Preparation: In a separate plate, prepare a serial dilution of Dinoprost at a higher concentration (e.g., 5x final) in assay buffer.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to monitor fluorescence (e.g., Excitation ~485 nm, Emission ~525 nm).
-
Establish a stable baseline fluorescence reading for each well for 15-20 seconds.
-
The instrument's liquid handler then adds the Dinoprost dilutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (Peak - Baseline) for each well represents the response.
-
Plot the response against the log concentration of Dinoprost.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the EC₅₀, the concentration of Dinoprost that elicits 50% of the maximal calcium response.
-
Conclusion
Dinoprost tromethamine is a well-characterized, potent, and selective agonist for the prostaglandin F2α (FP) receptor. Its mechanism of action is primarily mediated through the Gq-PLC-Ca²⁺ signaling pathway, leading to significant physiological effects, most notably the contraction of smooth muscle. The quantitative data on its binding affinity and functional potency, combined with established experimental protocols, provide a solid foundation for its use as a therapeutic agent and as a reference compound in pharmacological research and drug development. Understanding the technical details presented in this guide is crucial for scientists working to explore the therapeutic potential of FP receptor modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Replacement of the carboxylic acid group of prostaglandin F2α with a hydroxyl or methoxy substituent provides biologically unique compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]AL-5848 ([3H]9beta-(+)-Fluprostenol). Carboxylic acid of travoprost (AL-6221), a novel FP prostaglandin to study the pharmacology and autoradiographic localization of the FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EC50 - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to (5R)-Dinoprost Tromethamine and its Scientific Synonyms
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of (5R)-Dinoprost tromethamine, a widely utilized synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α). This document details its various synonyms used in scientific literature, its mechanism of action through specific signaling pathways, relevant experimental protocols, and key quantitative data.
Scientific Synonyms for this compound
This compound is identified by a variety of names in scientific and commercial contexts. A comprehensive understanding of these synonyms is crucial for effective literature review and research. The compound is officially registered under the CAS Number 38562-01-5 .
| Synonym Category | Synonym |
| Chemical Names | (5Z,9α,11α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid – 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)[1] |
| Dinoprost tromethamine[1][2][3][4][5][6][7][8] | |
| Dinoprost trometamol[1][4][6][8][9] | |
| Prostaglandin F2α tromethamine salt[2][9][10] | |
| PGF2α tromethamine[1][5] | |
| PGF2α-THAM[2] | |
| PGF2α tris salt[1][9] | |
| Commercial Names | Lutalyse®[1][2][5][9] |
| Prostin F2 Alpha®[2][5][6][8] | |
| Ensaprost®[2] | |
| Zinoprost®[6][8] |
Signaling Pathways
This compound exerts its biological effects primarily by acting as a potent agonist for the Prostaglandin F2α receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[2][9][11][12] The activation of the FP receptor initiates a cascade of intracellular signaling events.
Primary Gq-PLC Signaling Pathway
The canonical signaling pathway activated by the FP receptor involves its coupling to the Gq class of heterotrimeric G proteins.[13] This initiates a well-defined signaling cascade:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.
-
Generation of Second Messengers: This hydrolysis yields two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.
-
Activation of Protein Kinase C (PKC): The increased intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C, which then phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction.
References
- 1. Evaluation of a single Lutalyse injection protocol to reduce uterine infections and improve reproductive efficiency in postpartum dairy cows - OREGON STATE UNIVERSITY [portal.nifa.usda.gov]
- 2. drugs.com [drugs.com]
- 3. dev.channeledge.us [dev.channeledge.us]
- 4. Uses - Lutalyse 5 mg/ml Solution for Injection [noahcompendium.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 7. zoetisus.com [zoetisus.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 11. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells. | Semantic Scholar [semanticscholar.org]
The Discovery and Enduring Significance of Dinoprost Tromethamine: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Dinoprost (B1670695) tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), represents a cornerstone in reproductive medicine and veterinary practice. Its discovery is intrinsically linked to the broader history of prostaglandin research, a field that has revolutionized our understanding of localized hormonal signaling. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of dinoprost tromethamine. It delves into the seminal synthetic strategies, presents key quantitative pharmacological data, and outlines detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a deep insight into this pivotal therapeutic agent.
A Historical Perspective: From "Prostaglandin" to a Potent Therapeutic
The journey to the clinical use of dinoprost tromethamine is a multi-decade saga of scientific inquiry, beginning with the initial observations of the physiological effects of seminal fluid.
-
Early Observations (1930s): The story begins in the 1930s when American gynecologists Kurzrok and Lieb noted that human semen could induce both contraction and relaxation of the uterine muscle. Independently, Swedish physiologist Ulf von Euler identified a lipid-soluble acidic substance in seminal fluid that caused smooth muscle contraction and lowered blood pressure. Believing it originated from the prostate gland, he named this substance "prostaglandin".
-
Isolation and Structural Elucidation (1950s-1960s): For two decades, the exact nature of "prostaglandin" remained a mystery. In the 1950s, Sune K. Bergström, a Swedish biochemist, undertook the arduous task of isolating and purifying these compounds from sheep seminal vesicles. His pioneering work, utilizing advanced techniques for the time, revealed that "prostaglandin" was not a single substance but a family of related fatty acid derivatives. Bergström, along with his student Bengt I. Samuelsson, went on to elucidate the chemical structures of several prostaglandins (B1171923), including PGF2α, and discovered that they are synthesized from arachidonic acid.
-
The Dawn of Therapeutic Applications (1960s-1970s): The elucidation of the structure of PGF2α opened the door to understanding its physiological roles and therapeutic potential. In the late 1960s, Sultan Karim discovered that PGF2α could induce labor in pregnant women at term, confirming its potent uterotonic activity. This discovery was a major catalyst for the development of prostaglandins as clinical agents.
-
The Nobel Prize and a New Field of Research (1982): In recognition of their groundbreaking work on prostaglandins and related biologically active substances, Sune K. Bergström, Bengt I. Samuelsson, and British pharmacologist John R. Vane were jointly awarded the Nobel Prize in Physiology or Medicine in 1982. Their research laid the foundation for a new field of study focused on these powerful local hormones and their roles in health and disease.
The Chemical Blueprint: Synthesis of Dinoprost
The total synthesis of a complex, stereochemically rich molecule like PGF2α was a formidable challenge for organic chemists. The landmark achievement in this area was the stereocontrolled synthesis developed by E.J. Corey and his group in 1969, which remains a classic in the field of organic synthesis. The "Corey lactone" is a key intermediate in this synthetic route.
The tromethamine salt of dinoprost is then prepared by reacting the free acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol (tromethamine).
Below is a generalized workflow for the synthesis of dinoprost, highlighting the key transformations from the Corey lactone.
(5R)-Dinoprost tromethamine chemical structure and properties
An In-Depth Technical Guide to (5R)-Dinoprost Tromethamine
Introduction
Dinoprost (B1670695) tromethamine is the tromethamine salt of dinoprost, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2] It is a potent pharmacological agent with significant applications in both human and veterinary medicine, primarily in reproductive health management.[3] As an agonist of the prostaglandin F (FP) receptor, it stimulates myometrial contractions, induces luteolysis (the regression of the corpus luteum), and facilitates cervical relaxation.[1][2][4] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Identity
Dinoprost tromethamine is composed of the biologically active dinoprost (PGF2α) molecule and a tromethamine (also known as tris) salt moiety. The specific stereochemistry of dinoprost is crucial for its biological activity.[5][6]
-
IUPAC Name : 2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid[7]
-
Synonyms : PGF2α Tromethamine, Dinoprost Trometamol, Lutalyse, Prostin F2 alpha[3][1][8]
-
Chemical Structure : The molecule consists of a cyclopentane (B165970) ring with two hydroxyl groups and two aliphatic side chains. The tromethamine salt improves the compound's stability and solubility.
Physicochemical and Pharmacological Properties
The physicochemical properties of dinoprost tromethamine are summarized in the table below. These characteristics are essential for its formulation, storage, and delivery.
| Property | Value | Source(s) |
| Molecular Weight | 475.62 g/mol | [1][7][8] |
| Appearance | White to off-white, very hygroscopic, crystalline powder | [5] |
| Melting Point | 100-101 °C | [2][8] |
| Solubility | Water: 1 mg/mL to 95 mg/mLEthanol: 50 mg/mL to 95 mg/mLDMSO: 95 mg/mL | [1][2][8] |
| Storage Temperature | -20°C | [2] |
| Stability | Aqueous solutions are stable for 30 days at 2-8°C. Avoid repeated freeze-thaw cycles. | [2][8] |
| Hydrogen Bond Donor Count | 8 | [7] |
| Hydrogen Bond Acceptor Count | 9 | [7] |
| Topological Polar Surface Area | 185 Ų | [7] |
| InChIKey | IYGXEHDCSOYNKY-RZHHZEQLSA-N | [2][8] |
Mechanism of Action and Signaling Pathway
Dinoprost tromethamine exerts its effects by mimicking endogenous PGF2α. It is a potent agonist for the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[9][10]
The binding of dinoprost to the FP receptor initiates a cascade of intracellular events. This activation leads to an increase in intracellular calcium levels, which in turn causes the contraction of smooth muscle cells, particularly in the myometrium (uterine muscle). This contractile effect is the basis for its use in inducing labor and managing postpartum hemorrhage.[9][4]
Furthermore, dinoprost plays a critical role in luteolysis.[3][2] It acts directly on the corpus luteum in the ovary to inhibit progesterone (B1679170) production and induce its regression.[3][2] This action lowers progesterone levels, which is essential for synchronizing estrus cycles in veterinary medicine and for therapeutic abortion.[3] In some biological systems, PGF2α and oxytocin (B344502) form a positive feedback loop to facilitate the degradation of the corpus luteum.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]
- 3. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 4. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 5. Dinoprost tromethamine [sitem.herts.ac.uk]
- 6. Dinoprost [sitem.herts.ac.uk]
- 7. Dinoprost Tromethamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Dinoprost Tromethamine [chembk.com]
- 9. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 10. abmole.com [abmole.com]
- 11. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
Biological role of prostaglandin F2 alpha in luteolysis
An In-depth Technical Guide on the Biological Role of Prostaglandin (B15479496) F2 alpha in Luteolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy in mammals through the secretion of progesterone (B1679170).[1][2] In the absence of pregnancy, the CL must regress to allow for the initiation of a new reproductive cycle. This process, termed luteolysis, involves a rapid decline in progesterone synthesis (functional luteolysis) followed by the structural involution and death of luteal cells (structural luteolysis).[1][2][3] In many species, the primary physiological trigger for luteolysis is Prostaglandin F2 alpha (PGF2α), a lipid autacoid synthesized by the uterus.[4][5][6] Understanding the intricate molecular mechanisms by which PGF2α orchestrates the demise of the corpus luteum is critical for developing new strategies in reproductive medicine and animal husbandry. This guide provides a detailed examination of the signaling pathways, cellular responses, and experimental methodologies related to PGF2α-induced luteolysis.
PGF2α Signaling Pathways in Luteal Cells
PGF2α initiates its luteolytic action by binding to the Prostaglandin F2α Receptor (FP), a G protein-coupled receptor (GPCR) located on the plasma membrane of luteal cells, predominantly the large luteal cells.[7] This binding event triggers a cascade of intracellular signaling events that ultimately suppress steroidogenesis and promote apoptosis.
Primary Signaling Cascade: Gq/PLC Pathway
The canonical signaling pathway activated by the PGF2α-FP receptor complex involves the Gq alpha subunit of a heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]
-
IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytosol. This sharp increase in intracellular Ca2+ is a pivotal event in PGF2α's action.
-
DAG and Protein Kinase C (PKC) Activation : DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC).[10][11] Activated PKC phosphorylates a wide array of downstream target proteins, mediating many of PGF2α's anti-steroidogenic and pro-apoptotic effects.[8][10] Studies have shown that activating PKC with phorbol (B1677699) esters mimics the inhibitory actions of PGF2α on progesterone production, and inhibiting PKC can abolish these effects.[10]
Downstream and Interacting Pathways
Beyond the primary PLC/PKC axis, PGF2α signaling integrates with other pathways to ensure the complete shutdown of luteal function.
-
MAPK/ERK Pathway : PGF2α has been shown to activate the Raf/MEK1/MAPK (ERK) signaling cascade in luteal cells.[8] This pathway can transduce signals from the cell surface to the nucleus, potentially regulating the transcription of genes involved in luteolysis.[8]
-
Endoplasmic Reticulum (ER) Stress : The significant release of calcium from the ER can lead to ER stress. This condition activates the unfolded protein response (UPR) and can be a potent trigger for apoptosis.[1][3]
-
Apoptotic Pathways : PGF2α engages both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) apoptotic pathways.[1][3][12] This involves the upregulation of Fas ligand (FasL), an increased Bax/Bcl-2 ratio, and the activation of initiator and executioner caspases.[7][13][14]
Caption: PGF2α signaling cascade in luteal cells.
Functional Luteolysis: Inhibition of Progesterone Synthesis
A primary and rapid effect of PGF2α is the shutdown of progesterone production. This occurs through multiple mechanisms targeting the steroidogenic pathway.
-
Inhibition of cAMP : PGF2α can inhibit gonadotropin-stimulated cyclic AMP (cAMP) accumulation, a key second messenger for luteinizing hormone (LH) action which promotes steroidogenesis.[10]
-
Disruption of Cholesterol Transport : The rate-limiting step in steroidogenesis is the transport of cholesterol to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[15][16] PGF2α rapidly decreases the expression of StAR protein, effectively halting the substrate supply for progesterone synthesis.[15][17] This decrease in StAR protein can occur as early as 30 minutes to one hour after PGF2α administration and precedes a significant drop in StAR mRNA.[15][17]
-
Reduced Steroidogenic Enzyme Expression : While the immediate effect is on StAR protein, prolonged PGF2α action also leads to a reduction in the mRNA levels of key steroidogenic enzymes like P450 side-chain cleavage (P450scc).[15]
Structural Luteolysis: Induction of Apoptosis
Following the decline in function, PGF2α initiates structural regression of the CL by inducing apoptosis, or programmed cell death, in luteal cells.[3][12]
-
Activation of Caspases : PGF2α triggers the activation of apoptotic signaling cascades, leading to the activation of executioner caspases like Caspase-3.[7][14][18] Both the extrinsic pathway, signaled via death receptors like Fas, and the intrinsic pathway, involving the mitochondria, are implicated.[1]
-
Alteration of Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. PGF2α shifts this balance in favor of apoptosis, increasing the Bax/Bcl-2 ratio as early as 4 hours post-treatment.[7][14]
-
DNA Fragmentation : A hallmark of apoptosis is the fragmentation of nuclear DNA. Evidence of DNA oligonucleosome formation becomes discernible in luteal tissue approximately 18-24 hours after PGF2α administration.[7]
Quantitative Data on PGF2α-Induced Luteolysis
The following tables summarize quantitative findings from various studies, illustrating the potent effects of PGF2α on luteal cell function and viability.
Table 1: Effect of PGF2α on Luteal Cell Apoptosis
| Species | Cell Type | PGF2α Concentration | Exposure Time | Parameter Measured | Result | Reference |
| Goat | Luteal Cells | 1 µM | 24 h | Apoptotic Rate (Flow Cytometry) | Control: 4.76% ± 0.24%PGF2α: 15.62% ± 3.12% | [1][3] |
| Bovine | Corpus Luteum | In vivo injection | 18 h | In situ Apoptosis | Increased number of apoptotic cells observed | [7] |
| Rat | Corpus Luteum | In vivo injection | 24 h | DNA Fragmentation | Increased DNA oligonucleosome formation | [7] |
Table 2: Effect of PGF2α on Steroidogenesis and Related Gene Expression
| Species | Model | PGF2α Treatment | Time Point | Parameter Measured | Result | Reference |
| Rat | In vivo | Luteolytic Injection | 30 min | Ovarian StAR mRNA | Significant decrease (p<0.02) | [15] |
| Rat | In vivo | Luteolytic Injection | 4 h | Ovarian StAR mRNA (3.4kb) | 4-fold reduction (p<0.01) | [15] |
| Rat | In vivo | Luteolytic Injection | 4 h | Ovarian P450scc mRNA | ~70% reduction | [15] |
| Rat | Isolated CL | In vivo injection | 1 h | StAR Protein (30kDa & 37kDa) | Significantly lower than control | [17] |
| Bovine | In vivo | 25 mg (i.m.) | 2 h | Serum Progesterone | Significant decrease (p<0.01) | [19] |
| Bovine | In vivo | 25 mg (i.m.) | 4 h | Luteal Tissue Progesterone | ~50% decrease (p<0.05) | [19] |
Experimental Protocols
Reproducing and building upon research in luteolysis requires robust and standardized methodologies. Below are detailed protocols for key experiments cited in the study of PGF2α's role.
Protocol 1: In Vitro Luteal Cell Culture and PGF2α Treatment
This protocol describes the isolation and culture of luteal cells for studying the direct effects of PGF2α.
-
Corpus Luteum Collection : Aseptically collect ovaries containing a mid-luteal phase CL from the target species (e.g., bovine, porcine) at a local abattoir.[20] Transport ovaries on ice in a saline solution containing antibiotics.
-
CL Dissection : Excise the CL from the ovarian stroma. Remove any connective tissue and wash with sterile phosphate-buffered saline (PBS).
-
Cell Dissociation : Mince the luteal tissue into small fragments (1-2 mm³). Digest the tissue in a solution of DMEM/F-12 medium containing collagenase (e.g., 0.2% w/v) and DNase I (e.g., 0.02% w/v) for 60-90 minutes at 37°C with gentle agitation.
-
Cell Filtration and Purification : Filter the cell suspension through a series of nylon meshes (e.g., 100 µm then 40 µm) to remove undigested tissue. Centrifuge the filtrate, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Cell Plating : Count viable cells using a hemocytometer and trypan blue exclusion. Plate cells in culture dishes at a desired density (e.g., 2 x 10⁵ cells/well in a 24-well plate) in culture medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum, antibiotics).
-
PGF2α Treatment : After allowing cells to adhere and stabilize (typically 24-48 hours), replace the medium with serum-free or low-serum medium containing the desired concentrations of PGF2α (e.g., 0.01-1.0 µM).[12] Include vehicle-only wells as a control.
-
Endpoint Analysis : After the desired incubation period (e.g., 24 hours), collect the culture medium for hormone assays (e.g., progesterone RIA/ELISA) and lyse the cells for protein (Western Blot) or RNA (RT-qPCR) analysis, or prepare them for apoptosis assays.
Caption: Workflow for in vitro luteolysis studies.
Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Collection : Following PGF2α treatment (as in Protocol 1), collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.
-
Washing : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Incubation : Add Annexin V-FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Analysis : Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained, Annexin V-only, PI-only) to set compensation and gates.
-
Data Interpretation :
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
Logical Progression of Luteolytic Events
PGF2α-induced luteolysis is a temporally orchestrated process. It begins with a rapid functional decline and culminates in structural demolition.
Caption: Temporal sequence of events in PGF2α-induced luteolysis.
Conclusion and Implications for Drug Development
Prostaglandin F2α is the principal initiator of luteolysis in many non-primate mammals, acting through a well-defined signaling cascade that leads to the inhibition of progesterone synthesis and the induction of apoptosis. The binding of PGF2α to its receptor triggers the PLC-IP3/DAG pathway, resulting in increased intracellular calcium and PKC activation. These signals rapidly inhibit the StAR protein, halting steroidogenesis, and subsequently activate intrinsic and extrinsic apoptotic pathways, leading to the structural demise of the corpus luteum.
For drug development professionals, a deep understanding of this pathway is paramount. PGF2α analogues are widely used in veterinary medicine to synchronize estrous cycles.[18] Conversely, the development of potent and specific FP receptor antagonists or inhibitors of downstream signaling molecules (e.g., PKC isoforms) could offer therapeutic avenues for preventing premature luteolysis and treating luteal phase defects, thereby enhancing fertility in both humans and animals. Further research into the cross-talk between PGF2α signaling and other luteotropic and luteolytic factors will continue to uncover novel targets for pharmacological intervention.
References
- 1. Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]
- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. journals.plos.org [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin F2 alpha activates protein kinase C in human ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin F2α reduces steroidogenic acute regulatory (StAR) protein messenger ribonucleic acid expression in the rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of progesterone and prostaglandin F2alpha production in the CL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prostaglandin F2α regulates mitochondrial dynamics and mitophagy in the bovine corpus luteum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jpp.krakow.pl [jpp.krakow.pl]
An In-depth Technical Guide on the Receptor Binding Affinity of (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary and human medicine. Its physiological and pharmacological effects are primarily mediated through its interaction with the prostaglandin F2α receptor, also known as the FP receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events, leading to various physiological responses, including uterine muscle contraction and reduction of intraocular pressure.
This technical guide provides a comprehensive overview of the receptor binding affinity of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its interaction with prostanoid receptors, the experimental methodologies used to determine these affinities, and the subsequent signaling pathways.
Quantitative Receptor Binding Data
The binding affinity of this compound and its parent compound, PGF2α, has been characterized across a panel of human prostanoid receptors. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The following table summarizes the binding affinities (Ki in nM) of PGF2α for various human prostanoid receptors, as determined in studies using recombinant receptors expressed in human embryonic kidney (HEK) 293 cells.[1]
| Receptor Subtype | Ligand | Ki (nM) |
| FP | PGF2α | 5.0 |
| EP1 | PGF2α | 130 |
| EP2 | PGF2α | >10,000 |
| EP3 | PGF2α | 46 |
| EP4 | PGF2α | 870 |
| DP | PGF2α | 640 |
| IP | PGF2α | >10,000 |
| TP | PGF2α | 130 |
Data adapted from Abramovitz et al., 2000.[1]
This data clearly demonstrates that PGF2α, and by extension its stable analog this compound, is a highly potent and selective agonist for the FP receptor. While it exhibits some affinity for the EP1, EP3, and TP receptors, it is significantly less potent at these sites compared to the FP receptor. Its affinity for the EP2, EP4, DP, and IP receptors is very low.
Experimental Protocols
The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (in this case, Dinoprost) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Radioligand Binding Assay for FP Receptor Affinity
This protocol provides a representative methodology for determining the binding affinity of this compound for the human FP receptor.
1. Materials:
-
Cell Culture: HEK293 cells stably expressing the human FP receptor.
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Radioligand: [3H]-PGF2α (specific activity ~100-200 Ci/mmol).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) presoaked in a solution like 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the filter type.
2. Methods:
-
Membrane Preparation:
-
Harvest cultured HEK293-FP cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Membranes can be stored at -80°C until use.[2]
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the competing ligand (this compound).
-
Total Binding Wells: Add a fixed concentration of [3H]-PGF2α (typically at or below its Kd) and the cell membrane preparation to the assay buffer.
-
Non-specific Binding Wells: Add the same components as the total binding wells, plus a high concentration of unlabeled PGF2α (e.g., 10 µM) to saturate the receptors.
-
Competition Wells: Add the cell membrane preparation, the fixed concentration of [3H]-PGF2α, and varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[2]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
Upon binding of an agonist like this compound, the FP receptor undergoes a conformational change that allows it to couple to and activate heterotrimeric G-proteins, primarily of the Gq family.[3] This initiates a well-defined signaling cascade.
FP Receptor Signaling Pathway
The activation of the Gq protein by the agonist-bound FP receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as smooth muscle contraction.
Caption: FP Receptor Gq Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow
Logical Relationship: Dinoprost Binding Selectivity
This diagram provides a conceptual representation of the binding selectivity of Dinoprost (PGF2α) for the FP receptor compared to other prostanoid receptors, based on the quantitative data.
Caption: Dinoprost Prostanoid Receptor Selectivity
Conclusion
This compound is a highly potent and selective agonist for the prostaglandin FP receptor. Its high affinity for the FP receptor underpins its therapeutic efficacy in indications such as the induction of labor and the treatment of postpartum hemorrhage. While it exhibits some measurable affinity for other prostanoid receptors, particularly EP1, EP3, and TP, its activity at these sites is considerably lower. A thorough understanding of its receptor binding profile, the methodologies used for its determination, and the downstream signaling pathways is crucial for the continued development and optimization of therapeutic strategies targeting the prostaglandin system. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working in this field.
References
- 1. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of (5R)-Dinoprost Tromethamine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and for therapeutic termination of pregnancy in various animal species, including cattle, mares, sows, and small ruminants. Its pharmacological action is mediated through the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor, leading to the regression of the corpus luteum. A thorough understanding of the pharmacokinetic profile of dinoprost (B1670695) tromethamine in different animal models is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential side effects. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal models.
Pharmacokinetic Profile
The pharmacokinetic profile of dinoprost tromethamine is characterized by rapid absorption following parenteral administration and a very short biological half-life, measured in minutes. The compound is quickly cleared from the bloodstream, primarily through extensive metabolism in the lungs and liver.
Absorption
Following intramuscular (IM) or subcutaneous (SC) injection, dinoprost tromethamine is rapidly absorbed into the systemic circulation. Studies in cattle have demonstrated that the route of administration can influence the concentration profile of its primary metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM). Subcutaneous administration has been shown to result in greater circulating PGFM concentrations within the first 90 minutes post-injection compared to intramuscular administration.
Distribution
Information on the detailed tissue distribution of radiolabeled dinoprost tromethamine in various animal models is limited in the publicly available literature. However, it is understood that prostaglandins (B1171923) are generally distributed throughout the body.
Metabolism
The metabolism of dinoprost is rapid and extensive, serving as the primary mechanism of its clearance. The initial and rate-limiting step in the metabolic cascade is the oxidation of the hydroxyl group at carbon 15, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This results in the formation of the biologically inactive 15-keto-dinoprost. This metabolite is then further reduced at the C13-14 double bond to form 13,14-dihydro-15-keto-dinoprost (PGFM), the main circulating metabolite.
Subsequent metabolic steps involve β-oxidation and ω-oxidation of the side chains, leading to the formation of dicarboxylic acids that are then excreted. Phase II metabolism, specifically glucuronide conjugation, has been identified as a pathway for the metabolism of prostaglandins, facilitating their excretion.
Excretion
The metabolites of dinoprost are primarily excreted in the urine and feces. The exact proportions of urinary and fecal excretion of dinoprost and its metabolites have not been extensively quantified in the available literature for most animal models.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Dinoprost Metabolite (PGFM) in Lactating Holstein Cows Following a Single 25 mg Dose of Dinoprost Tromethamine
| Parameter | Intramuscular (IM) Administration | Subcutaneous (SC) Administration |
| Tmax (peak concentration time) | Not explicitly reported | Not explicitly reported |
| Cmax (peak concentration) | Lower than SC administration | Greater than IM administration from 15 to 90 min post-treatment |
| AUC (0-90 min) | 1,146 ± 177 pg·h/mL | 1,664 ± 129 pg·h/mL |
Data derived from a study on lactating Holstein cows. The focus was on the metabolite PGFM, not the parent compound dinoprost.
Experimental Protocols
Pharmacokinetic Study in Cattle
A representative experimental design to evaluate the pharmacokinetics of dinoprost tromethamine in cattle involves the following steps:
-
Animal Model: Multiparous lactating Holstein cows.
-
Drug Administration: A single dose of 25 mg of dinoprost tromethamine administered either intramuscularly (IM) in the semitendinosus muscle or subcutaneously (SC) in the neck.
-
Blood Sampling: Blood samples are collected via jugular catheters at frequent intervals post-administration (e.g., every 15 minutes for the first 2 hours, then at increasing intervals for up to 72 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the dinoprost metabolite, PGFM, are quantified using a validated Enzyme-Linked Immunosorbent Assay (ELISA).
General Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While a specific detailed protocol for this compound in animal plasma is not widely published, a general approach for prostaglandin analysis using LC-MS/MS would involve:
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further purification of the sample can be achieved using LLE with a suitable solvent (e.g., ethyl acetate) or by passing the sample through an SPE cartridge to isolate the analyte of interest.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly employed for prostaglandins.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for dinoprost and an internal standard are monitored.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dinoprost Tromethamine
(5R)-Dinoprost acts by binding to the Prostaglandin F2α Receptor (FP Receptor), a G-protein coupled receptor. This binding initiates a signaling cascade that ultimately leads to the physiological effects of the drug, such as luteolysis.
An In-depth Technical Guide on the Downstream Signaling Pathways of (5R)-Dinoprost Tromethamine
(5R)-Dinoprost tromethamine , a synthetic analog of the naturally occurring Prostaglandin (B15479496) F2α (PGF2α), is a potent agonist for the Prostaglandin F receptor (FP receptor).[1][2][3] As a member of the G-protein coupled receptor (GPCR) family, the FP receptor, upon binding with Dinoprost (B1670695), initiates a cascade of intracellular signaling events that mediate its diverse physiological and pharmacological effects.[4][5] These effects are crucial in various biological processes, including myometrial contraction during labor, luteolysis, and the regulation of intraocular pressure, making it a significant compound in both veterinary and human medicine.[1][6][7]
This technical guide provides a detailed overview of the core downstream signaling pathways activated by this compound, presents quantitative data from relevant studies, outlines key experimental methodologies, and visualizes the signaling cascades for researchers, scientists, and drug development professionals.
Core Signaling Pathways
The biological actions of this compound are primarily mediated through the activation of the FP receptor, which canonically couples to the Gq class of G-proteins. This interaction triggers a well-defined signaling cascade leading to increases in intracellular calcium and activation of various protein kinases. Furthermore, this primary pathway engages in significant crosstalk with other critical signaling networks, such as receptor tyrosine kinases and the MAPK pathway.
Gq/Phospholipase C (PLC) Pathway
The canonical signaling route for the FP receptor involves its coupling to Gq proteins.
-
Receptor Activation : this compound binds to the FP receptor, inducing a conformational change.
-
Gq Protein Activation : The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein, leading to its activation and dissociation from the βγ-subunits.
-
Phospholipase C (PLC) Stimulation : The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Generation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[8] This rapid increase in intracellular calcium is a hallmark of FP receptor activation.[8][9]
-
Protein Kinase C (PKC) Activation : DAG, along with the elevated cytosolic Ca2+, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a multitude of downstream target proteins, leading to various cellular responses like smooth muscle contraction.
Crosstalk with EGFR and MAPK Pathways
FP receptor activation is not limited to the PLC cascade. Significant crosstalk occurs with receptor tyrosine kinase pathways, particularly the Epidermal Growth Factor Receptor (EGFR), leading to mitogen-activated protein kinase (MAPK) signaling. This transactivation is crucial for mediating proliferative effects observed in certain cell types, such as endometrial adenocarcinoma cells.[10]
-
EGFR Transactivation : PGF2α acting on the FP receptor can induce the phosphorylation of EGFR.[10] This process is dependent on the upstream activation of PLC.[10]
-
MAPK Cascade Activation : The phosphorylated EGFR serves as a docking site for adaptor proteins (e.g., Grb2, Shc), which in turn recruit and activate downstream signaling molecules. This initiates the classical Ras/Raf/MEK/ERK cascade.
-
ERK1/2 Phosphorylation : The terminal kinases in this cascade, ERK1/2 (extracellular signal-regulated kinases), are phosphorylated and activated.[11] Studies show that PGF2α causes a rapid, time-dependent activation of ERK1/2.[11]
-
Gene Expression and Proliferation : Activated ERK1/2 translocates to the nucleus, where it phosphorylates transcription factors, altering gene expression and promoting cellular outcomes like proliferation.[10] Inhibition of EGFR kinase or MAPK kinase abolishes PGF2α-induced cell proliferation in relevant models.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 4. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 7. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin F2α FP receptor antagonist improves outcomes after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (5R)-Dinoprost Tromethamine for Reproductive Cycle Synchronization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely employed in the reproductive management of livestock. Its primary mechanism of action involves the regression of the corpus luteum (CL), leading to a decline in progesterone (B1679170) levels and the subsequent initiation of a new estrous cycle. This guide provides a comprehensive overview of the signaling pathways, experimental protocols, and quantitative outcomes associated with the use of this compound for reproductive cycle synchronization in various species.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the surface of luteal cells.[1] This binding initiates a cascade of intracellular events that culminate in both functional and structural luteolysis.
Functional Luteolysis: This involves a rapid decrease in progesterone synthesis and secretion.[2]
Structural Luteolysis: This refers to the apoptosis, or programmed cell death, of luteal cells, leading to the physical regression of the CL.[2]
The signaling cascade is multifaceted and involves several key pathways:
-
Phospholipase C (PLC) Pathway: Activation of the FP receptor stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Calcium Signaling: The increase in intracellular Ca2+ is a critical event that contributes to the activation of various downstream effectors, including calmodulin and calcium-dependent kinases.
-
Apoptosis Induction: this compound induces apoptosis through both the intrinsic and extrinsic pathways.
-
Intrinsic Pathway: This pathway is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This leads to the activation of caspase-9 and subsequently caspase-3, a key executioner caspase.
-
Extrinsic Pathway: This involves the upregulation of the Fas ligand (FasL) and its receptor (Fas), leading to the activation of caspase-8, which can also activate caspase-3.[3]
-
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including Raf and MEK1, is also activated by PGF2α and plays a role in mediating its cellular effects.[1]
-
Endoplasmic Reticulum (ER) Stress: PGF2α has been shown to induce ER stress in luteal cells, contributing to apoptosis.[2]
Signaling Pathway of this compound in Luteal Cells
References
An In-depth Technical Guide to the Basic Research Applications of (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor). As a member of the physiologically active lipid compounds known as prostaglandins, it mimics the effects of endogenous PGF2α, which is involved in a wide array of physiological and pathological processes.[1] These include smooth muscle contraction, inflammation, reproductive functions, and cellular growth.[2][3] This technical guide provides a comprehensive overview of the basic research applications of this compound, focusing on its mechanism of action, associated signaling pathways, quantitative data from various studies, and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).[3] The activation of the FP receptor initiates a cascade of intracellular signaling events, making it a valuable tool for studying these pathways in various cell and tissue types.
Primary Signaling Pathway: Gq-PLC-IP3-Ca2+
The canonical signaling pathway activated by the FP receptor is the Gq protein-coupled pathway.[3] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] The subsequent rise in cytosolic Ca2+ levels, in conjunction with DAG, activates protein kinase C (PKC).[2]
Downstream Signaling: MAPK/ERK Cascade
Activation of the FP receptor and the subsequent increase in intracellular calcium and PKC activity can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the Raf/MEK/ERK pathway.[5] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. PGF2α has been shown to rapidly and transiently activate Raf-1 and B-Raf, which in turn phosphorylate and activate MEK1.[5] MEK1 then phosphorylates and activates the extracellular signal-regulated kinases p42mapk (ERK2) and p44mapk (ERK1).[5] This signaling cascade provides a mechanism to transduce signals from the cell surface to the nucleus, potentially leading to the transcriptional activation of genes.[5]
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds from various in vitro and in vivo studies.
Table 1: In Vitro Quantitative Data
| Compound | Parameter | Value | Cell/Tissue Type | Reference |
| PGF2α | EC50 (InsP3 production) | 36 nM | Bovine luteal cells | [6] |
| PGF2α | Ki (FP Receptor) | ~1 nM | Recombinant human FP receptor | [7] |
| Travoprost acid | Ki (FP Receptor) | 35 ± 5 nM | Recombinant human FP receptor | [4] |
| Latanoprost acid | Ki (FP Receptor) | 98 nM | Recombinant human FP receptor | [4] |
| Bimatoprost acid | Ki (FP Receptor) | 83 nM | Recombinant human FP receptor | [4] |
| AL-8810 (Antagonist) | Ki | 426 ± 63 nM | A7r5 cells | [8] |
| AL-8810 (Antagonist) | pA2 | 6.68 ± 0.23 | A7r5 cells | [8] |
| PGF2α | Proliferation Assay Conc. | 1 nM - 10 µM | Primary cells | [5] |
| PGF2α | MAPK Activation Conc. | 1 µM | Bovine luteal cells | [5] |
| PGF2α | Intracellular Ca2+ Mobilization | 10⁻⁷ M - 10⁻⁵ M | Guinea pig atria | [9] |
Table 2: In Vivo Quantitative Data
| Species | Application | Dosage | Observed Effect | Reference |
| Bovine | Luteolysis | 25 mg (IM or SC) | Progesterone (B1679170) <0.5 ng/mL at 56 h | [10] |
| Ovine | Luteolysis | Not specified | Serum progesterone decreased within 12 h | [3] |
| Porcine | Luteolysis | 30 mg (IM) | Progesterone decreased from ~16 ng/mL to 4 ng/mL | [11] |
| Equine | Luteolysis | 1.25 mg | Shortened diestrus and interovulatory intervals | [12] |
| Rhesus Monkey | Luteolysis | 500 µg (intra-CL) | Progesterone significantly lowered within 1 hour | [13] |
| Microminipig | Luteolysis | 1.5 mg (intra-vulva) | Shortened estrous interval | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Cell Proliferation Assay (WST-1)
This protocol outlines the assessment of cell proliferation in response to this compound using a WST-1 assay.
Materials:
-
Primary or cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Adjust cell density to the desired concentration (e.g., 2,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate.[5] d. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]
-
Treatment: a. Prepare serial dilutions of this compound in serum-free or low-serum medium to achieve final concentrations ranging from 1 nM to 10 µM.[5] b. Include vehicle control (medium with solvent) and negative control (medium only) wells. c. Aspirate the medium from the wells and add 100 µL of the prepared dilutions or control solutions. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
Proliferation Assay: a. At the end of the treatment period, add 10 µL of WST-1 reagent to each well.[15][16] b. Incubate for 1-4 hours at 37°C.[5][15] c. Shake the plate for 1 minute on a shaker.[15] d. Measure the absorbance at ~450 nm using a microplate reader. A reference wavelength of >600 nm can be used.[15]
-
Data Analysis: a. Subtract the background absorbance (medium only) from all readings. b. Normalize the absorbance values of treated wells to the vehicle control. c. Plot the normalized absorbance versus the concentration of this compound to generate a dose-response curve.[5]
Western Blot Analysis of MAPK (ERK1/2) Activation
This protocol describes the detection of phosphorylated ERK1/2 as a measure of MAPK pathway activation by this compound.
Materials:
-
Cultured cells (e.g., Swiss 3T3 fibroblasts)
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 30 minutes to 24 hours to reduce basal phosphorylation.[17] c. Treat cells with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 5, 15, 30, 60 minutes).[18]
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis. c. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[19] b. Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.[20] c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[20] e. Wash the membrane with TBST.
-
Detection and Re-probing: a. Add chemiluminescent substrate and capture the signal.[20] b. Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.[19]
-
Data Analysis: a. Quantify band intensities using densitometry. b. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.[20]
Intracellular Calcium Mobilization Assay
This protocol details the measurement of changes in intracellular calcium concentration following stimulation with this compound.
Materials:
-
Cultured cells expressing the FP receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Seeding: a. Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: a. Prepare a dye-loading solution containing the calcium-sensitive dye in assay buffer. b. Remove the culture medium and add the dye-loading solution to each well. c. Incubate at 37°C for 60 minutes, then at room temperature for 30 minutes, protected from light.[21]
-
Calcium Flux Measurement: a. Prepare serial dilutions of this compound in assay buffer. b. Place the assay plate into the fluorescence plate reader. c. Record a baseline fluorescence for 10-20 seconds.[21] d. Use the instrument's injector to add the this compound dilutions to the wells. e. Continue recording fluorescence intensity every second for 120-180 seconds.[21]
-
Data Analysis: a. Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.[21] b. Plot ΔRFU against the concentration of this compound to determine the EC50.
Conclusion
This compound is an invaluable tool for basic research, enabling the detailed investigation of PGF2α-mediated signaling pathways and their physiological consequences. Its specific activation of the FP receptor allows for the elucidation of the Gq-PLC and MAPK/ERK cascades in a variety of cellular contexts. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to utilize this potent prostaglandin analog in their studies. Careful consideration of cell type-specific responses and appropriate experimental controls, such as the use of FP receptor antagonists like AL-8810, will ensure robust and reproducible findings.[2][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of prostaglandin F2 alpha-induced luteolysis on the populations of cells in the ovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 8. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mobilization of intracellular calcium as a mechanism for the positive inotropic effect by prostaglandin F2 alpha in isolated guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin F2alpha-induced luteolysis of aging corpora lutea in hysterectomized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Mechanism of luteolysis: effect of estradiol and prostaglandin F2 alpha on corpus luteum luteinizing hormone/human chorionic gonadotropin receptors and cyclic nucleotides in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Corpus luteum Regression Induced by Prostaglandin F2α in Microminipigs During the Normal Estrous Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Pgf2α On P-Erk1/2 Mapk Activation, Proliferation and Formation of Trans-Endothelial Tunnels in Swiss 3t3 Fibroblast Cells | Auctores [auctoresonline.org]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Technical Guide to (5R)-Dinoprost Tromethamine: Mechanism and Stimulation of Myometrial Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine is the pharmaceutically utilized tromethamine salt of dinoprost (B1670695), the naturally occurring Prostaglandin (B15479496) F2α (PGF2α).[1][2][3][4] It is a potent lipid compound with diverse, hormone-like effects, most notably its function as a powerful uterotonic agent.[1][4] In clinical and veterinary medicine, it is employed to stimulate contractions of the uterine smooth muscle (the myometrium).[1][2][5] Key applications include the induction of labor, termination of pregnancy, and the management of postpartum hemorrhage by promoting uterine contractions to compress blood vessels.[1][4]
The physiological action of dinoprost is mediated through its specific interaction with the Prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) family.[1][6] This interaction triggers a cascade of intracellular signaling events that culminate in the forceful contraction of myometrial cells. This document provides an in-depth examination of the molecular mechanisms, quantitative pharmacology, and key experimental methodologies associated with this compound's role in myometrial physiology.
Molecular Mechanism of Action
The stimulation of myometrial contraction by this compound is a multi-faceted process initiated by its binding to the FP receptor on the surface of myometrial smooth muscle cells.[1] This binding event activates complex intracellular signaling pathways, primarily involving Gαq and Gαi proteins, which converge to elevate intracellular calcium concentrations ([Ca²⁺]i), the pivotal trigger for muscle contraction.[7][8][9]
2.1 FP Receptor Activation and G-Protein Coupling
Upon binding of PGF2α, the FP receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. In human myometrial cells, the FP receptor couples to both Gαq and Gαi proteins to elicit its effects.[7][8]
2.2 Primary Signaling Cascade (Gαq Pathway)
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLC-β).[9][10]
-
Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[9]
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to the IP₃ receptor (IP₃R), a ligand-gated Ca²⁺ channel on the membrane of the sarcoplasmic reticulum (SR). This binding triggers the release of stored Ca²⁺ from the SR into the cytosol, causing a rapid increase in [Ca²⁺]i.[9][11]
-
Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺, activates Protein Kinase C (PKC).[10] PKC can then phosphorylate various target proteins, contributing to the contractile response and modulating other signaling pathways like the MAPK and NFκB pathways.[10][12]
2.3 Role of Extracellular Calcium
The contractile response induced by PGF2α is highly dependent on the influx of extracellular calcium.[11][13] PGF2α promotes the opening of receptor-operated calcium channels in the cell membrane, allowing Ca²⁺ to flow into the cell from the extracellular space, further increasing [Ca²⁺]i.[13] This influx is critical, as depletion of extracellular calcium or the use of calcium channel blockers significantly diminishes the contractile effect of PGF2α.[11][13]
2.4 Excitation-Contraction Coupling
The surge in cytosolic Ca²⁺ is the direct link to mechanical force generation:
-
Calmodulin Activation: Four Ca²⁺ ions bind to the cytosolic protein calmodulin (CaM).
-
MLCK Activation: The Ca²⁺-CaM complex activates Myosin Light-Chain Kinase (MLCK).
-
Myosin Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II.
-
Cross-Bridge Cycling: This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and leading to smooth muscle contraction.
2.5 Secondary and Associated Signaling Pathways
Beyond direct contraction, PGF2α also activates several other signaling pathways in myometrial cells that are involved in pro-inflammatory responses and the regulation of gene expression, which are crucial for the processes of labor.[7][8] These include the activation of:
-
MAP Kinases (ERK, p38): Involved in cell growth and inflammation.[7][10]
-
NF-κB: A primary transcription factor regulating pro-inflammatory and pro-labor genes.[7][8][10]
-
CREB and C/EBP-β: Calcium/cAMP-dependent transcription factors.[7][8]
These pathways contribute to the upregulation of key proteins involved in labor, such as connexin 43 (facilitating cell-to-cell communication), cyclooxygenase-2 (COX-2, leading to further prostaglandin synthesis), and the oxytocin (B344502) receptor.[7][10][12]
Caption: Signaling pathway of this compound in myometrial cells.
Quantitative Pharmacological Data
The following table summarizes key quantitative data related to the action of PGF2α on myometrial tissue, compiled from various studies.
| Parameter | Value | Species / Model | Notes | Reference(s) |
| Effective Concentration (EC₅₀) | ~4 nM | Isolated Human Myometrial Cells | For half-maximal stimulation of intracellular Ca²⁺ increase. | [11] |
| Maximally Effective Dose | 10⁻⁶ to 10⁻⁵ M | Isolated Pregnant Rat Myometrium | Concentration range inducing maximal electrical response (spike discharge) and contraction. | [14] |
| Clinical Dose (Vaginal) | 5 mg | Non-pregnant Human Uterus | Dose required to achieve an advanced type of uterine activity. | [15] |
| Clinical Dose (Intra-amniotic) | 40 mg | Human (2nd Trimester Pregnancy) | Standard dose for pregnancy termination. | [5] |
| Veterinary Dose (IM) | 25 mg (Cattle) | Cattle | For estrus synchronization, abortion, and treatment of pyometra. | |
| Veterinary Dose (IM) | 10 mg (Swine) | Swine | For induction of parturition. |
Key Experimental Methodologies
The primary method for studying the direct effects of compounds on uterine contractility ex vivo is the isolated organ/tissue bath experiment.[16][17] This technique allows for the precise measurement of muscle tension in response to pharmacological agents in a controlled physiological environment.[17][18]
4.1 Protocol: Isolated Myometrial Strip Contractility Assay
-
Tissue Isolation and Preparation:
-
Humanely euthanize a subject animal (e.g., rat) or obtain human myometrial biopsies with ethical approval.
-
Excise the uterus and immediately place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs buffer.[16]
-
Dissect longitudinal or circular smooth muscle strips of a standardized size (e.g., 10 mm long, 2 mm wide) from the myometrium.
-
-
Mounting and Equilibration:
-
Suspend each myometrial strip vertically in a temperature-controlled (37°C) tissue bath chamber filled with PSS.[17]
-
Continuously aerate the PSS with a gas mixture of 95% O₂ and 5% CO₂ to maintain oxygenation and pH.[16][18]
-
Attach one end of the strip to a fixed holder and the other end to an isometric force transducer, which measures changes in muscle tension.[17]
-
Apply a small amount of passive tension (preload) to the tissue and allow it to equilibrate for a set period (e.g., 60-90 minutes), washing the tissue with fresh PSS every 15-20 minutes.[18]
-
-
Drug Administration and Data Recording:
-
After equilibration, record baseline contractile activity.
-
Prepare stock solutions of this compound.
-
Add the compound to the tissue bath in a cumulative, concentration-dependent manner. Allow the tissue response to stabilize at each concentration before adding the next.
-
Record the isometric contractions continuously using a data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions or the integral of contractile force over time.
-
Plot the contractile response against the logarithm of the drug concentration to generate a dose-response curve.
-
From this curve, calculate key pharmacological parameters such as EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (the maximum response).
-
Caption: Experimental workflow for an isolated organ bath contractility assay.
Conclusion
This compound is a critical pharmacological tool whose efficacy is rooted in its ability to mimic the natural prostaglandin PGF2α. Its binding to the myometrial FP receptor initiates a well-defined signaling cascade heavily reliant on Gαq-PLC activation and a subsequent rise in intracellular calcium from both internal stores and extracellular influx. This precise mechanism allows for the powerful and dose-dependent stimulation of myometrial contractions. A thorough understanding of its signaling pathways and quantitative effects, often elucidated through established in vitro methodologies like the isolated organ bath, is essential for its continued therapeutic application and the development of novel uterine-active agents.
References
- 1. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 2. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 3. The prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 5. mims.com [mims.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. External calcium dependence of the uterine contraction induced by prostaglandins E2 and F2 alpha and its antagonism with natural progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Action of prostaglandin, PGF2alpha, on the uterus of the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of uterine activity after vaginal administration of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. Isolated organ/tissue test – organ bath [panlab.com]
- 18. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the luteolytic effects of (5R)-Dinoprost tromethamine
An In-Depth Technical Guide on the Luteolytic Effects of (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
This compound, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in reproductive medicine and veterinary applications. Its primary function is to induce the regression of the corpus luteum (CL), a transient endocrine gland essential for establishing and maintaining early pregnancy through the secretion of progesterone (B1679170).[1][2] Understanding the intricate mechanisms of its action is critical for optimizing its use in estrous synchronization protocols, treatment of reproductive disorders, and the development of novel therapeutic strategies.[3]
This technical guide provides a comprehensive overview of the luteolytic effects of this compound, detailing its signaling pathways, quantitative efficacy, and the experimental protocols used to evaluate its function.
Core Mechanism of Action: Signaling Pathways
The luteolytic cascade initiated by this compound is a complex process involving receptor binding, activation of intracellular second messengers, and the eventual induction of functional and structural regression of the corpus luteum.[4]
1. Receptor Binding and G-Protein Activation: Dinoprost (B1670695) binds to the prostaglandin F2 receptor (FP receptor), a G-protein coupled receptor located on the surface of luteal cells. This binding event induces a conformational change in the receptor, leading to the activation of the Gq/11 class of heterotrimeric G-proteins.[5]
2. Phospholipase C and Second Messenger Generation: The activated G-protein stimulates phospholipase C (PLC), an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
3. Calcium Mobilization and Protein Kinase C Activation: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).
4. Downstream Luteolytic Effects: The activation of the PLC-IP3-Ca2+-PKC pathway culminates in several luteolytic actions:
-
Inhibition of Progesterone Synthesis: The signaling cascade interferes with gonadotropin support and adenylate cyclase activity, rapidly blocking progesterone production.[4][5]
-
Structural Regression (Apoptosis): The pathway activates pro-apoptotic factors, such as caspases, leading to programmed cell death of luteal cells.[6]
-
Vascular and Immune Responses: Dinoprost induces vasoconstriction and promotes the infiltration of immune cells, which contribute to the structural breakdown of the CL.[6][7] It can also stimulate the expression of cyclooxygenase-2 (COX-2), creating a positive feedback loop for further PGF2α synthesis within the CL.
Caption: Signaling cascade of this compound-induced luteolysis.
Quantitative Data on Luteolytic Efficacy
The effectiveness of this compound has been quantified in numerous studies, often in comparison to other PGF2α analogues like cloprostenol (B1669231).
Table 1: Comparative Efficacy of Dinoprost Tromethamine in Dairy Cattle This table summarizes data from a study comparing a single intramuscular (IM) injection of 25 mg Dinoprost tromethamine (Lutalyse) with other PGF2α analogues in dairy cows.[3][8]
| Parameter | Dinoprost Tromethamine (25 mg) | Cloprostenol (500 µg) | d-Cloprostenol (150 µg) |
| Progesterone (P4) before treatment (ng/mL) | 6.85 ± 0.45 | 7.12 ± 0.39 | 7.02 ± 0.44 |
| Progesterone (P4) 2 days post-treatment (ng/mL) | 1.15 ± 0.16 | 1.09 ± 0.13 | 0.65 ± 0.09 |
| Rate of P4 Decline (%) | 83.2% | 84.7% | 90.7% |
| Ovulatory Follicle Size (mm) | 11.17 ± 0.43 | 11.53 ± 0.33 | 15.5 ± 0.82 |
| Pregnancy Rate (%) | 10% | 30% | 40% |
| Data presented as mean ± SEM.[3][8] |
Table 2: Effect of Dinoprost Tromethamine Dose on Luteolysis in Jennies This table shows the results from a study assessing the efficacy of different doses of Dinoprost tromethamine (DT) to induce luteolysis in jennies.[9][10] All tested doses were effective in shortening the estrous cycle compared to a control cycle.[9][11]
| Treatment Group | Dose (mg) | Reduction in Estrous Cycle Length | Reduction in CL Volume (Day 1) |
| DT1 | 5.0 | Effective (P < .0001) | Significant (P < .05) |
| DT2 | 2.5 | Effective (P < .0001) | Significant (P < .05) |
| DT3 | 1.25 | Effective (P < .0001) | Significant (P < .05) |
| DT4 | 0.625 | Effective (P < .0001) | Significant (P < .05) |
| The study concluded that a low dose of 0.625 mg can induce luteolysis with fewer adverse effects.[9][10][11] |
Table 3: Pharmacokinetics of Dinoprost Tromethamine (IM vs. SC Administration) This table highlights differences in the plasma concentration of the PGF2α metabolite (PGFM) in lactating Holstein cows following a 25 mg dose administered either intramuscularly (IM) or subcutaneously (SC).[7]
| Parameter | Intramuscular (IM) | Subcutaneous (SC) |
| Peak PGFM Concentration | Lower | Higher (from 15-90 min post-treatment) |
| Area Under PGFM Curve (first 90 min) | 1,146 ± 177 pg·h/mL | 1,664 ± 129 pg·h/mL |
| Circulating Progesterone (P4) | No significant difference | No significant difference |
| Luteal Regression Efficacy | Effective | Effective |
| Despite differences in PGFM profiles, both routes of administration were found to be effective for inducing luteolysis.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols from key studies.
Protocol 1: Evaluation of Luteolysis in Dairy Cattle
This protocol is adapted from a study comparing different PGF2α analogues.[3][8]
1. Animal Selection:
-
Thirty healthy Holstein dairy cows, 3-8 years old, with 1-5 lactations were selected.
-
All animals were confirmed to have a mature functional corpus luteum via rectal palpation and ultrasonography.
2. Treatment Groups:
-
Animals were randomly divided into three groups (n=10 each).
-
Lutalyse Group: Received a single 25 mg intramuscular (IM) injection of dinoprost tromethamine.
-
PGF Veyx® forte Group: Received a 500 µg IM injection of cloprostenol.
-
Luteosyl Group: Received a 150 µg IM injection of d-cloprostenol.
3. Sample Collection and Analysis:
-
Blood samples (10 ml) were collected via jugular vein puncture on the day of treatment (Day 0) and 2 days post-treatment.
-
Samples were centrifuged at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Serum was frozen at -20°C until analysis for progesterone concentration.
4. Outcome Measurement:
-
Serum progesterone levels were measured to assess functional luteolysis.
-
Ovarian ultrasound was performed at the day of heat to measure the diameter of the ovulatory follicle.
-
Pregnancy diagnosis was conducted 25 days after insemination.
Caption: Workflow for evaluating the luteolytic efficacy of PGF2α analogues in cattle.
Protocol 2: Dose-Response Evaluation in Jennies
This protocol is based on a crossover design study to determine the efficacy and side effects of varying doses of dinoprost tromethamine.[9][10]
1. Animal Model:
-
Seven jennies were used over 63 estrous cycles (nine cycles per jenny).
2. Experimental Design:
-
A crossover design was employed where each jenny received one of nine treatments seven days after ovulation.
-
Treatments included:
-
Control (no treatment)
-
Four doses of cloprostenol sodium (CS)
-
Four doses of dinoprost tromethamine (DT): 5 mg (DT1), 2.5 mg (DT2), 1.25 mg (DT3), and 0.625 mg (DT4).
-
3. Monitoring and Data Collection:
-
Jennies were monitored for 30 minutes post-treatment to record adverse effects (e.g., sweating, colic, agitation).[12]
-
The volume of the corpus luteum was measured via ultrasound.
-
The length of the estrous cycle was recorded to determine the time to return to estrus.
4. Statistical Analysis:
-
Data were analyzed to compare the reduction in estrous cycle length and CL volume across all treatment groups relative to the control cycle.
-
The incidence and severity of side effects were compared between doses.
References
- 1. Prostaglandin synthesis by the porcine corpus luteum: effect of tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. josvasmouau.com [josvasmouau.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Mechanisms of PGF2 alpha action in functional luteolysis [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. madbarn.com [madbarn.com]
- 12. What are the side effects of Dinoprost Tromethamine? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Estrus Synchronization Using (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analogue of naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in reproductive management of livestock for estrus synchronization.[1][2] Its primary mechanism of action involves the regression of the corpus luteum (CL), the transient endocrine structure responsible for producing progesterone (B1679170).[1] By inducing luteolysis, dinoprost (B1670695) tromethamine effectively lowers progesterone levels, thereby removing the hormonal block on the estrous cycle and allowing for a synchronized return to estrus and ovulation.[1] This capability is invaluable for fixed-time artificial insemination (FTAI) programs, embryo transfer protocols, and for managing breeding schedules to improve reproductive efficiency in research and commercial settings.[1][3]
These application notes provide detailed experimental protocols for the use of this compound for estrus synchronization in various animal species commonly used in research.
Mechanism of Action: Prostaglandin F2α Signaling Pathway in Luteolysis
This compound, as a PGF2α analogue, initiates luteolysis by binding to specific prostaglandin F2α receptors (FP receptors) on the surface of luteal cells. This binding triggers a cascade of intracellular events leading to the functional and structural regression of the corpus luteum. The key signaling events include the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways ultimately converge to inhibit progesterone synthesis and induce apoptosis of the luteal cells, resulting in the regression of the corpus luteum.
Caption: PGF2α Signaling Pathway Leading to Luteolysis.
Experimental Protocols
The efficacy of this compound for estrus synchronization is dependent on the presence of a functional corpus luteum.[4] Therefore, protocols often involve strategic timing of administration based on the estrous cycle stage or the use of multiple injections to ensure all animals in a cohort respond.
General Materials and Equipment
-
This compound sterile solution (e.g., Lutalyse®)
-
Sterile syringes and needles
-
Animal handling facilities (chutes, restraints)
-
Personal protective equipment (gloves)
-
Estrus detection aids (e.g., tail paint, chalk, pressure-sensitive patches, teaser animals)
-
Ultrasound equipment for ovarian examination (optional but recommended)
-
Record-keeping materials
Protocol 1: Single Injection Protocol for Cycling Females with a Known CL
This protocol is most effective when the presence of a mature corpus luteum (day 5 or later post-ovulation) is confirmed.[4]
Methodology:
-
Animal Selection: Select healthy, cycling females for the experiment.
-
CL Confirmation (Optional but Recommended): Perform transrectal ultrasonography or manual palpation to confirm the presence of a functional corpus luteum.
-
Administration: Administer a single intramuscular (IM) injection of this compound at the species-specific dose.[1]
-
Estrus Detection: Begin intensive estrus detection 24 to 48 hours post-injection and continue for up to 5-7 days.[4]
-
Insemination/Mating: Inseminate or introduce a male for mating 12 hours after the first signs of standing heat are observed.
Protocol 2: Double Injection Protocol for Groups of Cycling Females
This protocol is designed to synchronize estrus in a group of cycling females without prior knowledge of their individual cycle stages. The first injection induces luteolysis in animals with a mature CL, while the second injection, administered 11-14 days later, synchronizes the remaining animals.[5][6]
Methodology:
-
First Injection: Administer an initial IM injection of this compound to all females in the cohort.
-
Second Injection: Administer a second IM injection of this compound to all females.[5][6]
-
Estrus Detection and Insemination: Most animals will exhibit estrus within 2 to 5 days after the second injection.[4] Commence estrus detection and breeding as described in Protocol 1. For FTAI, insemination can be performed at a fixed time (e.g., 72-96 hours) after the second injection.[7]
Protocol 3: Ovsynch Protocol (GnRH and PGF2α Combination)
The Ovsynch protocol and its variations are widely used, particularly in cattle, to synchronize both follicular development and the timing of ovulation, allowing for FTAI without the need for estrus detection.[6][8]
Methodology:
-
Day 0: Administer an injection of Gonadotropin-Releasing Hormone (GnRH) or a GnRH analogue. This will cause either ovulation or luteinization of dominant follicles.[6]
-
Day 7: Administer an injection of this compound to induce luteolysis of the original or newly formed CL.[6][9]
-
Day 9 (48-56 hours post-PGF2α): Administer a second injection of GnRH to trigger a synchronized ovulation.[6]
-
Fixed-Time Artificial Insemination (FTAI): Perform FTAI 8 to 24 hours after the second GnRH injection.[6]
Caption: Experimental Workflows for Estrus Synchronization.
Data Presentation: Quantitative Outcomes
The success of estrus synchronization protocols can be quantified by several key performance indicators. The following tables summarize typical dosages and expected outcomes across different species based on published data.
Table 1: Species-Specific Dosages of this compound
| Species | Dosage | Route of Administration | Reference(s) |
| Cattle | 25 mg (5 mL) | Intramuscular (IM) or Subcutaneous (SC) | [10] |
| Horses (Mares) | 5-10 mg (1 mg per 45.5 kg body weight) | Intramuscular (IM) | [4][11][12] |
| Sheep (Ewes) | 10-12.5 mg | Intramuscular (IM) | [9][13][14][15] |
| Goats (Does) | 7.5-10 mg | Intramuscular (IM) | [2][16] |
Table 2: Efficacy of Different Estrus Synchronization Protocols
| Species | Protocol | Estrus Response Rate (%) | Onset of Estrus | Pregnancy/Conception Rate (%) | Reference(s) |
| Cattle | Double PGF2α (11-14 day interval) | ~80% within 2-5 days post-2nd injection | 2-5 days post-2nd injection | 44-51% (to fixed-time AI) | [4][7] |
| Ovsynch (GnRH-PGF2α-GnRH) | High synchrony for FTAI | N/A (FTAI) | 40-50% | [17] | |
| Horses | Single PGF2α (with CL) | High | 2-7 days | Dependent on follicle size at injection | [4][11] |
| Double PGF2α (14 day interval) | Variable | Average 7-10 days to ovulation | Not highly reliable for tight synchrony | [4] | |
| Sheep | Double PGF2α (9 day interval) | 100% | 58.3 ± 23.4 hours | 87.5% | [9][14] |
| GnRH-PGF2α | 100% | 61.7 ± 41.2 hours | 87.5% | [9][14] | |
| Single PGF2α (12.5 mg) | 55-65% within 96 hours | Within 96 hours | ~58% (Lambing rate) | [13][15] | |
| Goats | Double PGF2α (11 day interval) | 100% | 25% within 24h, 45% by 48h, 30% by 72h | 70% | [2] |
Note: Estrus response and pregnancy rates can be influenced by factors such as age, body condition score, postpartum interval, and overall herd health.[18][19]
Safety and Handling
This compound is a potent therapeutic agent and should be handled with care. It can be absorbed through the skin and may cause bronchospasm. Women of childbearing age, asthmatics, and persons with bronchial and other respiratory problems should exercise extreme caution when handling this product. It is recommended to wear protective gloves during administration. Accidental spillage on the skin should be washed off immediately with soap and water.
For detailed safety information, refer to the manufacturer's safety data sheet. Studies in laboratory animals have shown dinoprost to be non-teratogenic.[12] Safety margin studies in mares have demonstrated a wide margin of safety at luteolytic doses.[12]
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Estrous Synchronization | Veterian Key [veteriankey.com]
- 5. goats.extension.org [goats.extension.org]
- 6. vet.k-state.edu [vet.k-state.edu]
- 7. Dinoprost 14-day oestrus synchronisation schedule for dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beefrepro.org [beefrepro.org]
- 9. Comparative evaluation of estrus synchronization protocols on reproductive performance and estrus behavior in Barbados Black Belly sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zoetisus.com [zoetisus.com]
- 11. Prostaglandins for Controlling Mares' Estrous Cycles - BloodHorse [bloodhorse.com]
- 12. zoetisus.com [zoetisus.com]
- 13. Estrus response and fertility of Menz and crossbred ewes to single prostaglandin injection protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. veterinaryworld.org [veterinaryworld.org]
- 15. researchgate.net [researchgate.net]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. beefrepro.org [beefrepro.org]
Application Notes and Protocols for (5R)-Dinoprost Tromethamine in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1] It is widely utilized in reproductive management in veterinary medicine and is a valuable tool for in vitro research to investigate cellular signaling pathways, smooth muscle contraction, and other physiological processes.[2] These application notes provide detailed protocols for the preparation and use of this compound in in vitro studies, ensuring accurate and reproducible results.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its biological activity.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₅NO₈ | --INVALID-LINK-- |
| Molecular Weight | 475.62 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Solubility | - Water: 95 mg/mL- DMSO: 95 mg/mL (199.73 mM)- Ethanol: 95 mg/mL | --INVALID-LINK-- |
| Storage (Powder) | -20°C for up to 3 years | --INVALID-LINK-- |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | --INVALID-LINK-- |
Experimental Protocols
Preparation of Stock Solutions
For in vitro studies, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating capacity and compatibility with most cell culture media at low concentrations.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM). To prepare a 10 mM stock solution, dissolve 4.76 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions and Vehicle Control
Working solutions are prepared by diluting the stock solution in cell culture medium to the final desired concentration. It is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This ensures that the final concentration of DMSO is consistent across all experimental conditions. The final concentration of DMSO in the cell culture medium should ideally be less than 0.5% to avoid cytotoxicity.
-
Application to Cells: Add the prepared working solutions and vehicle control to your cell cultures and incubate for the desired period.
Typical Concentration Range for In Vitro Studies: The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. Based on published studies, a typical concentration range to explore is between 1 ng/mL and 100 ng/mL.[3][4][5]
Signaling Pathway
This compound exerts its biological effects by binding to the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a cascade of intracellular signaling events.
Caption: Signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro cell-based assay using this compound.
Caption: General workflow for in vitro cell-based assays.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in in vitro research. Adherence to these protocols will help ensure the generation of reliable and reproducible data. Researchers should always optimize experimental conditions, such as incubation time and compound concentration, for their specific cell type and assay.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro action of PG F2 alpha on progesterone and cAMP synthesis in small bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detrimental effects of prostaglandin F2alpha on preimplantation bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Bovine Research
Introduction
(5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α), is a potent luteolytic agent widely utilized in bovine reproductive management and research.[1][2][3] Its primary mechanism of action involves binding to specific prostaglandin receptors, which initiates a cascade of intracellular events leading to the regression of the corpus luteum (luteolysis).[1] This hormonal action effectively reduces progesterone (B1679170) levels, thereby enabling the synchronization of estrous cycles, induction of parturition or abortion, and the treatment of reproductive disorders such as pyometra.[1][3][4] In a research context, dinoprost (B1670695) tromethamine is an invaluable tool for studies focused on reproductive physiology, endocrinology, and the development of advanced breeding technologies in cattle.
Mechanism of Action
Dinoprost tromethamine functions by mimicking endogenous PGF2α.[1] It binds to the Prostaglandin F2α receptor (FP receptor) on luteal cells. This binding triggers a G-protein coupled signaling cascade that ultimately leads to the demise of the corpus luteum. The process involves reduced luteal blood flow, inhibition of progesterone synthesis, and induction of apoptosis in luteal cells. The resulting sharp decline in circulating progesterone allows the follicular phase to commence, leading to estrus and ovulation.[1]
Recommended Dosage for Bovine Research
The recommended dosage of this compound for bovine research varies depending on the application. The standard dose for most indications is 25 mg of dinoprost. Administration is typically via intramuscular (IM) or subcutaneous (SC) injection.[2][5][6]
| Research Application | Recommended Dosage (Dinoprost) | Route of Administration | Common Commercial Formulation | Reference |
| Estrus Synchronization | 25 mg | Intramuscular (IM) or Subcutaneous (SC) | 5 mg/mL or 12.5 mg/mL solution | [5][7][8] |
| Treatment of Pyometra | 25 mg | Intramuscular (IM) or Subcutaneous (SC) | 5 mg/mL or 12.5 mg/mL solution | [4][5][7] |
| Induction of Abortion | 25 mg | Intramuscular (IM) or Subcutaneous (SC) | 5 mg/mL or 12.5 mg/mL solution | [5][7][9] |
| Induction of Parturition | 25 mg | Intramuscular (IM) | 5 mg/mL or 12.5 mg/mL solution | [10][11] |
| Unobserved (Silent) Estrus | 25 mg | Intramuscular (IM) or Subcutaneous (SC) | 5 mg/mL or 12.5 mg/mL solution | [5][7] |
Experimental Protocols
Protocol 1: Estrus Synchronization in Cycling Beef Cows and Heifers
This protocol is designed to control the timing of estrus and ovulation in cycling cattle that possess a functional corpus luteum.[12]
Materials:
-
This compound sterile solution (e.g., Lutalyse® 5 mg/mL or Lutalyse® HighCon 12.5 mg/mL).
-
Sterile syringes and needles (e.g., 18-20 gauge, 1.5 inch).
-
Animal restraints (chute or head gate).
-
Personal Protective Equipment (gloves, safety glasses).
Methodology:
Two-Injection Protocol:
-
Restrain the animal securely to ensure safety and accurate administration.
-
Administer a 25 mg dose of dinoprost via intramuscular injection.[8] For a 5 mg/mL solution, this corresponds to a 5 mL volume; for a 12.5 mg/mL solution, this is a 2 mL volume.[5][7]
-
Repeat the 25 mg IM injection 10 to 12 days after the first injection.[8]
-
Animals can be bred via artificial insemination (AI) at detected estrus following the second injection. Estrus is anticipated to occur 1 to 5 days post-injection.[7][8]
-
Alternatively, for fixed-time artificial insemination (FTAI), inseminate all animals approximately 78-80 hours after the second injection, without the need for estrus detection.[7][11]
Single-Injection Protocol:
-
Restrain the animal securely.
-
Administer a single 25 mg dose of dinoprost via intramuscular injection.
-
Observe animals for signs of estrus (e.g., standing to be mounted) over the next 2 to 5 days.
-
Inseminate animals approximately 12 hours after the onset of observed estrus.[13]
Protocol 2: Induction of Abortion (First 100 Days of Gestation)
This protocol is for the termination of pregnancy in beef cows and heifers within the first 100 days of gestation.[5][7]
Materials:
-
This compound sterile solution.
-
Sterile syringes and needles.
-
Animal restraints.
-
Ultrasound or other means for pregnancy diagnosis.
-
Personal Protective Equipment.
Methodology:
-
Confirm pregnancy and gestational age (must be ≤100 days).
-
Restrain the animal securely.
-
Administer a single 25 mg dose of dinoprost via intramuscular or subcutaneous injection.[5][7]
-
Monitor the animal for signs of abortion, which is expected to occur within 35 days of the injection.[5][7]
-
Post-treatment, a veterinary examination is recommended to ensure the abortion is complete and to assess the animal's health.
Visualizations
Caption: Signaling pathway of this compound in a bovine luteal cell.
Caption: Experimental workflow for a two-injection Dinoprost FTAI protocol in cattle.
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. originbiopharma.com [originbiopharma.com]
- 4. Pyometra in Production Animals - Reproductive System - MSD Veterinary Manual [msdvetmanual.com]
- 5. zoetisus.com [zoetisus.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Lutalyse® Injection [dailymed.nlm.nih.gov]
- 8. maaz.ihmc.us [maaz.ihmc.us]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Induction of parturition in cattle during the later stages of pregnancy: a comparison of three treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 12. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for (5R)-Dinoprost Tromethamine Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration techniques for (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), in various laboratory animal models. The protocols detailed below are intended to serve as a guide for researchers in pharmacology, toxicology, and reproductive biology studies.
Introduction
This compound is widely used in veterinary medicine to synchronize estrus and induce luteolysis.[1][2] In a research setting, it is a valuable tool for studying the physiological roles of PGF2α, which include smooth muscle contraction, modulation of inflammatory responses, and regulation of reproductive processes.[3] It acts by binding to the prostaglandin F (FP) receptor, initiating a signaling cascade that leads to its various physiological effects.[3]
Signaling Pathway of Prostaglandin F2α
Dinoprost tromethamine, as a PGF2α analog, activates the FP receptor, a G-protein coupled receptor. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with PGF2α, such as uterine muscle contraction.
Preparation and Storage of this compound Solutions
This compound is a white to slightly off-white crystalline powder that is readily soluble in water.[4]
Reconstitution:
-
For a 1 mg/mL stock solution, dissolve the powder in sterile water or a suitable buffer.[4] Commercially available solutions often come at a concentration of 5 mg/mL.
-
The pH of the final solution can be adjusted to approximately 6.5-7.5.[5]
Storage:
-
The powder form should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Aqueous solutions are stable for up to 30 days when stored at 2-8°C.[4] For longer storage, it is recommended to freeze aliquots at -20°C or -80°C for up to one year.[1][4] Avoid repeated freeze-thaw cycles.[4]
Administration Techniques and Dosages in Laboratory Animals
The appropriate route of administration and dosage of this compound will vary depending on the animal model and the experimental objective. The following tables summarize reported dosages and provide detailed protocols for common administration routes.
Rodents (Rats and Mice)
| Species | Route of Administration | Dosage Range | Application/Study Type | Reference(s) |
| Rat | Intravenous (IV) | 3.2 mg/kg/day | 28-day toxicity study | [6] |
| Subcutaneous (SC) | 0.5 - 1.0 mg/kg/day | Teratogenicity study | [7][8][9] | |
| 32 mg/kg | 6-day intolerance study | [6] | ||
| Oral | 1.25 - 20.0 mg/kg/day | Teratogenicity study | [7][8][9] | |
| Intratesticular | 100 µ g/testis | Testosterone (B1683101) secretion study | [10] | |
| Mouse | Intravenous (IV) | Up to 402 mg/kg | Acute toxicity study (non-lethal dose) | [6] |
| Oral | 1,300 - 1,550 mg/kg | LD50 study | [6] |
Experimental Protocol: Subcutaneous (SC) Injection in Rats
This protocol is suitable for studies investigating the reproductive or systemic effects of this compound.
Methodology:
-
Animal Restraint: Properly restrain the rat to ensure the safety of both the animal and the researcher.
-
Site Preparation: The preferred site for subcutaneous injection is the loose skin over the dorsal scapular region.
-
Injection:
-
Using a sterile syringe with a 23-25 gauge needle, draw up the calculated volume of the this compound solution.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle into the base of the tent, parallel to the body.
-
Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid in dispersal.
-
-
Post-injection Monitoring: Observe the animal for any immediate adverse effects such as changes in behavior or respiration.
Rabbits
| Route of Administration | Dosage Range | Application/Study Type | Reference(s) |
| Subcutaneous (SC) | 0.5 - 1.0 mg/kg/day | Teratogenicity study | [7][8][9] |
| Oral | 0.01 - 5.0 mg/kg/day | Teratogenicity study | [7][8][9] |
Experimental Protocol: Subcutaneous (SC) Injection in Rabbits
This protocol is suitable for reproductive and developmental toxicity studies.
Methodology:
-
Animal Restraint: Place the rabbit on a non-slip surface. Proper restraint is crucial to prevent injury.
-
Site Preparation: The common site for subcutaneous injection is the scruff of the neck.
-
Injection:
-
Use a sterile syringe with a 21-25 gauge needle.[3]
-
Grasp the loose skin over the scruff and lift it to form a "tent."
-
Insert the needle into the base of the tent.
-
Perform aspiration to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Post-injection Monitoring: Monitor the rabbit for any signs of distress or local reaction at the injection site.
Dogs
| Route of Administration | Dosage Range | Application/Study Type | Reference(s) |
| Intravenous (IV) | 0.6 mg/kg/day | 30-day toxicity study | [6] |
| Oral | Up to 30 mg/kg/day | 5-day toxicity study | [6] |
| Subcutaneous (SC) | 250 µg/kg (0.25 mg/kg) twice daily | Pregnancy termination | [11] |
| 0.25 - 0.5 mg/kg once daily | Treatment of pyometra | [12] |
Experimental Protocol: Intravenous (IV) Injection in Dogs
This protocol is intended for pharmacokinetic or acute toxicity studies and should be performed by trained personnel.
References
- 1. selleckchem.com [selleckchem.com]
- 2. therabbitdoctors.com.au [therabbitdoctors.com.au]
- 3. staff.flinders.edu.au [staff.flinders.edu.au]
- 4. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]
- 5. US6187818B1 - Prostaglandins formulation and process - Google Patents [patents.google.com]
- 6. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Prostaglandin F2-alpha for induction of midterm abortion: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 10. Effects of single and repeated administration of prostaglandin F2 alpha on secretion of testosterone by male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ProstaMate™(dinoprost tromethamine)Sterile Solution [dailymed.nlm.nih.gov]
- 12. Prostaglandin F2 alpha treatment of canine pyometra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1] The FP receptor is a G-protein coupled receptor (GPCR) that is widely expressed in various tissues, including the uterine myometrium, endometrium, and corpus luteum.[2] Activation of the FP receptor by this compound initiates a cascade of intracellular signaling events that can modulate a variety of physiological processes, including cell proliferation, differentiation, and inflammation.[3][4] These characteristics make it a valuable tool for in vitro studies using primary cell cultures to investigate its therapeutic potential and mechanism of action in various physiological and pathological contexts.
This document provides detailed application notes and protocols for the utilization of this compound in primary cell culture experiments, with a focus on primary human endometrial and myometrial cells.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating the FP receptor. The primary signaling pathway initiated by the activation of the FP receptor is mediated through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the activation of downstream signaling cascades. A key pathway activated is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3][5] The activation of ERK1/2 can lead to the phosphorylation of various transcription factors, ultimately resulting in changes in gene expression that promote cellular responses such as proliferation.[3]
Data Presentation
The following table summarizes quantitative data on the effects of Prostaglandin F2α (PGF2α), the natural analog of this compound, in various cell culture systems. This data can be used as a reference for designing experiments with this compound.
| Cell Type | Compound | Parameter Measured | Concentration | Result | Citation |
| Rabbit Endometrial Cells (Primary) | PGF2α | DNA Synthesis ([3H]Tdr incorporation) | ~300 nM | Optimal stimulation of DNA synthesis | [6] |
| Human Endometrial Tissue | PGF2α | Inositol Phosphate Mobilization | 1 - 100 nM | Concentration-dependent increase | [5] |
| Ishikawa Cells (Human Endometrial Epithelial Cell Line) | PGF2α | Inositol Phosphate Release | 1 - 100 nM | Concentration-dependent increase | [5] |
| Ishikawa Cells (Human Endometrial Epithelial Cell Line) | PGF2α | ERK1/2 Phosphorylation | 100 nM | Increased phosphorylation | [5] |
| Ishikawa Cells (Human Endometrial Epithelial Cell Line) | PGF2α | Cell Proliferation | Not specified | Significant increase after 24h | [5] |
| FPS Cells (Endometrial adenocarcinoma cells expressing FP receptor) | PGF2α | ERK1/2 Activation | 100 nM | Peak activation at 10 minutes |
Experimental Protocols
A general workflow for a primary cell culture experiment using this compound is depicted below.
Protocol 1: Isolation and Culture of Primary Human Endometrial Epithelial Cells
This protocol is adapted from established methods for isolating endometrial epithelial cells.
Materials:
-
Endometrial biopsy tissue
-
Transport medium (e.g., DMEM/F-12)
-
Digestion medium: DMEM/F-12 with 0.5 mg/ml collagenase type I and 0.1 mg/ml DNase I
-
Culture medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Sterile scalpels, forceps, and petri dishes
-
70 µm cell strainer
-
15 ml and 50 ml conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Tissue culture flasks or plates
Procedure:
-
Tissue Collection and Transport: Collect endometrial biopsies in sterile transport medium on ice.
-
Tissue Digestion:
-
In a sterile petri dish, mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a 15 ml conical tube containing 5-10 ml of digestion medium.
-
Incubate at 37°C for 60-90 minutes with gentle agitation.
-
-
Cell Isolation:
-
Stop the digestion by adding an equal volume of culture medium.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 ml conical tube to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 ml of culture medium.
-
-
Cell Culture:
-
Plate the cell suspension into a T-75 tissue culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days. Epithelial cells will form characteristic cobblestone-like colonies.
-
Protocol 2: Proliferation Assay (BrdU Incorporation)
Materials:
-
Primary endometrial epithelial cells cultured in 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
BrdU Labeling Reagent
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary endometrial epithelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium (e.g., 1 nM to 10 µM).
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).
-
-
BrdU Labeling: After 24 hours of treatment, add BrdU labeling reagent to each well and incubate for an additional 2-4 hours.
-
Immunodetection:
-
Remove the labeling medium and fix the cells with FixDenat solution for 30 minutes.
-
Add anti-BrdU-POD antibody and incubate for 90 minutes.
-
Wash the wells three times with PBS.
-
Add the substrate solution and incubate until color development is sufficient.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 3: Western Blot for ERK1/2 Phosphorylation
Materials:
-
Primary endometrial epithelial cells cultured in 6-well plates
-
This compound
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture primary endometrial epithelial cells in 6-well plates until they reach 70-80% confluency. Serum starve the cells for 24 hours. Treat the cells with the desired concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Protocol 4: Intracellular Calcium Mobilization Assay
Materials:
-
Primary endometrial epithelial cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Seeding: Seed primary endometrial epithelial cells in a black-walled, clear-bottom 96-well plate and allow them to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of this compound at the desired concentration.
-
Immediately begin kinetic reading of fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Conclusion
This compound is a valuable pharmacological tool for studying prostaglandin F2α signaling in primary cell cultures. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute experiments to investigate the cellular and molecular effects of this compound. Careful optimization of cell isolation, culture conditions, and assay parameters will ensure reliable and reproducible results.
References
- 1. Activation of protein synthesis in mouse uterine epithelial cells by estradiol-17β is mediated by a PKC–ERK1/2–mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of specific RNA in cultured cells through quantitative integration of q-PCR and N-SIM single cell FISH images: Application to hormonal stimulation of StAR transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Progesterone Measurement by ELISA Following Dinoprost Tromethamine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Progesterone (B1679170), a C-21 steroid hormone, is crucial for regulating the estrous cycle and maintaining pregnancy.[1][2] It is primarily secreted by the corpus luteum (CL).[1] Dinoprost (B1670695) tromethamine, a synthetic analogue of prostaglandin (B15479496) F2 alpha (PGF2α), is a potent luteolytic agent used extensively in veterinary medicine.[1][3] It induces the functional and structural regression of the corpus luteum, leading to a rapid decline in progesterone secretion.[1][4][5] This application note provides a detailed protocol for the quantitative measurement of progesterone in serum or plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) following the administration of Dinoprost tromethamine.
Principle of the Method The measurement of progesterone is accomplished using a competitive ELISA. This assay operates on the basis of competition between progesterone in the sample and a fixed amount of enzyme-labeled progesterone (conjugate) for a limited number of binding sites on a specific anti-progesterone antibody.[6][7] The antibody-coated microplate binds the anti-progesterone antibody. During incubation, the progesterone from the sample and the enzyme conjugate compete for the antibody binding sites.[8] After a wash step to remove unbound components, a substrate solution is added. The enzyme on the bound conjugate catalyzes a color change. The intensity of the color is inversely proportional to the concentration of progesterone in the sample; high progesterone levels in the sample result in low color development, and vice versa.[6][7] A standard curve is generated to determine the progesterone concentration in the unknown samples.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Dinoprost tromethamine and the general experimental workflow.
Caption: Mechanism of Dinoprost tromethamine-induced luteolysis.
Caption: Overall experimental workflow from treatment to data analysis.
Experimental Protocols
1. Animal Treatment and Sample Collection
This protocol is a general guideline and should be adapted based on the specific animal model and experimental design.
-
Animal Subjects: House animals under standard conditions and allow for an acclimatization period.
-
Baseline Sampling: Collect a pre-treatment blood sample (T=0) via an appropriate method (e.g., jugular venipuncture) to establish baseline progesterone concentrations.[9]
-
Treatment: Administer Dinoprost tromethamine at the recommended dosage for the species.
-
Post-Treatment Sampling: Collect blood samples at defined time points after administration (e.g., every 15 minutes for the first 2 hours, then every 30 minutes up to 48 hours, and at 60 and 72 hours).[9] The timing should be designed to capture the expected decline in progesterone.
-
Sample Handling: Collect blood in tubes appropriate for serum or plasma collection (e.g., serum separator tubes or EDTA tubes for plasma).
2. Sample Preparation
Proper sample handling is critical for accurate results.
-
Serum: Allow whole blood to clot at room temperature for 2 hours or overnight at 2-8°C.[10] Centrifuge at 1,000-2,000 x g for 15-20 minutes.[10][11] Carefully collect the supernatant (serum).
-
Plasma: Centrifuge anticoagulated blood at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10] Collect the supernatant (plasma).
-
Storage: Assay samples immediately. If immediate analysis is not possible, aliquot the serum or plasma and store frozen at -20°C or -80°C.[7][12][13] Avoid repeated freeze-thaw cycles.[7][12] Do not use grossly hemolyzed or lipemic samples.[2][12]
3. Progesterone ELISA Protocol
This protocol is a synthesized representation of a typical competitive ELISA. Always refer to the specific manufacturer's instructions provided with your ELISA kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.[7][8]
-
Prepare the Wash Buffer by diluting the concentrated buffer with deionized water as per the kit instructions.[7]
-
Prepare the Progesterone-Enzyme Conjugate working solution by diluting the conjugate concentrate with the provided assay buffer.[6][8] Prepare only the amount needed for the experiment.
-
Reconstitute lyophilized standards and controls as instructed by the manufacturer.[14] Perform serial dilutions of the high standard to create a standard curve.[10][11]
-
-
Assay Procedure:
Caption: Step-by-step workflow for a competitive progesterone ELISA.
-
Add Samples and Standards: Pipette standards, controls, and prepared samples into the appropriate wells of the antibody-coated microplate in duplicate.[6][7]
-
Add Conjugate: Add the diluted Progesterone-Enzyme Conjugate to all wells (except for blank wells, if applicable).[7]
-
Incubate: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 60-90 minutes at room temperature).[2][7] Gentle shaking may be required.[6]
-
Wash: Aspirate the contents of the wells and wash each well 3-5 times with diluted Wash Buffer.[7] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[7]
-
Add Substrate: Add the TMB substrate solution to each well.[7]
-
Incubate for Color Development: Incubate the plate at room temperature, protected from light, for 15-30 minutes.[7]
-
Stop Reaction: Add the Stop Solution to each well. This will stop the enzyme-substrate reaction and change the color from blue to yellow.[7]
-
Read Plate: Measure the optical density (absorbance) of each well using a microplate reader set to 450 nm.[7][12]
Data Analysis and Expected Results
-
Standard Curve: Calculate the average absorbance for each set of duplicate standards, controls, and samples. Plot a standard curve of the absorbance versus the progesterone concentration for the standards. The resulting curve will show an inverse relationship.
-
Calculate Concentrations: Determine the progesterone concentration of the samples by interpolating their average absorbance values from the standard curve.
-
Data Interpretation: Following successful Dinoprost tromethamine administration, a significant decrease in serum or plasma progesterone concentration is expected.
Table 1: Example Data of Progesterone Concentration After Dinoprost Treatment
| Time Point | Animal ID | Progesterone (ng/mL) | % of Baseline |
| Baseline (0h) | 1 | 6.8 | 100% |
| 2 | 7.2 | 100% | |
| 3 | 6.5 | 100% | |
| 24h Post-Treatment | 1 | 1.5 | 22.1% |
| 2 | 1.8 | 25.0% | |
| 3 | 1.3 | 20.0% | |
| 48h Post-Treatment | 1 | <0.5 | <7.4% |
| 2 | <0.5 | <6.9% | |
| 3 | <0.5 | <7.7% | |
| Note: Data are hypothetical but reflect the expected trend of progesterone decrease following luteolysis induced by Dinoprost tromethamine. Studies have shown this decrease in circulating progesterone concentrations after treatment.[5][9] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV% | Inaccurate pipetting; Unclean plate | Check pipette calibration; Ensure proper washing technique.[10] |
| Low Absorbance | Reagents expired or stored improperly; Insufficient incubation time | Use fresh reagents; Adhere strictly to incubation times.[8] |
| High Absorbance | Insufficient washing; Cross-contamination | Ensure thorough washing; Use fresh pipette tips for each sample.[8] |
| Poor Standard Curve | Improper standard dilution; Reagent degradation | Prepare fresh standards for each assay; Check reagent expiration dates.[10][11] |
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 4. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. neogen.com [neogen.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dbc-labs.com [dbc-labs.com]
- 9. PSII-28 Effect of route of administration of dinoprost tromethamine on serum profiles of PGFM and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. Human Progesterone ELISA Kit (ab108670) | Abcam [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. food.r-biopharm.com [food.r-biopharm.com]
Application Notes and Protocols for Timed Artificial Insemination using (5R)-Dinoprost Tromethamine in Combination with GnRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timed artificial insemination (TAI) protocols are a cornerstone of modern reproductive management in cattle, enabling the insemination of a large number of animals in a synchronized manner without the need for estrus detection. The successful synchronization of ovulation is achieved through the strategic use of hormonal agents that manipulate the estrous cycle. Key among these are Gonadotropin-Releasing Hormone (GnRH) and prostaglandin (B15479496) F2α (PGF2α). (5R)-Dinoprost tromethamine is a commercially available, naturally occurring PGF2α that is widely used for its luteolytic effects.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in combination with GnRH for timed AI in cattle, with a focus on the widely implemented Ovsynch and CO-Synch protocols and their variations.
Mechanism of Action and Signaling Pathways
The efficacy of timed AI protocols hinges on the precise control of follicular development, ovulation, and luteolysis, which are governed by GnRH and PGF2α.
Gonadotropin-Releasing Hormone (GnRH): GnRH is a hypothalamic hormone that stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] In timed AI protocols, exogenous GnRH is administered to induce an LH surge, which in turn triggers ovulation of a dominant follicle and initiates a new follicular wave.[5][6][7] This synchronization of follicular development is crucial for a predictable response to subsequent treatments. The second GnRH injection in the protocol is timed to induce a synchronized ovulation, allowing for insemination at a fixed time.[5]
This compound (PGF2α): Dinoprost (B1670695), a form of PGF2α, is a potent luteolytic agent. I[1][2][3][4][8]ts primary role in timed AI protocols is to induce the regression of the corpus luteum (CL). The CL produces progesterone (B1679170), which inhibits the final maturation of follicles and ovulation. By causing luteolysis, PGF2α administration leads to a rapid decline in progesterone concentrations, allowing the dominant follicle to mature and ovulate in response to the subsequent GnRH-induced LH surge. P[9]GF2α is effective only in animals with a functional CL, which is typically present from day 5 to day 17 of the estrous cycle.
Caption: PGF2α Signaling Pathway Leading to Luteolysis.
Experimental Protocols
Several timed AI protocols utilizing GnRH and this compound have been developed and validated. The choice of protocol may depend on factors such as the type of cattle (beef or dairy, cows or heifers), available labor, and specific management goals.
Ovsynch Protocol
The Ovsynch protocol is a foundational timed AI program that synchronizes ovulation, allowing for insemination without estrus detection.
Caption: Ovsynch Timed AI Protocol Workflow.
Methodology:
-
Day 0: Administer the first injection of GnRH (100 µg, intramuscularly). This will cause ovulation or luteinization of any existing dominant follicles and initiate a new follicular wave. 2[5][7][10]. Day 7: Administer an injection of this compound (25 mg, intramuscularly) to regress the corpus luteum. 3[1][2][12]. Day 9: Administer the second injection of GnRH (100 µg, intramuscularly) to induce a synchronized ovulation of the mature dominant follicle.
-
Day 10 (16-24 hours after the second GnRH injection): Perform timed artificial insemination.
[10]#### 2. CO-Synch Protocol
The CO-Synch protocol is a variation of Ovsynch where the second GnRH injection is administered concurrently with timed AI, reducing animal handling.
[13]dot
Caption: CO-Synch Timed AI Protocol Workflow.
Methodology:
-
Day 0: Administer an injection of GnRH (100 µg, IM).
-
Day 7: Administer an injection of this compound (25 mg, IM).
-
60 to 66 hours after PGF2α injection: Perform timed AI and concurrently administer a second injection of GnRH (100 µg, IM).
[13][14]#### 3. 5-Day CO-Synch + CIDR Protocol
This protocol shortens the interval between the first GnRH and PGF2α injections and incorporates a progesterone-releasing intravaginal device (CIDR) to improve synchrony, especially in anestrous cows.
Caption: 5-Day CO-Synch + CIDR Timed AI Protocol.
Methodology:
-
Day 0: Administer an injection of GnRH (100 µg, IM) and insert a CIDR device.
-
Day 5: Remove the CIDR device and administer an injection of this compound (25 mg, IM). Some variations of this protocol recommend a second PGF2α injection 8-12 hours later to ensure complete luteolysis. 3[14][15][16]. 72 hours after CIDR removal: Perform timed AI and concurrently administer a second injection of GnRH (100 µg, IM).
[14][15]### Quantitative Data Summary
The success of timed AI protocols is typically measured by pregnancy rates. The following tables summarize representative data from various studies.
Table 1: Pregnancy Rates in Beef Cows with Different Timed AI Protocols
| Protocol | Number of Animals (n) | Pregnancy Rate (%) | Reference |
| 5-Day CO-Synch + CIDR | 223 | 13.3% higher than 7-day | |
| 7-Day CO-Synch + CIDR | 223 | Baseline | |
| 5-Day CO-Synch + CIDR | 400 | 9.1% higher than 7-day | |
| 7-Day CO-Synch + CIDR | 400 | Baseline | |
| Bee Synch I (5-Day CO-Synch + CIDR) | 133 | 52.6% | |
| 5-Day CO-Synch + CIDR | 136 | 40.4% | |
| Bee Synch I | 422 | 51.7% |
Table 2: Pregnancy Rates in Dairy Cows with Ovsynch and its Modifications
| Protocol | Number of Animals (n) | Conception Rate (%) | Overall Pregnancy Rate (%) | Reference |
| Ovsynch | - | 50% | 80% | |
| CIDR Protocol | - | 60% | 80% | |
| Ovsynch (Control) | 356 | - | - | |
| Ovsynch (Double Dose PGF2α) | 353 | - | - | |
| Ovsynch (Two PGF2α Injections) | 347 | - | - |
Table 3: Effect of GnRH Dose on Pregnancy Rates in Bos indicus Influenced Cattle
| GnRH Dose at AI | Number of Animals (n) | Pregnancy Rate (%) | Reference |
| 100 µg | 144 | 21% | |
| 200 µg | 144 | 43% |
Concluding Remarks
The combination of this compound and GnRH in timed AI protocols offers a powerful tool for reproductive management in cattle. The specific protocol and any modifications should be chosen based on the herd's specific circumstances and reproductive goals. Adherence to the recommended dosages and timing is critical for maximizing the success of these programs. Further research continues to refine these protocols to improve pregnancy outcomes and economic efficiency.
References
- 1. zoetisus.com [zoetisus.com]
- 2. Lutalyse® Injection [dailymed.nlm.nih.gov]
- 3. zoetisus.com [zoetisus.com]
- 4. zoetisus.com [zoetisus.com]
- 5. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of prostaglandin F2α and GnRH administration at the time of artificial insemination on reproductive performance of dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. extension.purdue.edu [extension.purdue.edu]
- 8. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. OvSynch Protocol and its Modifications in the Reproduction Management of Dairy Cattle Herds – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. extension.psu.edu [extension.psu.edu]
- 12. Comparative efficacy of different estrus synchronization protocols on estrus induction response, fertility and plasma progesterone and biochemical profile in crossbred anestrus cows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ansc.umd.edu [ansc.umd.edu]
- 15. Decreasing the interval between GnRH and PGF2alpha from 7 to 5 days and lengthening proestrus increases timed-AI pregnancy rates in beef cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. "Comparison of Three CIDR Based Fixed-time AI Protocols for Beef Heifer" by G.A. Perry, J.K. Grant et al. [openprairie.sdstate.edu]
- 18. extension.psu.edu [extension.psu.edu]
Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Non-Bovine Species Research
For Researchers, Scientists, and Drug Development Professionals
(5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α), is a potent luteolytic agent widely utilized in veterinary reproductive management. [1] Its primary mechanism of action involves mimicking natural PGF2α to induce the regression of the corpus luteum (luteolysis) and stimulate uterine contractions.[1][2] This activity makes it an invaluable tool for synchronizing estrous cycles, inducing parturition, and treating certain reproductive disorders in various animal species.[1] While its application in cattle is extensive, its use in non-bovine species such as swine, horses, sheep, and goats is also critical for enhancing reproductive efficiency in agricultural and clinical settings.[3]
Application in Swine (Sows and Gilts)
Application Notes
In swine, dinoprost (B1670695) tromethamine is primarily indicated for the induction of parturition (farrowing).[4][5] This application allows for better management and supervision of farrowing, which can lead to a reduction in stillbirths and an increase in piglet survival.[6][7] The timing of administration is crucial; it should be given within 3 days of the normal predicted farrowing date.[4][8] Administering the drug earlier than 3 days before the expected farrowing date may result in an increased number of stillbirths and reduced piglet viability.[5][8][9] Therefore, maintaining accurate records of breeding dates and average gestation length for the specific herd is essential for successful use.[4][8] The average interval from administration to the onset of farrowing is approximately 30 hours.[4][10]
Quantitative Data for Parturition Induction in Swine
| Parameter | Value | Species | Reference |
| Dosage | 10 mg (2 mL) | Sows and Gilts | [4] |
| Route of Administration | Intramuscular (IM) | Sows and Gilts | [8] |
| Timing of Administration | Within 3 days of normal predicted farrowing date (e.g., Day 112 or later of gestation) | Sows and Gilts | [6][8] |
| Mean Interval to Parturition | Approximately 30 hours | Sows and Gilts | [4][10] |
| Response Rate | >85% of sows farrowed within 36 hours (when combined with oxytocin) | Sows |
Experimental Protocol: Induction of Farrowing in Sows
Objective: To induce and synchronize farrowing in late-gestation sows to facilitate supervision and improve piglet management.
Materials:
-
Sterile needles and syringes
-
Animal restraints
-
Record-keeping system for breeding and farrowing dates
Procedure:
-
Animal Selection: Select healthy pregnant sows or gilts that are within 3 days of their calculated farrowing date. It is critical to have accurate breeding records and knowledge of the average gestation length for the herd (typically 115 days).[8]
-
Dosage Preparation: Aseptically withdraw 2 mL of dinoprost tromethamine solution (equivalent to 10 mg dinoprost) into a sterile syringe.[8]
-
Administration: Administer the 2 mL dose via intramuscular (IM) injection. The neck region is a common site for IM injections in swine.[12][13]
-
Monitoring: After administration, closely monitor the sows for signs of impending parturition, such as nesting behavior, restlessness, and swelling of the vulva. The majority of animals will begin farrowing within 24-36 hours.[14]
-
Assistance: Be prepared to provide assistance during farrowing as needed. The primary benefit of induction is to ensure personnel are available to supervise and assist.[6]
-
Data Collection: Record the time from injection to the onset of farrowing, the duration of farrowing, the number of live-born piglets, and the number of stillbirths.
Considerations:
-
A split-dose protocol (half dose in the morning, half 6-8 hours later) may improve the predictability of farrowing.[7][13]
-
The use of oxytocin (B344502) in conjunction with prostaglandins (B1171923) should be done cautiously. It is typically administered after the birth of the first few piglets to avoid complications like a closed cervix.[6][7]
Workflow for Induced Farrowing in Swine
Caption: Workflow for swine parturition induction.
Application in Equine (Mares)
Application Notes
In mares, dinoprost tromethamine is used for its luteolytic effect to control the timing of estrus.[4][15] This is particularly useful for scheduling breeding, managing "difficult-to-breed" mares that may be in a state of extended diestrus, and for synchronizing estrus in groups of mares for artificial insemination or embryo transfer programs.[4][16][17] The treatment is effective only in mares that have a functional corpus luteum, meaning it should be administered at least 4-5 days after ovulation.[4][16] Following administration during diestrus, most mares will return to estrus within 2 to 4 days and ovulate 8 to 12 days after treatment.[4][16]
Quantitative Data for Estrus Synchronization in Mares
| Parameter | Value | Species | Reference |
| Dosage | 1 mg per 100 lbs (45.5 kg) body weight; typically 1-2 mL total dose | Mares | [4][15] |
| Route of Administration | Intramuscular (IM)[15] or Subcutaneous (SC)[8] | Mares | [8][15] |
| Timing of Administration | During diestrus (4 or more days after ovulation) | Mares | [4][16] |
| Interval to Estrus | 2 to 4 days | Mares | [4][16] |
| Interval to Ovulation | 8 to 12 days post-treatment | Mares | [4][16] |
| Pregnancy Rate (Difficult Breeders) | 59% in one study after treatment and breeding | Mares | [16] |
Experimental Protocol: Estrus Synchronization in Mares
Objective: To induce luteolysis in a cycling mare to control the timing of estrus for breeding purposes.
Materials:
-
Dinoprost tromethamine sterile solution (5 mg/mL)[15]
-
Sterile needles and syringes
-
Ultrasound equipment for reproductive tract examination
-
Teasing stallion or other methods for estrus detection
Procedure:
-
Animal Selection & Staging: Select a healthy, cycling mare. A veterinarian should confirm the presence of a functional corpus luteum (CL) and the absence of pregnancy via transrectal palpation and ultrasonography. The mare should be at least 5 days post-ovulation for the treatment to be effective.[17]
-
Dosage Calculation: Calculate the required dose based on the mare's body weight. The standard dose is 1 mg per 100 lbs (45.5 kg). For an average 1000 lb horse, this corresponds to a 10 mg dose (2 mL).[4][15]
-
Administration: Aseptically administer the calculated dose via intramuscular (IM) injection.[15]
-
Estrus Detection: Begin monitoring the mare for signs of behavioral estrus 1-2 days after the injection. This can be done through teasing with a stallion and observing signs such as tail raising, urination, and receptivity.
-
Follicular Monitoring: Once the mare shows signs of estrus, perform daily or every-other-day transrectal ultrasound examinations to monitor follicular growth and predict the time of ovulation.
-
Breeding: Inseminate or breed the mare based on follicular development, typically when a dominant follicle reaches a pre-ovulatory size (e.g., >35 mm). Ovulation is expected 8 to 12 days after the dinoprost injection.[4][16]
-
Data Collection: Record the interval from injection to the onset of estrus, follicle size at insemination, interval to ovulation, and subsequent pregnancy status.
Considerations:
-
A common synchronization regimen involves two doses of PGF2α administered 14 to 18 days apart to synchronize a group of mares without prior knowledge of their cycle stage.[17]
-
Side effects in mares can include transient sweating, increased heart rate, abdominal discomfort, and incoordination. These signs usually appear within 15 minutes of injection and resolve within an hour.
Workflow for Estrus Synchronization in Mares
Caption: Workflow for mare estrus synchronization.
Application in Small Ruminants (Sheep and Goats)
Application Notes
Dinoprost tromethamine and its analogues are used in sheep and goats for estrus synchronization to facilitate artificial insemination (AI) programs and manage breeding seasons.[3][18] The mechanism is the same as in other species: induction of luteolysis. Protocols often involve two injections spaced several days apart to synchronize a group of animals regardless of their initial cycle stage.[18] A protocol using two doses of a PGF2α analogue 7 days apart resulted in a high rate of estrus synchronization in ewes.[18] In goats, PGF2α has been used postpartum to enhance uterine involution and improve fertility.[19]
Quantitative Data for Estrus Synchronization in Sheep
| Parameter | Value | Species | Reference |
| Dosage (Analogue) | 160 µg delprostenate (B1670222) (PGF2α analogue) | Ewes | [18] |
| Protocol | Two IM doses separated by 7 days | Ewes | [18] |
| Estrus Response | >80% of ewes in estrus between 25-48 hours after 2nd dose | Ewes | [18] |
| Optimal TAI Time | 42 hours after 2nd dose | Ewes | [18] |
| Pregnancy Rate (TAI) | 37% at 42 hours post-treatment | Ewes | [18] |
Mechanism of Action: PGF2α Signaling Pathway
Dinoprost tromethamine acts as an agonist for the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1] In the corpus luteum, activation of the FP receptor initiates a signaling cascade that leads to a decrease in progesterone (B1679170) production and ultimately, the structural regression of the tissue (luteolysis).[20] In the myometrium (uterine smooth muscle), PGF2α binding stimulates contractions, which is the basis for its use in parturition induction.[1][20]
General PGF2α Signaling Pathway
Caption: PGF2α receptor signaling pathway.
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. originbiopharma.com [originbiopharma.com]
- 4. Lutalyse® Injection [dailymed.nlm.nih.gov]
- 5. Zoetis [zoetisus.com]
- 6. extension.psu.edu [extension.psu.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Lutalyse Sterile Solution for Animal Use (Canada) - Drugs.com [drugs.com]
- 9. shopee.ph [shopee.ph]
- 10. zoetisus.com [zoetisus.com]
- 11. midwest.vet [midwest.vet]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Inducing farrowing in sows - Articles - pig333, pig to pork community [pig333.com]
- 14. researchgate.net [researchgate.net]
- 15. zoetisus.com [zoetisus.com]
- 16. ProstaMate™(dinoprost tromethamine)Sterile Solution [dailymed.nlm.nih.gov]
- 17. Control and Synchronization of the Estrous Cycle and Ovulation | Veterian Key [veteriankey.com]
- 18. Prostaglandin F2alpha treatment associated with timed artificial insemination in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researcherslinks.com [researcherslinks.com]
- 20. msd-animal-health-swine.com [msd-animal-health-swine.com]
Application Notes and Protocols: Intramuscular vs. Subcutaneous Injection of (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative effects of intramuscular (IM) and subcutaneous (SC) administration of (5R)-Dinoprost tromethamine. This document summarizes key quantitative data from relevant studies, details experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction
This compound, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is widely used in veterinary and human medicine. Its primary mechanism of action involves the stimulation of myometrial contractions and luteolysis.[1] The route of administration is a critical factor that can influence the pharmacokinetic and pharmacodynamic profile of a drug. This document explores the differences and similarities between intramuscular and subcutaneous injections of Dinoprost (B1670695) tromethamine based on available scientific literature.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study in lactating Holstein cows, which provides the most detailed direct comparison between IM and SC administration of Dinoprost tromethamine found in the literature.
Table 1: Pharmacokinetics of PGFM (a metabolite of Dinoprost) in Lactating Holstein Cows Following a Single 25 mg Dose of Dinoprost Tromethamine
| Parameter | Intramuscular (IM) Administration | Subcutaneous (SC) Administration |
| Peak Plasma Concentration (PGFM) | Lower initial peak | Higher initial peak (15-90 min post-injection) |
| Time to Peak Concentration | Not significantly different | Not significantly different |
| Area Under the Curve (AUC) for PGFM (first 90 min) | 1,146 ± 177 pg·h/mL | 1,664 ± 129 pg·h/mL |
Data sourced from a study in lactating Holstein cows.[2]
Table 2: Pharmacodynamic Response (Progesterone Concentration) in Lactating Holstein Cows
| Parameter | Intramuscular (IM) Administration | Subcutaneous (SC) Administration |
| Circulating Progesterone (B1679170) Concentration | No significant difference | No significant difference |
| Luteal Regression | Effective | Effective |
Data sourced from a study in lactating Holstein cows.[2][3]
Note: While both IM and SC routes are indicated for use in cows, sows, and mares, direct comparative quantitative studies in species other than cattle are limited in the publicly available scientific literature.[1] A study in mares using high doses for safety assessment noted "no apparent differences" in clinical side effects between IM and SC routes, but did not provide pharmacokinetic or efficacy data at therapeutic doses.[4][5][6]
Signaling Pathway of Dinoprost Tromethamine
Dinoprost tromethamine exerts its effects by binding to the Prostaglandin F2α receptor (FP), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a downstream signaling cascade primarily through the Gq alpha subunit.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. zoetisus.com [zoetisus.com]
- 6. ProstaMate™(dinoprost tromethamine)Sterile Solution [dailymed.nlm.nih.gov]
Application Notes: Cell-Based Assays for (5R)-Dinoprost Tromethamine
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring Prostaglandin (B15479496) F2α (PGF2α), is a potent agonist for the Prostaglandin F Receptor (FP receptor).[1][2][3] This receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[4][5] Upon activation, the FP receptor primarily couples to the Gαq subunit of heterotrimeric G proteins, initiating a cascade of intracellular events that are crucial in various physiological and pathological processes, including smooth muscle contraction, reproductive processes, and cell proliferation.[5][6][7]
Understanding the cellular effects of this compound is critical for drug development and research in obstetrics, gynecology, and veterinary medicine.[5] Cell-based assays provide a controlled, in vitro environment to dissect the molecular mechanisms of action, determine potency and efficacy, and assess potential therapeutic effects.[8][9] This document outlines key cell-based assays and detailed protocols for characterizing the biological activity of this compound.
The primary signaling pathway initiated by the activation of the FP receptor by this compound involves the Gq protein. This leads to the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][10] The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream cellular responses.[6][11]
General Experimental Workflow
A typical workflow for assessing the effects of this compound involves several key stages, from initial cell culture preparation to final data analysis. This standardized process ensures reproducibility and accuracy across different assays.
Key Cell-Based Assays and Protocols
Intracellular Calcium Mobilization Assay
This assay directly measures the primary signaling event following the activation of the Gq-coupled FP receptor.[6] It quantifies the transient increase in cytosolic calcium concentration upon stimulation with this compound.
Protocol:
-
Materials:
-
Cells expressing the FP receptor (e.g., HEK293-FP, Ishikawa endometrial adenocarcinoma cells).[7]
-
96-well or 384-well black, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (B1678239) (an anion-exchange transport inhibitor, often used to prevent dye leakage).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluorescence plate reader with an injection system (e.g., FLIPR).[12]
-
-
Procedure:
-
Cell Seeding: Seed cells into the microplate at a density that ensures a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well.
-
Compound Preparation: Prepare a 2X or 5X concentrated serial dilution of this compound in Assay Buffer.
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject the this compound solution and continue recording the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.[13]
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Normalize the data to a positive control (e.g., maximal ATP response) or express as a percentage of the maximal dinoprost (B1670695) response.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Table 1: Example Data for Calcium Mobilization
| Concentration (nM) | Fluorescence Change (RFU) | % Maximal Response |
|---|---|---|
| 0.1 | 150 | 5.0% |
| 1 | 850 | 28.3% |
| 10 | 2400 | 80.0% |
| 100 | 2950 | 98.3% |
| 1000 | 3000 | 100.0% |
| EC₅₀ | | ~3.5 nM |
Cell Proliferation / Viability Assay
PGF2α and its analogs can influence cell proliferation, making this a crucial assay for understanding longer-term cellular consequences.[14][15] Assays like MTT or WST-1 measure the metabolic activity of cells, which correlates with the number of viable, proliferating cells.[16]
Protocol:
-
Materials:
-
Appropriate cell line (e.g., Ishikawa cells, primary stromal cells).[7]
-
96-well clear microplates.
-
Cell culture medium, potentially with reduced serum to better observe proliferative effects.
-
This compound.
-
MTT or WST-1 reagent.
-
Solubilization solution (for MTT assay, e.g., acidic isopropanol).
-
Microplate spectrophotometer (absorbance reader).
-
-
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.[17]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For WST-1: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C until color development is sufficient.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
For WST-1: Gently shake the plate and measure the absorbance at ~450 nm.
-
For MTT: Gently shake the plate to ensure complete dissolution and measure the absorbance at ~570 nm.
-
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium but no cells).
-
Express the data as a percentage of the untreated control cells (% Viability or % Proliferation).
-
Plot the percentage of proliferation against the compound concentration to determine the dose-response relationship.
-
Table 2: Example Data for Cell Proliferation (72h Incubation)
| Concentration (nM) | Absorbance (570 nm) | % Proliferation (vs. Control) |
|---|---|---|
| 0 (Control) | 0.85 | 100% |
| 1 | 0.94 | 111% |
| 10 | 1.15 | 135% |
| 100 | 1.28 | 151% |
| 1000 | 1.30 | 153% |
Gene Expression Analysis by qRT-PCR
This assay investigates how this compound modulates the expression of specific target genes downstream of the initial signaling cascade. This can provide insights into the molecular pathways affected, such as those involved in inflammation, cell cycle control, or prostaglandin synthesis itself.[18][19]
Protocol:
-
Materials:
-
Appropriate cell line and culture reagents.
-
6-well or 12-well plates.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers for target genes (e.g., PTGS2/COX-2, c-Fos, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat with desired concentrations of this compound for a specific time (e.g., 4, 8, or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[20]
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the untreated control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).[20]
-
-
Table 3: Example Data for Gene Expression (8h Treatment)
| Target Gene | Concentration (nM) | Relative Fold Change (vs. Control) |
|---|---|---|
| PTGS2 (COX-2) | 100 | 4.5 ± 0.6 |
| c-Fos | 100 | 8.2 ± 1.1 |
| Cyclin D1 | 100 | 2.1 ± 0.3 |
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 5. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 6. marinbio.com [marinbio.com]
- 7. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell based assays | Rodon Biologics [rodonbiologics.com]
- 10. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of prostaglandin F2 alpha on intracellular pH, intracellular calcium, cell shortening and L-type calcium currents in rat myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Based Assay Services | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Influence of prostaglandin analogues on epithelial cell proliferation and xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of prostaglandin analogues on epithelial cell proliferation and xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prostaglandin pathway gene expression in human placenta, amnion and choriodecidua is differentially affected by preterm and term labour and by uterine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Expression of Enzymes Associated with Prostaglandin Synthesis in Equine Conceptuses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (5R)-Dinoprost Tromethamine for Uterine Physiology Research
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α), is a potent tool for investigating uterine physiology. [1][2] It primarily acts as a selective agonist for the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) expressed in the myometrium (the smooth muscle layer of the uterus).[3] Activation of the FP receptor by Dinoprost initiates a signaling cascade that is fundamental to uterine contractility and the inflammatory processes associated with labor.[4] This makes it an invaluable compound for researchers studying parturition, preterm labor, and developing novel uterotonic or tocolytic agents.
Mechanism of Action
This compound mimics the action of endogenous PGF2α.[3][5] Its binding to the FP receptor predominantly activates the Gαq protein subunit.[6][7] This activation leads to a cascade of intracellular events:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.[8][4]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][7]
-
Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3][8]
-
Smooth Muscle Contraction: The surge in intracellular Ca²⁺ is the primary trigger for myometrial smooth muscle contraction.[3][9]
In addition to the Gαq pathway, studies suggest the FP receptor can also couple to Gαi proteins, contributing to inflammatory signaling and modulating the calcium response in myometrial cells.[6] PGF2α signaling also leads to the activation of Mitogen-Activated Protein Kinases (MAPK) and transcription factors like NF-κB, which are involved in the expression of pro-labor genes such as COX-2 and various cytokines.[4]
Visualizing the Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by this compound in a myometrial cell, leading to contraction.
Caption: PGF2α signaling pathway in uterine smooth muscle cells.
Quantitative Data Summary
The following table summarizes key quantitative parameters for PGF2α in uterine physiology studies. These values can serve as a starting point for experimental design.
| Parameter | Value | Species/Model | Notes | Reference |
| pEC₅₀ (Contraction) | ||||
| Force (Fₘₐₓ) | 7.44 ± 0.18 | Human Myometrial Cells (MYLA) | Corresponds to an EC₅₀ of approximately 36.1 nM. | [10] |
| Area Under Curve (AUC) | 7.50 ± 0.21 | Human Myometrial Cells (MYLA) | Corresponds to an EC₅₀ of approximately 31.7 nM. | [10] |
| Frequency | 8.57 ± 0.20 | Human Myometrial Cells (MYLA) | Corresponds to an EC₅₀ of approximately 2.68 nM. | [10] |
| Concentrations for In Vitro Studies | ||||
| Pro-inflammatory Signaling | 1 µM | Primary Human Myometrial Cells | Used to study activation of NF-κB and MAP kinases. | [6] |
| Contraction Assays | 10⁻⁸ M to 10⁻⁶ M | Human Myometrial Strips | This range is typically used to generate dose-response curves. | [11] |
Experimental Protocols
Protocol 1: Ex Vivo Uterine Strip Contractility Assay
This protocol details the measurement of isometric contractions of uterine smooth muscle strips in an organ bath setup, a classic method to study the effects of uterotonic agents.[12][13]
Objective: To quantify the contractile response of myometrial tissue to cumulative additions of this compound and determine its potency (EC₅₀).
Materials:
-
Myometrial biopsies obtained with appropriate ethical approval.[13]
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit buffer, warmed to 37°C and bubbled with 95% O₂ / 5% CO₂.[12][13]
-
This compound stock solution (e.g., 1 mM in DMSO).[1]
-
Organ bath system with chambers (1-10 mL), isometric force transducers, and data acquisition system.[12][14]
-
Dissection microscope, forceps, and scissors.
Methodology:
-
Tissue Preparation:
-
Place the fresh myometrial biopsy in ice-cold PSS.
-
Under a dissection microscope, carefully dissect longitudinal smooth muscle strips (e.g., ~10 mm long x 2 mm wide).[13]
-
Attach each end of the strip to a clip or hook.
-
-
Mounting and Equilibration:
-
Mount the tissue strip vertically in an organ bath chamber filled with pre-warmed, aerated PSS.[12]
-
Attach one clip to a fixed point and the other to an isometric force transducer.[14]
-
Apply a resting tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 60-90 minutes, or until spontaneous contractions become regular and stable.[15] Replace the PSS in the bath every 15-20 minutes during equilibration.[13]
-
-
Generating a Concentration-Response Curve:
-
Once stable, begin the cumulative addition of this compound.
-
Add the compound directly to the bath in increasing logarithmic concentrations (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).
-
Allow the tissue response to stabilize at each concentration (typically 5-10 minutes) before adding the next.
-
-
Data Analysis:
-
Measure the contractile force (amplitude), frequency, and area under the curve (AUC) for a set time period at baseline and after each drug addition.
-
Normalize the response to the maximum contraction achieved.
-
Plot the normalized response against the log concentration of this compound and fit the data to a sigmoid curve to determine the EC₅₀ and Eₘₐₓ.
-
Workflow for Uterine Strip Contractility Assay
Caption: Workflow for ex vivo uterine contractility experiments.
Protocol 2: Calcium Imaging in Primary Myometrial Cells
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound using fluorescent indicators.
Objective: To visualize and quantify the mobilization of intracellular calcium in cultured uterine smooth muscle cells following stimulation with this compound.
Materials:
-
Primary human myometrial cells.
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
This compound stock solution.
-
Fluorescence microscope or plate reader equipped for live-cell imaging and kinetic reads.
Methodology:
-
Cell Culture:
-
Culture primary myometrial cells on glass-bottom dishes or 96-well imaging plates until they reach 70-80% confluency.
-
Prior to the experiment, serum-starve the cells for 4-6 hours to reduce baseline signaling activity.
-
-
Dye Loading:
-
Prepare a loading buffer by diluting the Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium, wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow 15-20 minutes for de-esterification of the AM ester.
-
-
Calcium Measurement:
-
Place the dish or plate on the fluorescence imaging system.
-
Begin recording baseline fluorescence intensity (e.g., for Fluo-4, excitation ~488 nm, emission ~520 nm). Capture images every 1-2 seconds.
-
After recording a stable baseline for 1-2 minutes, add this compound to the desired final concentration (e.g., 1 µM).[6]
-
Continue recording the fluorescence signal for several minutes to capture the peak response and subsequent return to baseline.
-
-
Data Analysis:
-
For each cell or region of interest, quantify the fluorescence intensity over time.
-
Normalize the data by expressing it as a ratio relative to the baseline fluorescence (F/F₀).
-
Determine key parameters such as the peak amplitude of the Ca²⁺ response, the time to peak, and the duration of the signal.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. originbiopharma.com [originbiopharma.com]
- 3. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 4. Frontiers | Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]
- 5. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 6. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physiology, Pregnancy Contractions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reprocell.com [reprocell.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent stimulator of smooth muscle contraction. Its primary mechanism of action involves the activation of the prostaglandin F receptor (FP), a G-protein coupled receptor. This activation initiates a signaling cascade that leads to an increase in intracellular calcium concentrations and subsequent muscle contraction. Organ bath experiments are a fundamental in vitro technique used to characterize the pharmacological effects of compounds like Dinoprost tromethamine on isolated tissues. This document provides detailed application notes and protocols for the use of this compound in organ bath experiments, focusing on uterine and vascular smooth muscle.
Mechanism of Action and Signaling Pathway
This compound binds to the FP receptor, which is coupled to the Gq/11 protein. This interaction activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. DAG, in concert with calcium, activates protein kinase C (PKC), which can further contribute to the contractile response and other cellular processes. Additionally, signaling through the FP receptor can involve other pathways, including the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the extracellular signal-regulated kinase (ERK1/2) pathway.
Data Presentation
The following tables summarize the quantitative data for PGF2α and its analogs in organ bath experiments on various smooth muscle tissues. This data can be used as a reference for expected potency in similar experimental setups.
Table 1: Potency of PGF2α and its Analogs on Uterine Smooth Muscle
| Compound | Tissue | Parameter | Value | Reference |
| 8-epi-Prostaglandin F2α | Human Myometrium (non-pregnant) | pEC50 | 6.3 ± 0.5 | [1] |
Table 2: Potency of PGF2α on Vascular Smooth Muscle
| Compound | Tissue | Parameter | Value | Reference |
| Prostaglandin F2α | Porcine Ciliary Artery | pD50 (-log EC50) | 5.49 ± 0.14 | [2] |
Experimental Protocols
General Organ Bath Experimental Workflow
The following diagram illustrates the general workflow for conducting an organ bath experiment to assess the effect of this compound on isolated smooth muscle tissue.
Protocol 1: Cumulative Concentration-Response of this compound on Isolated Uterine Smooth Muscle
This protocol is designed to determine the potency (EC50) and efficacy (Emax) of this compound in inducing contractions of uterine smooth muscle.
1. Materials and Solutions:
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1. The solution should be freshly prepared and gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Uterine tissue from a suitable animal model (e.g., rat, guinea pig, or human biopsy).
2. Tissue Preparation:
-
Excise the uterine horns and place them immediately in cold, gassed PSS.
-
Carefully remove adhering fat and connective tissue.
-
Cut longitudinal strips of myometrium (e.g., approximately 10 mm in length and 2-3 mm in width).
3. Experimental Setup:
-
Mount the uterine strips vertically in organ baths containing gassed PSS maintained at 37°C.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least 60-90 minutes. Wash the tissue with fresh PSS every 15-20 minutes during equilibration.
4. Experimental Procedure:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
-
Wash the tissue repeatedly with PSS until the tension returns to the baseline.
-
Once a stable baseline is achieved, begin the cumulative addition of this compound to the organ bath. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.
-
Continue adding the compound until a maximal contraction is achieved and subsequent additions do not increase the response.
-
At the end of the experiment, wash the tissue thoroughly.
5. Data Analysis:
-
Measure the contractile force (in grams or millinewtons) at each concentration of this compound.
-
Normalize the responses by expressing them as a percentage of the maximal contraction induced by the compound or by the initial KCl contraction.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the curve using non-linear regression analysis.
Protocol 2: Effect of this compound on Isolated Vascular Rings
This protocol is designed to investigate the vasoconstrictor effects of this compound on arterial smooth muscle.
1. Materials and Solutions:
-
This compound stock solution.
-
Physiological Salt Solution (PSS) as described in Protocol 1.
-
Arterial tissue (e.g., thoracic aorta or mesenteric artery from a suitable animal model).
-
Phenylephrine (B352888) or other vasoconstrictor for viability testing.
-
Acetylcholine or other vasodilator to check endothelial integrity.
2. Tissue Preparation:
-
Carefully excise the desired artery and place it in cold, gassed PSS.
-
Clean the artery of surrounding connective and adipose tissue.
-
Cut the artery into rings of 2-4 mm in width.
3. Experimental Setup:
-
Mount the arterial rings in a wire myograph or organ bath containing gassed PSS at 37°C. The rings are mounted on two small wires, one of which is attached to a force transducer and the other to a micrometer for applying tension.
-
Apply a passive tension (the optimal tension needs to be determined for each specific artery type, but a common starting point for rat aorta is 2 g).
-
Allow the rings to equilibrate for 60-90 minutes, with PSS changes every 15-20 minutes.
4. Experimental Procedure:
-
After equilibration, test the viability of the smooth muscle by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM) or a standard agonist like phenylephrine (e.g., 1 µM).
-
To check for endothelial integrity, pre-contract the rings with an agonist (e.g., phenylephrine) and then add a vasodilator that acts via the endothelium (e.g., acetylcholine, 1 µM). A relaxation of more than 80% is typically considered indicative of a functional endothelium.
-
Wash the rings thoroughly and allow them to return to baseline tension.
-
Perform a cumulative concentration-response curve for this compound as described in Protocol 1.
5. Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the EC50 and Emax for the vasoconstrictor effect of this compound.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in organ bath experiments. The provided information on its mechanism of action, signaling pathways, and detailed experimental procedures for both uterine and vascular smooth muscle will facilitate the design and execution of robust pharmacological studies. The quantitative data, while limited, offers a valuable point of reference for expected outcomes. Adherence to these protocols will enable the generation of high-quality, reproducible data for the characterization of this compound's effects on smooth muscle contractility.
References
Application Notes and Protocols for the Long-Term Stability of (5R)-Dinoprost Tromethamine in Solution for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in reproductive research and veterinary medicine. As a critical component of many experimental designs, ensuring the stability of Dinoprost (B1670695) tromethamine solutions is paramount to obtaining accurate and reproducible results. These application notes provide a comprehensive overview of the long-term stability of this compound in various solutions, detailed protocols for stability assessment, and guidelines for optimal storage and handling.
Physicochemical Properties and Solubility
This compound is a white to slightly off-white crystalline powder. It is highly soluble in water and ethanol (B145695).[1] The tromethamine salt enhances the aqueous solubility of Dinoprost.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Readily soluble | [1] |
| Ethanol | Soluble | - |
| DMSO | Soluble | - |
Long-Term Stability in Solution
The stability of this compound in solution is influenced by several factors, including solvent, pH, temperature, and light exposure.
General Recommendations for Storage of Stock Solutions:
For long-term stability, it is recommended to store stock solutions of this compound in organic solvents at low temperatures. Aqueous solutions are not recommended for storage longer than 24 hours.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration |
| Organic Solvents (e.g., Ethanol, DMSO) | -20°C | Up to 1 month |
| -80°C | Up to 1 year | |
| Aqueous Buffers | 2-8°C | Not recommended for >24 hours |
Impact of pH on Stability
Impact of Temperature on Stability
Elevated temperatures accelerate the degradation of prostaglandins (B1171923). For research applications requiring incubation at physiological temperatures (e.g., 37°C), it is imperative to use freshly prepared solutions or conduct preliminary stability tests under the specific experimental conditions.
Impact of Light on Stability
Exposure to light, particularly UV light, can induce photodegradation of prostaglandins. Therefore, it is essential to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous ethanol or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber glass vials with airtight seals
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound Solution
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
A. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).
B. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M hydrochloric acid (HCl).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 30, 60, 120 minutes).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protect from light for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer the stock solution into vials and place them in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Expose for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, allow it to cool to room temperature, and dilute with mobile phase for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to a light source (e.g., cool white fluorescent and near-ultraviolet lamp) according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Analyze the samples at appropriate time intervals.
-
C. Sample Analysis: Analyze the stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC-UV Method for this compound
This method is based on the United States Pharmacopeia (USP) monograph for Dinoprost Tromethamine and is suitable for separating the active ingredient from its potential degradation products.[3]
A. Chromatographic Conditions:
| Parameter | Specification |
| Column | L1 packing (C18), 3.9 mm x 15 cm |
| Mobile Phase | Water: Acetonitrile: Phosphoric Acid (750:250:1, v/v/v) |
| Flow Rate | 2 mL/min |
| Detection | UV at 200 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
B. Preparation of Solutions:
-
Standard Solution: Prepare a solution of USP Dinoprost Tromethamine Reference Standard in the mobile phase at a known concentration of approximately 1.0 mg/mL.
-
Sample Solution: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration for analysis.
C. System Suitability:
-
Column Efficiency: Not less than 6000 theoretical plates.
-
Relative Standard Deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.
-
Resolution: The resolution between the dinoprost tromethamine peak and any adjacent peak should be not less than 1.0.
D. Analysis:
-
Inject the standard solution and the sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage of remaining this compound and the formation of degradation products in the stressed samples relative to the control.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the forced degradation studies.
Table 3: Stability of this compound under Acidic Hydrolysis (0.1 M HCl at 60°C)
| Time (hours) | % Remaining this compound | % Degradation Product 1 | % Degradation Product 2 |
| 0 | 100 | 0 | 0 |
| 2 | [Data] | [Data] | [Data] |
| 4 | [Data] | [Data] | [Data] |
| 8 | [Data] | [Data] | [Data] |
| 24 | [Data] | [Data] | [Data] |
Table 4: Stability of this compound under Alkaline Hydrolysis (0.1 M NaOH at Room Temperature)
| Time (minutes) | % Remaining this compound | % Degradation Product 1 | % Degradation Product 2 |
| 0 | 100 | 0 | 0 |
| 30 | [Data] | [Data] | [Data] |
| 60 | [Data] | [Data] | [Data] |
| 120 | [Data] | [Data] | [Data] |
Table 5: Stability of this compound under Oxidative Degradation (3% H₂O₂ at Room Temperature)
| Time (hours) | % Remaining this compound | % Degradation Product 1 | % Degradation Product 2 |
| 0 | 100 | 0 | 0 |
| 2 | [Data] | [Data] | [Data] |
| 4 | [Data] | [Data] | [Data] |
| 8 | [Data] | [Data] | [Data] |
| 24 | [Data] | [Data] | [Data] |
Table 6: Stability of this compound under Thermal Degradation (80°C)
| Time (hours) | % Remaining this compound | % Degradation Product 1 | % Degradation Product 2 |
| 0 | 100 | 0 | 0 |
| 24 | [Data] | [Data] | [Data] |
| 48 | [Data] | [Data] | [Data] |
| 72 | [Data] | [Data] | [Data] |
Table 7: Stability of this compound under Photodegradation
| Exposure (lux hours) | % Remaining this compound | % Degradation Product 1 | % Degradation Product 2 |
| 0 | 100 | 0 | 0 |
| [Data] | [Data] | [Data] | [Data] |
| [Data] | [Data] | [Data] | [Data] |
| [Data] | [Data] | [Data] | [Data] |
Visualizations
PGF2α Signaling Pathway
Caption: PGF2α signaling pathway via the FP receptor.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing.
Conclusion
The stability of this compound in solution is critical for the integrity of research outcomes. By adhering to the recommended storage conditions and employing validated analytical methods for stability assessment, researchers can ensure the reliability and accuracy of their experimental results. These application notes and protocols provide a framework for the proper handling, storage, and stability evaluation of this compound solutions in a research setting.
References
Proper storage and handling of (5R)-Dinoprost tromethamine in the lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and use of (5R)-Dinoprost tromethamine in a laboratory setting. The included protocols are intended as a starting point for research and should be adapted to specific experimental needs.
Product Information and Storage
This compound, also known as Prostaglandin F2α (PGF2α) tromethamine, is a synthetic analog of a naturally occurring prostaglandin. It is a potent agonist of the Prostaglandin F receptor (FP receptor) and is widely used in both clinical and research settings.
Chemical Information:
| Property | Value |
| Chemical Name | (5Z,9α,11α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) |
| Molecular Formula | C₂₀H₃₄O₅ · C₄H₁₁NO₃ |
| Molecular Weight | 475.62 g/mol |
| CAS Number | 38562-01-5 |
Storage and Stability:
Proper storage is critical to maintain the integrity and activity of this compound.
| Condition | Recommendation |
| Powder | Store at -20°C for long-term storage (up to 3 years).[1] |
| In Solution | Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to 1 month.[1] Aqueous solutions are stable for 30 days at 2-8°C.[2] |
| Light Sensitivity | Store in light-resistant containers. |
| Hygroscopicity | The compound is hygroscopic; store in a dry environment. |
Safe Handling and Personal Protective Equipment (PPE)
This compound can be absorbed through the skin and may cause systemic effects.[3] Extreme care should be taken during handling.
Handling Precautions:
Recommended Personal Protective Equipment (PPE):
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect before use.[6] |
| Eye Protection | Safety glasses with side shields or goggles.[5] |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities of powder. |
In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).
Solubility and Solution Preparation
This compound is readily soluble in several common laboratory solvents.
| Solvent | Solubility |
| Water | ≥ 95 mg/mL[1][7] |
| DMSO | ≥ 95 mg/mL[1][7] |
| Ethanol | ≥ 95 mg/mL[1][7] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molar Mass = 475.62 g/mol ). For 1 mL of a 10 mM stock solution, weigh out 4.756 mg.
-
Aseptically add the weighed powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C in light-resistant tubes.
-
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[8] Upon binding, it primarily couples to Gαq and Gα12/13 proteins to initiate downstream signaling cascades.[9] Key pathways activated include the MAPK/ERK and PI3K/mTOR pathways, which are involved in regulating processes such as cell proliferation, differentiation, and hypertrophy.[4][5][10]
Experimental Protocols
The following protocols are examples of how this compound can be used in in-vitro experiments.
This protocol outlines a method to assess the effect of this compound on the proliferation of an adherent cell line (e.g., Swiss 3T3 fibroblasts).
Materials:
-
Swiss 3T3 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture Swiss 3T3 cells to ~80% confluency. b. Harvest cells using standard trypsinization methods. c. Resuspend cells in complete growth medium and perform a cell count. d. Seed 5,000 cells in 100 µL of medium per well in a 96-well plate. e. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 1 nM to 10 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control. c. After 24 hours, aspirate the medium from the wells and replace it with 100 µL of the prepared drug dilutions or control media. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-1 Assay: a. At the end of the incubation period, add 10 µL of WST-1 reagent to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium and WST-1 only). b. Normalize the absorbance values to the vehicle control. c. Plot the normalized values against the log of the drug concentration to generate a dose-response curve.
This protocol describes how to assess the activation of the MAPK/ERK pathway in response to this compound.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to ~80-90% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment. c. Treat cells with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.
-
Protein Extraction: a. After treatment, place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (protein lysate).
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Add ECL substrate and visualize the bands using a chemiluminescence imaging system. i. Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]
- 3. Prostaglandin E2 activates the mTORC1 pathway through an EP4/cAMP/PKA- and EP1/Ca2+-mediated mechanism in the human pancreatic carcinoma cell line PANC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2α Regulates Adipogenesis by Modulating Extracellular Signal-Regulated Kinase Signaling in Graves’ Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2α stimulates PI3K/ERK/mTOR signaling and skeletal myotube hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F(2alpha) stimulates MEK-ERK signalling but decreases the expression of alkaline phosphatase in dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin F2α Represses IGF-I-Stimulated IRS1/Phosphatidylinositol-3-Kinase/AKT Signaling in the Corpus Luteum: Role of ERK and P70 Ribosomal S6 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with (5R)-Dinoprost tromethamine
Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: We are observing variable luteolytic responses in our animal models. What are the potential causes?
A1: Inconsistent luteolysis is a common challenge and can be attributed to several factors:
-
Age of the Corpus Luteum (CL): The responsiveness of the CL to this compound is highly dependent on its developmental stage. Early-stage CLs may be less sensitive.[1] It is crucial to precisely time the administration of the compound in relation to the estrous cycle.
-
Dosage and Administration Route: Sub-optimal dosage can lead to incomplete luteolysis. The route of administration (e.g., intramuscular vs. subcutaneous) can also affect the pharmacokinetic profile and subsequent biological response.[2] Ensure the dosage is appropriate for the animal model and administered consistently.
-
Individual Animal Variation: Biological variability among animals, including differences in metabolism and receptor density, can contribute to varied responses. It is important to use a sufficient number of animals to account for this variability and to ensure proper randomization.
-
Pulsatile Release: The natural luteolytic signal involves pulsatile releases of PGF2α. A single injection might not adequately mimic this physiological process, potentially leading to incomplete CL regression.[3] Some studies suggest that multiple, spaced doses may yield more consistent results.[1]
Q2: Our in vitro smooth muscle contraction assays are showing inconsistent dose-response curves. What should we check?
A2: Variability in in vitro contraction assays can stem from several sources:
-
Tissue Viability and Handling: The health of the tissue preparation is paramount. Ensure that the tissue is fresh, handled gently during dissection, and maintained in an appropriate physiological buffer at the correct temperature (typically 37°C).
-
Receptor Desensitization (Tachyphylaxis): Prolonged or repeated exposure to high concentrations of this compound can lead to desensitization of the Prostaglandin (B15479496) F2α (FP) receptor, resulting in a diminished response.[4][5] Allow for adequate washout periods between applications and consider using a cumulative concentration-response protocol.
-
Compound Stability in Solution: Aqueous solutions of prostaglandins (B1171923) can be unstable over time. It is recommended to prepare fresh solutions for each experiment from a frozen stock.[6]
-
Assay Conditions: Factors such as buffer composition, pH, and oxygenation can significantly impact smooth muscle contractility. Ensure these parameters are consistent across all experiments.
Q3: We are seeing low or inconsistent signal in our cell-based signaling assays (e.g., calcium mobilization, IP1 accumulation). What are the possible reasons?
A3: Low signal or high variability in cell-based assays can be due to:
-
Cell Health and Passage Number: The expression levels of the FP receptor can vary with cell passage number and overall cell health.[7] It is crucial to use cells within a consistent and low passage number range and to ensure high cell viability before starting the experiment.
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with ligand-receptor binding or downstream signaling events.[8] Consider reducing the serum concentration or using a serum-free medium during the assay.
-
Inadequate Agonist Concentration or Incubation Time: Ensure that the concentration range of this compound is appropriate to capture the full dose-response curve. The incubation time should also be optimized to capture the peak of the signaling event.
-
Assay Reagent Quality: The quality and proper storage of assay reagents, including fluorescent dyes for calcium mobilization, are critical for obtaining a robust signal.
Experimental Protocols & Data
This section provides detailed methodologies for key experiments involving this compound and summarizes quantitative data in structured tables.
Quantitative Data Summary
| Parameter | Organism/System | Value/Range | Reference |
| In Vivo Luteolysis | |||
| Effective Dose (Cattle) | Bos taurus | 25 mg (intramuscular) | [9] |
| Time to Estrus (Cattle) | Bos taurus | 3.3 - 3.7 days | |
| Progesterone Decline | Bos taurus | Significant decline within 48 hours | [2] |
| In Vitro Assays | |||
| EC50 (Calcium Mobilization) | Human Trabecular Meshwork Cells | Dose-dependent increase | [10] |
| Optimal Concentration (General in vitro) | Varies by cell type | Typically 1 pM to 10 µM | [11] |
Key Experimental Protocols
1. In Vitro Uterine Smooth Muscle Contraction Assay
This protocol describes the measurement of myometrial contractility in response to this compound.
-
Tissue Preparation: Obtain fresh uterine tissue samples and immediately place them in cold, oxygenated physiological salt solution (PSS). Carefully dissect longitudinal or circular smooth muscle strips (e.g., 2 mm x 10 mm).
-
Mounting: Mount the tissue strips in an organ bath containing PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g), with regular washes every 15-20 minutes.
-
Experimental Procedure:
-
Record a stable baseline of spontaneous contractions.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at regular intervals (e.g., every 15-20 minutes or once the previous response has stabilized).
-
Record the contractile force, frequency, and duration.
-
-
Data Analysis: Express the contractile response as a percentage of the maximal response or a reference agonist. Calculate the EC50 value from the concentration-response curve.
2. Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium flux in response to FP receptor activation.
-
Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293 cells stably expressing the receptor, or primary cells like human trabecular meshwork cells) in a 96-well black, clear-bottom plate and grow to confluence.[10]
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Remove the culture medium and wash the cells with the buffer.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Record a baseline fluorescence for 10-20 seconds.
-
Use an automated injector to add varying concentrations of this compound to the wells.
-
Immediately begin measuring fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~490 nm/~525 nm for Fluo-4) every 1-2 seconds for at least 2 minutes.
-
-
Data Analysis: Normalize the fluorescence data to the baseline. The peak fluorescence intensity represents the maximum calcium mobilization. Plot the peak response against the agonist concentration to determine the EC50.
Visualizations
Signaling Pathway of this compound
Caption: Canonical Gq-coupled signaling pathway for the FP receptor.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
References
- 1. Prostaglandin-induced luteolysis and estrous expression in dairy heifers: applications of ovulation prediction based on automated activity monitoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A new in vivo model for luteolysis using systemic pulsatile infusions of PGF(2α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of noradrenaline and prostaglandin F2 alpha on angiotensin-induced contraction and tachyphylaxis in rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-term desensitization of prostaglandin F2 alpha receptors increases cyclic AMP formation and reduces inositol phosphates accumulation and contraction in the bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 7. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors influencing nominal effective concentrations of chemical compounds in vitro: medium protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (5R)-Dinoprost Tromethamine Concentration for Cell Culture
Welcome to the technical support center for the use of (5R)-Dinoprost tromethamine in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental success.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the use of this compound.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the tromethamine salt of Dinoprost, also known as Prostaglandin (B15479496) F2α (PGF2α). It is a bioactive lipid that exerts its effects by binding to the Prostaglandin F2α Receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[1][2][3] This activation initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers cause an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, which can lead to various cellular responses, including proliferation and modulation of the extracellular matrix.[4][5]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[6][7] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in high-purity DMSO.[7] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[8] When preparing your working concentrations, the stock can be diluted in your cell culture medium.
Q3: What is a good starting concentration range for my experiments?
A3: The optimal concentration is highly cell-type dependent. For an initial range-finding experiment, it is advisable to use a broad range of concentrations with 10-fold serial dilutions, for example, from 1 nM to 100 µM.[9] Some studies on bovine luteal theca cells have used concentrations ranging from 0.01 mM to 1.0 mM (10 µM to 1000 µM).[10] A literature search for your specific cell type or a related one is highly recommended to narrow this starting range.
Q4: What are the expected cellular effects of this compound?
A4: Depending on the cell type and context, PGF2α can stimulate DNA synthesis and cell proliferation, induce cellular hypertrophy, and modulate the expression of matrix metalloproteinases (MMPs).[1][4][11] In some contexts, it can also trigger changes in cell adhesion and cytoskeletal proteins.[10]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: I am observing high levels of cell death after treatment.
-
Possible Cause A: Solvent Toxicity
-
Q: Is the final concentration of the solvent (e.g., DMSO) in your cell culture medium too high?
-
A: The final concentration of DMSO in the culture medium should typically be kept below 0.5%, with ≤0.1% being ideal to avoid solvent-induced artifacts.[4][12][13] Always include a "vehicle control" in your experimental setup. This control should contain the highest concentration of the solvent used in your experiment but without the this compound. This allows you to distinguish between cell death caused by the compound and cell death caused by the solvent.[4]
-
-
Possible Cause B: Compound Cytotoxicity
-
Q: Is the concentration of this compound too high for your specific cell type?
-
A: At high concentrations, most compounds can become toxic to cells. It is crucial to perform a cytotoxicity assay to determine the maximum non-toxic concentration for your experimental duration. You can use a viability assay like MTT, MTS, or a live/dead stain to establish a dose-response curve for toxicity.[9][14]
-
Problem 2: I am not observing any cellular response after treatment.
-
Possible Cause A: Insufficient Concentration or Incubation Time
-
Q: Are the concentrations used too low or the treatment time too short?
-
A: The required concentration and time to elicit a response can vary significantly between cell types. It may be necessary to optimize both parameters. Consider extending your incubation time (e.g., 24, 48, 72 hours) and testing a higher range of concentrations.[4]
-
-
Possible Cause B: Low or Absent FP Receptor Expression
-
Q: Does your cell line express the Prostaglandin F2α Receptor (FP receptor)?
-
A: The cellular response to this compound is dependent on the presence of its receptor. If your cells do not express sufficient levels of the FP receptor, you will not observe a response.[4] You can verify receptor expression using techniques like RT-qPCR (for mRNA levels) or Western blotting (for protein levels).
-
-
Possible Cause C: Compound Degradation
-
Q: Has the compound or stock solution degraded?
-
A: Ensure that stock solutions are stored correctly (aliquoted, at -20°C or -80°C) to maintain stability.[8] Avoid multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
-
Problem 3: My results are inconsistent between experiments.
-
Possible Cause A: Cell Passage Number and Health
-
Q: Are you using cells of a consistent passage number and confluency?
-
A: Primary cells, in particular, can show significant batch-to-batch variability.[4] The phenotype and responsiveness of cell lines can also change at high passage numbers. Ensure you are using cells within a consistent passage range and that they are in a healthy, logarithmic growth phase at the time of treatment.
-
-
Possible Cause B: Stock Solution or Dilution Errors
-
Q: Is there precipitation when diluting the stock solution into the aqueous culture medium?
-
A: It is common for compounds dissolved in DMSO to precipitate when diluted into an aqueous buffer.[8] To mitigate this, make serial dilutions in DMSO first. When adding the compound to the media, add it to a larger volume and mix thoroughly. Warming the media to 37°C may also help.[8] Visually inspect for precipitation before adding to cells.
-
Troubleshooting Decision Tree
Section 3: Data Presentation
While optimal concentrations are highly dependent on the specific cell line and experimental endpoint, the following table summarizes concentrations used in published literature for PGF2α. This should be used as a starting reference point only.
| Cell Type | Concentration Range | Observed Effect | Citation |
| Bovine Luteal Theca Cells | 10 µM - 1 mM | Disruption of cell adhesion and cytoskeleton | [10] |
| NIH-3T3 Fibroblasts | Not specified, dose-dependent | Enhanced tyrosine phosphorylation and DNA synthesis | [5] |
| Swiss Mouse 3T3 Cells | Not specified | Initiation of DNA synthesis and cell proliferation | [11][15] |
| Endometrial Adenocarcinoma Cells | Not specified | Enhanced cell proliferation | [3] |
Section 4: Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay
This protocol provides a detailed methodology for conducting a dose-response experiment to find the optimal, non-toxic concentration of this compound for your cell type using a common viability assay (e.g., MTT, MTS, WST-1, or Resazurin).[16]
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
High-purity DMSO
-
Serum-free or low-serum medium for dilutions
-
Cell Viability Assay Kit (e.g., MTT, MTS, WST-1)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Determine the optimal seeding density for your cells in a 96-well plate format to ensure they are still proliferating at the end of the experiment (typically 2,000-10,000 cells/well).[4]
-
Seed 100 µL of the cell suspension into each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.[4]
-
-
Compound Preparation (Serial Dilution):
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of your stock solution in DMSO to create a range of concentrations for your initial screen (e.g., 100 mM, 10 mM, 1 mM, 100 µM, etc.).
-
For the final step, dilute these DMSO stocks into serum-free or low-serum medium to create your working solutions. The final DMSO concentration in these working solutions should be calculated to be ≤0.1% when added to the cells.
-
Crucially, prepare a vehicle control containing the same final concentration of DMSO as your highest treatment dose. [4]
-
-
Cell Treatment:
-
Carefully aspirate the medium from the attached cells.
-
Add 100 µL of the prepared this compound dilutions or control solutions (vehicle control, medium-only control) to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
-
Cell Viability Assay (Example using WST-1):
-
At the end of the treatment period, add 10 µL of WST-1 reagent to each well.[4]
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate to ensure a homogenous mixture.
-
Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all other readings.
-
Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine key metrics like IC50 (half-maximal inhibitory concentration) if measuring cytotoxicity.
-
Optimization Workflow Diagram
Section 5: Signaling Pathway
This compound (PGF2α) primarily signals through the FP receptor, activating the Gq pathway. This can lead to downstream effects including, in some cell types, the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the MAPK/ERK pathway, linking it to cell proliferation.[3]
PGF2α Signaling Pathway Diagram
References
- 1. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 2. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells. | Semantic Scholar [semanticscholar.org]
- 3. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initiation of cell proliferation in cultured mouse fibroblasts by prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Initiation of cell proliferation in cultured mouse fibroblasts by prostaglandin F2alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Dinoprost Tromethamine-Induced Luteolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Dinoprost (B1670695) tromethamine for inducing luteolysis.
Troubleshooting Guide: Reasons for Failed Luteolysis
This guide addresses specific issues that may lead to incomplete or failed luteolysis following the administration of Dinoprost tromethamine in experimental settings.
Q1: Why did Dinoprost tromethamine administration not result in complete luteolysis in my experimental animals?
Failed luteolysis can be attributed to several factors, ranging from the physiological state of the animal to the specifics of the experimental protocol. Here are the primary reasons to consider:
-
Age of the Corpus Luteum (CL): The responsiveness of the CL to Dinoprost tromethamine is highly dependent on its age. Early-stage CL (less than 5 days old in cattle) is often refractory to the luteolytic effects of PGF2α analogs.[1][2] For successful luteolysis, the CL must have reached a certain level of maturity to express sufficient PGF2α receptors.
-
Dosage and Administration Route: Inadequate dosage or an inappropriate administration route can lead to insufficient bioavailability of Dinoprost tromethamine at the CL. While intramuscular (IM) administration is common, subcutaneous (SC) routes have also been explored, showing potential differences in absorption and subsequent PGFM (a PGF2α metabolite) profiles.[3][4][5] Lower than recommended doses may result in only partial luteolysis or a transient decrease in progesterone (B1679170) followed by a rebound.[6][7][8]
-
Incomplete Luteolysis and Progesterone Rebound: In some cases, an initial drop in progesterone is observed, but the CL recovers, leading to a subsequent rise in progesterone levels.[6][9][10] This phenomenon of incomplete luteolysis can be a significant cause of experimental failure. As many as 20% of cows in some studies have shown delayed or incomplete luteolysis.[2]
-
Individual Animal Variation: Biological variability among animals, including differences in metabolism, receptor density, and overall health, can influence the outcome.
-
Stress: While one study in Holstein cows indicated that heat stress did not significantly affect induced luteolysis, severe stress can potentially impact reproductive hormone profiles and responsiveness to treatments.[6]
Q2: My progesterone levels dropped initially but then recovered. What could be the cause?
This pattern is characteristic of incomplete luteolysis . The initial drop in progesterone indicates that Dinoprost tromethamine initiated a luteolytic cascade, but it was not sustained enough to cause complete regression of the corpus luteum. Potential reasons include:
-
Insufficient PGF2α Signal: The administered dose may have been metabolized too quickly, failing to maintain the necessary luteolytic signal. Dinoprost tromethamine has a short half-life.[2]
-
CL Refractoriness: The CL, particularly if it is young, may be inherently resistant to the full effects of a single PGF2α dose.[1][2]
-
Luteotropic Support: The presence of strong luteotropic signals could counteract the luteolytic effects of Dinoprost tromethamine.
To address this, consider:
-
A second PGF2α injection: A subsequent dose administered 24 hours after the first can often ensure complete luteolysis.[11][12][13]
-
Reviewing the timing of administration: Ensure the CL is in a responsive stage (mid-luteal phase).
Q3: Does the route of administration of Dinoprost tromethamine affect the outcome of luteolysis?
Yes, the route of administration can influence the pharmacokinetics of Dinoprost tromethamine and, consequently, the luteolytic response.
-
Intramuscular (IM) vs. Subcutaneous (SC): Studies in lactating Holstein cows have shown that SC administration can lead to greater circulating concentrations of the PGF2α metabolite (PGFM) in the initial period after treatment compared to IM injection.[3][4][5][14] However, in some studies, this did not translate to a significant difference in the overall decline of progesterone or the rate of complete luteolysis between the two routes.[3][4][5][14] One study reported incomplete luteolysis in one out of six cows in the SC group.[4]
Researchers should choose a route of administration based on their experimental design and consider the potential for varied absorption rates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Dinoprost tromethamine in inducing luteolysis?
Dinoprost tromethamine is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), the natural luteolysin in many species.[3][15] Its primary mechanism involves:
-
Binding to PGF2α receptors (PTGFR) on luteal cells.[16]
-
Inhibiting progesterone synthesis: PGF2α triggers a cascade of events that disrupt steroidogenesis.[17][18]
-
Inducing apoptosis (programmed cell death) of luteal cells, leading to the structural regression of the corpus luteum.[15]
-
Reducing blood flow to the corpus luteum (ischemia): This further contributes to the demise of the CL.
Q2: How does the age of the corpus luteum impact the efficacy of Dinoprost tromethamine?
The age of the corpus luteum is a critical factor. A CL needs to be mature enough to be responsive to PGF2α.
-
Refractory Period: In the early luteal phase (e.g., days 1-4 in cattle), the CL is typically refractory to the luteolytic effects of exogenous PGF2α.[1] This is thought to be due to insufficient expression of PGF2α receptors and the presence of protective mechanisms.
-
Optimal Responsiveness: The CL is most responsive during the mid-luteal phase (e.g., days 5-16 in cattle).
-
Declining Responsiveness: While still responsive, the sensitivity may change as the CL naturally begins to regress at the end of the cycle.
Q3: Are there differences in luteolytic efficacy between Dinoprost tromethamine and other PGF2α analogs like Cloprostenol (B1669231)?
Yes, studies have compared the efficacy of Dinoprost tromethamine (a natural PGF2α) and Cloprostenol (a synthetic analog).
-
Potency and Half-life: Cloprostenol is generally considered more potent and has a longer half-life than Dinoprost tromethamine.[2] This may lead to a more sustained luteolytic signal.
-
Luteolysis Rates: Some studies have shown that Dinoprost may be more effective at inducing complete luteolysis than Cloprostenol in certain protocols, while others report similar or enhanced responses with Cloprostenol.[19] For instance, one study found that dinoprost increased luteal regression from 86.6% to 91.3% compared to cloprostenol.[19] Another study reported that d-cloprostenol (B24006) induced a greater decrease in serum progesterone compared to dinoprost tromethamine and cloprostenol.[20]
-
Estrus Expression: Some research suggests that cattle treated with cloprostenol may show increased expression of estrus compared to those treated with dinoprost.
The choice between analogs may depend on the specific experimental goals, cost, and desired timing of luteolysis.
Quantitative Data Summary
Table 1: Comparison of Luteolysis Success Rates with Different PGF2α Analogs and Doses
| Species | PGF2α Analog | Dose | Administration Route | Luteolysis Success Rate | Reference |
| Dairy Heifers | Dinoprost | Single Injection | IM | 59.7% | [11] |
| Dairy Heifers | Dinoprost | Two Injections (24h apart) | IM | 96.3% | [11] |
| Dairy Heifers | Cloprostenol | Single Injection | IM | 84.6% | [11] |
| Dairy Heifers | Cloprostenol | Two Injections (24h apart) | IM | 100% | [11] |
| Lactating Dairy Cows | Dinoprost | 25 mg | IM | 91.3% | [19] |
| Lactating Dairy Cows | Cloprostenol | 500 µg | IM | 86.6% | [19] |
| Nonlactating Holstein Cows | Dinoprost | 25 mg | Not Specified | 100% (complete luteolysis) | [6] |
| Nonlactating Holstein Cows | Dinoprost | 12.5 mg | Not Specified | 50% (complete luteolysis) | [6] |
Table 2: Progesterone (P4) Concentrations Following Dinoprost Tromethamine Administration
| Species | Treatment Group | Time Post-Treatment | Mean P4 Concentration (ng/mL) | Reference |
| Lactating Holstein Cows | Subcutaneous (SC) | 56 hours | Incomplete regression in 1/6 cows (1.46 ng/mL) | [4] |
| Lactating Holstein Cows | Intramuscular (IM) | 56 hours | Complete regression in 6/6 cows (<0.5 ng/mL) | [4] |
Experimental Protocols
Protocol 1: Evaluation of Luteolysis in Dairy Heifers with Single vs. Double PGF2α Injection
-
Animals: Holstein heifers.
-
Synchronization: Heifers detected in estrus were enrolled.
-
Treatments (Day 7 post-estrus):
-
DINx1: Single injection of Dinoprost tromethamine.
-
DINx2: Two injections of Dinoprost tromethamine 24 hours apart.
-
CLOx1: Single injection of Cloprostenol sodium.
-
CLOx2: Two injections of Cloprostenol sodium 24 hours apart.
-
-
Monitoring:
-
Corpus luteum area and blood flow, and follicle diameter were measured via ultrasonography every 12 hours until estrus and every 6 hours thereafter until ovulation.
-
Blood samples were collected every 6 hours from treatment until ovulation for progesterone analysis.
-
-
Reference: [11]
Protocol 2: Comparison of Intramuscular vs. Subcutaneous Administration of Dinoprost Tromethamine
-
Animals: Multiparous, lactating Holstein cows.
-
Synchronization: Cows were subjected to an Ovsynch protocol.
-
Treatment (Day 7 of Ovsynch):
-
IM Group: 25 mg of Dinoprost tromethamine administered intramuscularly.
-
SC Group: 25 mg of Dinoprost tromethamine administered subcutaneously.
-
-
Monitoring:
-
Blood samples were collected via indwelling jugular catheters at frequent intervals: every 15 minutes for 1.75 hours, then every 2 hours for 48 hours, and at 60 and 72 hours post-treatment.
-
Plasma was analyzed for PGFM and progesterone concentrations.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Short communication: Heat stress does not affect induced luteolysis in Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. researchgate.net [researchgate.net]
- 9. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 10. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 11. researchgate.net [researchgate.net]
- 12. Effectiveness of a two-dose regimen of prostaglandin administration in inducing luteolysis without adverse side effects in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of two low doses of prostaglandin F2α on luteolysis in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PSII-28 Effect of route of administration of dinoprost tromethamine on serum profiles of PGFM and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.psu.edu [pure.psu.edu]
- 16. Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of PGF2 alpha action in functional luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies on the mechanism of action of prostaglandin F2 alpha induced luteolysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Managing side effects of (5R)-Dinoprost tromethamine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5R)-Dinoprost tromethamine in animal studies. The information is designed to help manage potential side effects and ensure the welfare of experimental animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1] Its primary mechanism of action involves binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[2] This binding activates intracellular signaling pathways, leading to an increase in intracellular calcium levels and subsequent contraction of smooth muscle cells, particularly in the uterus.[1][2] It also plays a critical role in luteolysis, the regression of the corpus luteum.[1]
Q2: What are the most common side effects observed with this compound administration in animal studies?
A2: The most frequently reported side effects across various animal species include gastrointestinal disturbances (diarrhea, vomiting, colic), respiratory effects (increased respiratory rate, bronchoconstriction), cardiovascular changes (fluctuations in heart rate and blood pressure), and injection site reactions (swelling, pain).[1] Other observed effects can include sweating, salivation, and behavioral changes like restlessness.[1]
Q3: How can I minimize the risk of side effects before starting my experiment?
A3: Careful planning and preparation are crucial. This includes:
-
Dose selection: Start with the lowest effective dose for your specific animal model and research question. Dose-ranging studies are recommended if sufficient data is not available.[3][4][5]
-
Animal health: Ensure all animals are in good health before administration, as pre-existing conditions, especially cardiovascular or respiratory issues, can increase the risk of severe adverse events.
-
Acclimatization: Allow for a proper acclimatization period for the animals to their environment to minimize stress-related responses.
-
Pilot studies: Conduct a pilot study with a small number of animals to observe for any unexpected severe reactions at the intended dose.
Q4: Are there any known drug interactions with this compound?
A4: Co-administration with other oxytocic agents can potentiate the effects on uterine contraction. Concurrent use of non-steroidal anti-inflammatory drugs (NSAIDs) may interfere with the prostaglandin synthesis pathway and potentially diminish the efficacy of dinoprost (B1670695) tromethamine.
Troubleshooting Guides
Issue 1: Animal exhibits signs of respiratory distress after administration.
-
Symptoms: Increased respiratory rate, labored breathing (dyspnea), wheezing, or open-mouth breathing.
-
Immediate Actions:
-
Cease Administration: If the drug is being administered via infusion, stop immediately.
-
Ensure a Clear Airway: Check for any obstructions in the animal's mouth or throat.
-
Provide Oxygen Supplementation: If available, provide supplemental oxygen via a face mask or an oxygen cage.
-
Administer Bronchodilators: In consultation with a veterinarian, administration of a bronchodilator may be necessary to alleviate bronchoconstriction.
-
-
Supportive Care:
-
Maintain the animal in a calm and quiet environment to reduce stress.
-
Monitor vital signs continuously, including respiratory rate, heart rate, and mucous membrane color.
-
Document all observations and interventions.
-
-
Experimental Protocol Adjustments:
-
Consider reducing the dose in subsequent experiments.
-
Evaluate the route of administration; a slower infusion rate may be better tolerated.
-
Pre-treatment with a bronchodilator, following a thorough literature review and veterinary consultation for your specific model, could be explored.
-
Issue 2: Animal develops severe gastrointestinal side effects.
-
Symptoms: Vomiting, profuse diarrhea, signs of abdominal pain (colic), or loss of appetite.
-
Immediate Actions:
-
Withhold Food and Water (short-term): In cases of vomiting, temporarily withhold food and water to allow the gastrointestinal tract to rest.
-
Fluid Therapy: Severe diarrhea and vomiting can lead to dehydration. Administer subcutaneous or intravenous fluids as per veterinary guidance to maintain hydration and electrolyte balance.[6][7][8][9][10]
-
-
Supportive Care:
-
Provide a clean and comfortable resting area.
-
Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).
-
Once vomiting has subsided, gradually reintroduce small amounts of bland food and water.
-
-
Experimental Protocol Adjustments:
-
Lower the administered dose of dinoprost tromethamine.
-
Consider pre-treatment with anti-emetic or anti-diarrheal agents if this does not interfere with the study's objectives.
-
Administering the drug with a small meal may help in some cases, but this should be tested in a pilot study.
-
Issue 3: Injection site reactions are observed.
-
Symptoms: Swelling, redness, heat, or signs of pain at the injection site.
-
Immediate Actions:
-
Cold Compress: Apply a cold compress to the affected area for short periods to help reduce swelling and discomfort.
-
-
Supportive Care:
-
Monitor the site for any signs of infection (e.g., pus, abscess formation).
-
Ensure the animal's housing is clean to prevent contamination of the site.
-
-
Experimental Protocol Adjustments:
-
Vary the injection site to avoid repeated administration in the same location.
-
Ensure proper injection technique (e.g., appropriate needle size, depth of injection).
-
Consider diluting the drug in a larger volume of sterile saline (if permissible for the formulation) to reduce local concentration.
-
Data Presentation
Table 1: Dose-Response of Side Effects of Dinoprost Tromethamine in Donkeys
| Dose of Dinoprost Tromethamine | Sweating Score (Mean) | Abdominal Discomfort Score (Mean) | Diarrhea Score (Mean) |
| 5 mg | High | Moderate | Low |
| 2.5 mg | Moderate | Low | Low |
| 1.25 mg | Low | Low | None |
| 0.625 mg | Minimal | None | None |
Data adapted from a study on jennies, where lower doses resulted in fewer adverse effects while still being effective for luteolysis.[3][4][5]
Table 2: Acute Toxicity of Dinoprost Tromethamine in Rodents
| Animal Species | Route of Administration | LD50 (mg/kg) |
| Mouse (Male) | Oral | 1,300 |
| Mouse (Female) | Oral | 1,550 |
| Rat (Male) | Oral | 1,170 |
| Rat (Female) | Oral | 1,210 |
LD50 is the dose that is lethal to 50% of the test population.[11]
Experimental Protocols
Protocol 1: Monitoring Animal Well-being Post-Administration
-
Baseline Assessment: Before administration, record baseline physiological parameters including heart rate, respiratory rate, temperature, and general demeanor.
-
Continuous Monitoring (First Hour): Observe the animal continuously for the first 60 minutes post-administration, as many acute side effects manifest during this period.
-
Intermittent Monitoring (1-4 Hours): After the initial hour, monitor the animal at 30-minute intervals for the next 3 hours.
-
Regular Monitoring (4-24 Hours): For the remainder of the first 24 hours, conduct checks at least every 4 hours.
-
Documentation: Record all observations, including the onset, duration, and severity of any side effects, in a dedicated logbook.
Mandatory Visualizations
Caption: PGF2α-FP Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Adverse Events.
Caption: Logical Flow for Dose Adjustment.
References
- 1. What are the side effects of Dinoprost Tromethamine? [synapse.patsnap.com]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. madbarn.com [madbarn.com]
- 6. The Fluid Resuscitation Plan in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]
- 7. Frontiers | Intravenous and Oral Fluid Therapy in Neonatal Calves With Diarrhea or Sepsis and in Adult Cattle [frontiersin.org]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: (5R)-Dinoprost Tromethamine Efficacy and Animal Body Condition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of animal body condition on the efficacy of (5R)-Dinoprost tromethamine, a synthetic analogue of Prostaglandin (B15479496) F2α (PGF2α).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in reproductive management?
A1: this compound is a potent luteolytic agent used extensively in veterinary medicine. Its primary function is to induce the regression of the corpus luteum (CL), a temporary endocrine structure in the ovary. This action leads to a rapid decline in progesterone (B1679170) levels, allowing for the initiation of a new estrous cycle and enabling synchronized breeding programs in livestock such as cattle.[1][2][3][4]
Q2: We are observing a lower-than-expected response to our estrus synchronization protocol using this compound in a group of beef cows. What are the potential contributing factors?
A2: Several factors can influence the efficacy of this compound. One of the most significant is the physiological status of the animal, particularly its body condition score (BCS). Animals with a low BCS may have a suboptimal response to treatment. Other factors include the stage of the estrous cycle at the time of administration (the CL is refractory to PGF2α for the first few days after ovulation) and the presence of a functional CL.[5][6][7][8]
Q3: How does a low body condition score (BCS) specifically impact the effectiveness of this compound?
A3: While the direct molecular mechanisms are still under investigation, research indicates that a low BCS, often associated with a state of negative energy balance (NEB), can negatively impact reproductive outcomes following synchronization protocols. This is likely due to a cascade of physiological changes, including altered uterine gene expression and an impaired immune response.[9][10] These changes can create a suboptimal environment for the successful establishment of pregnancy, even if luteolysis is achieved. Furthermore, cows with a low BCS may have delayed follicular development and ovulation, which can disrupt the timing of artificial insemination following PGF2α administration.[6]
Q4: Is there an optimal body condition score for maximizing the success of a this compound-based synchronization protocol?
A4: Yes, studies have shown a clear correlation between BCS and reproductive success. For beef cows, a minimum BCS of 5 (on a 9-point scale) is recommended to achieve acceptable reproductive performance.[5] Similarly, in dairy cows, a higher BCS is associated with better conception rates.[11]
Q5: Could a state of negative energy balance (NEB) in early postpartum dairy cows affect the response to this compound?
A5: Yes, NEB in early lactation is a significant stressor that can impair reproductive function. Dairy cows in severe NEB exhibit altered metabolic and hormonal profiles, including elevated non-esterified fatty acids (NEFAs) and β-hydroxybutyrate (BHB), and reduced IGF-I concentrations.[9][10] This metabolic state is associated with changes in uterine gene expression, particularly those related to the inflammatory response, which could interfere with the processes leading to successful conception following PGF2α-induced estrus.[9][10]
Troubleshooting Guide
Issue: Poor Estrus Response Following this compound Administration
| Potential Cause | Troubleshooting Steps |
| Low Body Condition Score (BCS) | Assess the BCS of all animals prior to initiating a synchronization protocol. For animals with a BCS below the recommended minimum (e.g., <5 on a 9-point scale for beef cows), consider delaying the protocol until their nutritional status improves. Implement a feeding strategy to improve BCS in the herd. |
| Absence of a Functional Corpus Luteum (CL) | This compound is only effective when a functional CL is present. The CL is typically refractory to PGF2α for the first 5-7 days after ovulation.[8] Ensure the timing of administration is appropriate for the stage of the estrous cycle. Consider using a pre-synchronization protocol to ensure a higher proportion of animals have a functional CL at the time of treatment. |
| Incorrect Dosage or Administration | Verify the correct dosage and route of administration as per the manufacturer's instructions. Ensure proper injection technique. |
Issue: Low Pregnancy Rates Despite Observed Estrus
| Potential Cause | Troubleshooting Steps |
| Suboptimal Uterine Environment | A low BCS can lead to an altered uterine environment that is less conducive to embryo implantation and survival, even if estrus is induced.[9][10] Focus on improving the overall nutritional status of the herd to enhance uterine health. |
| Delayed or Aberrant Ovulation | Animals in poor body condition may experience delayed or absent ovulation following luteolysis. This can lead to a mismatch between the timing of artificial insemination and ovulation. Consider using a timed artificial insemination (TAI) protocol that includes a GnRH injection to better control the timing of ovulation. |
| Underlying Health Issues | Other health problems, such as subclinical infections, can negatively impact fertility. Ensure a comprehensive herd health program is in place. |
Data Presentation
Table 1: Influence of Body Condition Score (BCS) on Estrus Expression and Pregnancy Rates in Beef Cows Synchronized with a Progesterone-Based CO-Synch or Ovsynch Protocol
| BCS (1-9 scale) | Estrus Expression Rate (%) | Fixed-Time AI Pregnancy Rate (%) | Breeding Season Pregnancy Rate (%) |
| 3 | 41.8 | 36.7 | 74.7 |
| 4 | 40.5 | 47.4 | 78.2 |
| 5 | 50.5 | 51.8 | 86.4 |
| 6 | 53.0 | 52.9 | 90.2 |
| 7 | 56.4 | 50.9 | 89.9 |
| 8 | 40.4 | 44.9 | 87.9 |
Data adapted from a retrospective study on 5,510 beef cows.[5]
Table 2: Conception Rates in Dairy Cows Treated with Dinoprost (B1670695) at Timed Artificial Insemination (TAI) Based on Body Condition Score (BCS)
| Treatment | BCS | Conception Rate (%) |
| 10 mg Dinoprost | High | 52.1 |
| 10 mg Dinoprost | Low | 30.4 |
| Control (0 mg Dinoprost) | High | Not Reported |
| Control (0 mg Dinoprost) | Low | Not Reported |
Data from a study where a low dose of dinoprost was administered at the time of TAI.[11]
Experimental Protocols
Protocol 1: Evaluation of Body Condition Score on Estrus Synchronization in Beef Cows
This protocol is based on a retrospective study evaluating the influence of BCS on the success of estrus synchronization protocols.[5]
-
Animal Selection: 5,510 beef cows from 12 farms were included in the analysis.
-
Synchronization Protocol: Cows were synchronized using either a progesterone-based CO-Synch or Ovsynch protocol, which includes the administration of this compound to induce luteolysis.
-
Body Condition Scoring: BCS was recorded for all cows on Day 0 of the synchronization protocol using a 1 to 9 scale (1 = emaciated, 9 = obese).
-
Estrus Detection: Pressure-sensitive mount detectors were applied to all cows at the time of progesterone device removal to aid in the detection of estrus.
-
Artificial Insemination (AI): Cows were inseminated at observed estrus or at a fixed time.
-
Pregnancy Diagnosis: Pregnancy status was determined via ultrasonography at 55 to 70 days and again at 120 days post-AI.
-
Data Analysis: Estrus expression rates, AI pregnancy rates, and overall breeding season pregnancy rates were analyzed based on the initial BCS of the cows.
Protocol 2: Investigating the Effect of Negative Energy Balance on Uterine Gene Expression
This protocol is based on a study that used a model of differential feeding and milking to induce varying levels of negative energy balance in postpartum dairy cows.[9][10]
-
Animal Model: Multiparous Holstein-Friesian cows were assigned to one of two groups to create either a mild negative energy balance (MNEB) or a severe negative energy balance (SNEB).
-
Induction of NEB:
-
MNEB Group: Fed a standard lactating cow diet ad libitum and milked once daily.
-
SNEB Group: Fed a restricted diet (60% of ad libitum intake) and milked three times daily.
-
-
Monitoring of NEB: Blood samples were collected regularly to measure key metabolites and hormones indicative of energy balance, including non-esterified fatty acids (NEFA), β-hydroxybutyrate (BHB), glucose, and insulin-like growth factor I (IGF-I).
-
Tissue Collection: At 15 days postpartum, endometrial biopsies were collected from all cows.
-
Gene Expression Analysis: RNA was extracted from the endometrial tissue, and global gene expression was analyzed using bovine-specific microarrays.
-
Data Analysis: Differentially expressed genes between the MNEB and SNEB groups were identified and analyzed for their involvement in various biological pathways, including the immune and inflammatory responses.
Visualizations
Caption: Signaling pathway of PGF2α-induced luteolysis.
Caption: Experimental workflow for evaluating BCS impact.
Caption: Factors influencing dinoprost tromethamine efficacy.
References
- 1. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of bovine corpora lutea to prostaglandin F2alpha is dependent on progesterone, oxytocin, and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Negative Energy Balance in Holstein-Friesian Cows on the Blood Concentrations of Interleukin-6 and Plasminogen [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin F2α-induced luteolysis involves activation of Signal transducer and activator of transcription 3 and inhibition of AKT signaling in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of insulin-like growth factor system on luteinising angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a prostaglandin F2α analogue on the cyclic corpus luteum during its refractory period in cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of lymphatic vessel formation factors in PGF2α-induced luteolysis in the cow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin F2α-PTGFR signaling promotes proliferation of endometrial epithelial cells of cattle through cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Negative energy balance alters global gene expression and immune responses in the uterus of postpartum dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential gene expression in the bovine corpus luteum during transition from early phase to midphase and its potential role in acquisition of luteolytic sensitivity to prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (5R)-Dinoprost Tromethamine Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (5R)-Dinoprost tromethamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and use of this compound solutions.
Issue 1: this compound is not dissolving in aqueous buffer (e.g., PBS).
-
Possible Cause: Although the tromethamine salt of Dinoprost (B1670695) is significantly more water-soluble than its free acid form, precipitation or incomplete dissolution can occur in neutral pH buffers due to the hydrophobic nature of the prostaglandin (B15479496) molecule.
-
Solution:
-
Initial Dissolution in an Organic Solvent: It is highly recommended to first dissolve the solid this compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] this compound is readily soluble in these solvents.[2][3][4]
-
Stepwise Dilution: After initial dissolution in an organic solvent, slowly add this stock solution to the desired aqueous buffer while vortexing or stirring vigorously.[1] This helps to prevent localized high concentrations that can lead to precipitation.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the organic stock solution can aid in dissolution.[1]
-
Use Immediately: Aqueous solutions of prostaglandins (B1171923) are best used immediately after preparation to avoid potential stability issues.[1][2]
-
Issue 2: A precipitate forms after diluting the organic stock solution into the aqueous buffer.
-
Possible Cause: The change in solvent polarity upon dilution into an aqueous medium can cause the less soluble prostaglandin to precipitate out of the solution.
-
Solution:
-
Reduce the Final Concentration: The most direct solution is to lower the final concentration of this compound in the aqueous buffer.[1]
-
Optimize the Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your working solution is as low as possible but sufficient to maintain solubility, and is compatible with your experimental system.
-
pH Adjustment: The solubility of prostaglandins can be pH-dependent. While basic conditions (pH > 7.4) should generally be avoided due to potential degradation, slightly acidic conditions may improve stability for some prostaglandins.[1] However, for acidic drugs like prostaglandins, increasing the pH above their pKa will increase the proportion of the ionized (more soluble) form. A careful evaluation of the optimal pH for both solubility and stability is recommended.
-
Consider Co-solvents: Incorporating co-solvents like propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) in the final aqueous solution can help to increase the solubility of hydrophobic compounds.[5][]
-
Issue 3: Inconsistent results are observed between experiments.
-
Possible Cause: This could be due to incomplete dissolution, precipitation of the compound over time, or degradation of the prostaglandin in the aqueous solution.
-
Solution:
-
Ensure Complete Initial Dissolution: Visually inspect your stock solution to ensure no solid particles remain before further dilution. Gentle sonication can aid in dissolving the compound in the initial organic solvent.[1]
-
Prepare Fresh Working Solutions: Due to the potential for instability in aqueous media, it is best practice to prepare fresh working solutions for each experiment.[1][7][8]
-
Controlled Experimental Conditions: Maintain consistent parameters such as temperature, pH, and final solvent concentrations across all experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water and other solvents?
A1: The reported solubility of this compound varies in the literature. While it is generally considered readily soluble in water, especially compared to the free acid form, the exact solubility can be influenced by factors like pH and temperature. Some sources indicate a high solubility in water (up to 200 mg/mL), while others report lower values in aqueous solutions.[7][8][9] Its solubility is high in organic solvents like DMSO, ethanol, and methanol.[2][3][4]
Q2: Why is (5R)-Dinoprost formulated as a tromethamine salt?
A2: (5R)-Dinoprost is an acidic compound. Forming a salt with a basic compound like tromethamine is a common pharmaceutical strategy to increase the aqueous solubility and dissolution rate of an active pharmaceutical ingredient (API).[10][11]
Q3: Are there any excipients that can be used to improve the solubility of this compound in my formulation?
A3: Yes, several excipients can be considered to enhance solubility:
-
Cyclodextrins: These can form inclusion complexes with hydrophobic drug molecules, increasing their apparent water solubility.[12][13]
-
Surfactants: Surfactants like polysorbates (e.g., Tween®) or poloxamers can form micelles that encapsulate poorly soluble drugs, aiding in their dissolution.[14]
-
Co-solvents: Water-miscible organic solvents such as propylene glycol and polyethylene glycols (PEGs) can be used in formulations to increase the solubility of lipophilic drugs.[5][]
-
Lipid-based excipients: For certain delivery systems, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective for solubilizing lipophilic compounds.[12][15][16]
Q4: How does pH affect the solubility of this compound?
A4: Dinoprost is a carboxylic acid. Therefore, its solubility in aqueous solutions is pH-dependent. At pH values below its acid dissociation constant (pKa), it will exist predominantly in its less soluble, non-ionized form. As the pH increases above the pKa, the carboxylic acid group deprotonates, forming the more soluble carboxylate anion. The tromethamine salt helps to increase the pH of the microenvironment around the drug particle, which can promote dissolution.[17]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Reference(s) |
| Water | Readily soluble, up to 200 mg/mL | [9] |
| Water | 95 mg/mL | [4][18] |
| Water | 1 mg/mL | [7][8] |
| PBS (pH 7.2) | >25 mg/mL | [2][3] |
| DMSO | >50 mg/mL, 95 mg/mL | [2][3][4][18] |
| Ethanol | >50 mg/mL, 95 mg/mL | [2][3][4][18] |
| Methanol | >100 mg/mL | [2][3] |
| Acetone | <5 mg/mL | [2][3] |
| Acetonitrile | <5 mg/mL | [2][3] |
Note: The variability in reported aqueous solubility may be due to differences in experimental conditions (e.g., pH, temperature, purity of the compound).
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Organic Solvent
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening.
-
Add a precise volume of a suitable organic solvent (e.g., sterile DMSO or ethanol) to the vial to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex the vial thoroughly until the solid is completely dissolved. Gentle sonication may be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C for long-term stability.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4][7][8]
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Thaw a single aliquot of the high-concentration organic stock solution.
-
Gently warm the desired volume of aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the aqueous buffer, slowly and dropwise add the required volume of the organic stock solution to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent is minimal and compatible with the intended assay or experimental model.
-
Use the freshly prepared aqueous working solution immediately for the best results.[1][2] Do not store aqueous solutions for extended periods.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 7. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. DailyMed - LUTALYSE STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]
- 10. Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine [mdpi.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. selleck.co.jp [selleck.co.jp]
Technical Support Center: Preventing Contamination in Cell Cultures Treated with (5R)-Dinoprost Tromethamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address contamination in cell cultures, with a specific focus on experiments involving (5R)-Dinoprost tromethamine.
Troubleshooting Guides
Encountering contamination is a common challenge in cell culture. Prompt identification and response are critical to salvaging experiments and preventing the spread of contaminants. The following table summarizes common types of microbial contamination, their characteristics, potential causes, and recommended corrective actions.
| Contamination Type | Visual Appearance | Common Causes | Preventive & Corrective Actions |
| Bacteria | - Turbid or cloudy medium- Sudden drop in pH (yellow medium)- Motile small particles under microscope | - Non-sterile reagents or media- Improper aseptic technique- Contaminated equipment (pipettes, incubators) | Prevention: - Strict aseptic technique.- Use of sterile, certified reagents.- Regular equipment cleaning.Correction: - Discard contaminated cultures immediately.- For invaluable cultures, wash with PBS and use Penicillin-Streptomycin at 100 U/mL and 100 µg/mL, respectively. Note that this may not eliminate the contamination entirely and can mask low-level infections. |
| Yeast | - Ovoid or spherical particles, may be budding- Medium may become cloudy or turbid- pH change may be gradual | - Airborne spores- Contaminated surfaces or equipment | Prevention: - Maintain a clean and organized workspace.- Minimize air currents in the work area.Correction: - Discard contaminated cultures.- If absolutely necessary to salvage, wash with PBS and treat with Amphotericin B at a starting concentration of 2.5 µg/mL. Be aware of potential cytotoxicity. |
| Mold | - Filamentous, web-like structures (hyphae)- May form visible colonies- Medium can become turbid in later stages | - Airborne spores from the environment- Contaminated ventilation systems | Prevention: - Regular cleaning of incubators and hoods.- Ensure proper functioning of HEPA filters.Correction: - Immediately discard all contaminated cultures and materials.- Thoroughly decontaminate the entire work area, including incubators and biosafety cabinets. |
| Mycoplasma | - No visible signs of contamination (no turbidity)- Cells may exhibit slower growth, changes in morphology, or reduced viability | - Cross-contamination from other cell lines- Contaminated reagents (e.g., serum)- Laboratory personnel | Prevention: - Quarantine and test all new cell lines.- Use certified mycoplasma-free reagents.- Practice strict personal hygiene.Correction: - Discard contaminated cultures is the best practice.- Use a commercially available mycoplasma elimination kit, following the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: Can the this compound solution itself be a source of contamination?
While the compound itself is unlikely to be contaminated, the process of preparing the stock solution can introduce contaminants. This compound is typically supplied as a powder. Dissolving it in a non-sterile solvent or using non-sterile equipment can lead to contamination of your stock solution, which will then be introduced into your cell cultures.
Q2: How should I prepare a sterile stock solution of this compound?
To prepare a sterile stock solution, follow these steps:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube inside a laminar flow hood.
-
Add a sterile solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration.
-
Vortex briefly to dissolve the powder completely.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination during subsequent use.
Q3: My cells are showing unexpected results after treatment with this compound, but I don't see any visible contamination. What could be the cause?
If you observe unexpected cellular responses without visible signs of contamination, consider the following possibilities:
-
Mycoplasma Contamination: Mycoplasma is not visible by standard microscopy and does not cause turbidity, but it can significantly alter cell physiology and experimental outcomes.[1] It is crucial to routinely test your cultures for mycoplasma.
-
Chemical Contamination: Impurities in the this compound, the solvent used for reconstitution, or leachables from plasticware can affect your cells. Ensure you are using a high-purity compound and appropriate solvents.
-
Endotoxin Contamination: Endotoxins from gram-negative bacteria can be present in reagents and cause significant cellular responses even at very low concentrations. Use endotoxin-free reagents whenever possible.
-
Compound Degradation: Improper storage of the this compound stock solution can lead to its degradation, resulting in a loss of activity or the formation of cytotoxic byproducts. Aqueous solutions are stable for up to 30 days at 2-8°C.[2]
Q4: Can the presence of this compound in the culture medium promote microbial growth?
Some studies have shown that certain prostaglandins (B1171923) can promote the growth of specific bacteria. For instance, Prostaglandin (B15479496) E2 (PGE2) has been found to enhance the growth of E. coli and the biofilm formation of Staphylococcus aureus.[2][3][4] While there is no direct evidence for this compound, it is a prostaglandin F2α analog, and it is prudent to maintain strict aseptic techniques to prevent any potential for microbial proliferation.
Q5: What are the best practices for handling this compound to minimize contamination risk?
-
Always handle the powdered compound and prepare stock solutions in a certified laminar flow hood or biosafety cabinet.
-
Wear appropriate personal protective equipment (PPE), including sterile gloves and a lab coat.
-
Use sterile pipette tips, tubes, and other consumables.
-
Prepare single-use aliquots of the stock solution to avoid contaminating the entire stock.
-
Store the stock solution at the recommended temperature (-20°C for long-term storage) and protect it from light.[2]
Experimental Protocols
Protocol 1: Sterility Testing of this compound Stock Solution
This protocol describes the direct inoculation method for sterility testing of your prepared this compound stock solution.
Materials:
-
Tryptic Soy Broth (TSB)
-
Fluid Thioglycollate Medium (FTM)
-
Sterile culture tubes
-
Incubator at 30-35°C
-
Incubator at 20-25°C
-
This compound stock solution to be tested
Methodology:
-
In a laminar flow hood, label two sterile culture tubes containing TSB and two containing FTM.
-
Inoculate one TSB tube and one FTM tube with a small volume (e.g., 10-100 µL) of the this compound stock solution.
-
The remaining TSB and FTM tubes will serve as negative controls.
-
Incubate the TSB tubes at 20-25°C and the FTM tubes at 30-35°C.[5]
-
Observe the tubes for any signs of microbial growth (turbidity) daily for 14 days.[4][6]
-
If the inoculated tubes remain clear and visually identical to the negative controls after 14 days, the stock solution is considered sterile. If turbidity is observed, the stock solution is contaminated and should be discarded.
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general overview of mycoplasma detection using a PCR-based method. It is recommended to use a commercial mycoplasma detection kit and follow the manufacturer's instructions for best results.
Materials:
-
Commercial Mycoplasma PCR Detection Kit (containing primers, polymerase, dNTPs, and positive control)
-
Cell culture supernatant from the culture treated with this compound
-
Nuclease-free water (negative control)
-
Thermal cycler
-
Gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Methodology:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent.
-
Prepare the PCR reaction mixture according to the kit's instructions. Typically, this involves adding a small volume of the cell culture supernatant to the PCR master mix.
-
Prepare a positive control reaction using the provided positive control DNA and a negative control reaction using nuclease-free water instead of supernatant.
-
Place the reaction tubes in a thermal cycler and run the PCR program as specified in the kit's protocol.
-
After the PCR is complete, analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
A band of the correct size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should be clear.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Decision tree for identifying the source of contamination.
References
- 1. labcoltd.ae [labcoltd.ae]
- 2. Role of prostaglandin E2 in bacterial growth in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 from Candida albicans Stimulates the Growth of Staphylococcus aureus in Mixed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 as a Regulator of Immunity to Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Sterilization Methods on Gelatin Methacryloyl Hydrogel Properties and Macrophage Gene Expression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantcelltechnology.com [plantcelltechnology.com]
Optimizing timing of administration for maximal effect of (5R)-Dinoprost tromethamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2][3][4] Its primary mechanism of action is to mimic endogenous PGF2α by binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][6] Activation of the FP receptor initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[7] This increase in intracellular calcium in smooth muscle cells leads to physiological responses such as uterine muscle contraction and luteolysis (the regression of the corpus luteum).[1][3][4]
Q2: What are the key pharmacokinetic properties of this compound to consider for experimental design?
The most critical pharmacokinetic parameter of this compound is its extremely short half-life, which is only a few minutes in blood plasma. It is rapidly absorbed from the injection site and is almost completely cleared after one or two passages through the liver and/or lungs.[3] This rapid clearance means that the timing of administration is crucial for achieving the desired biological effect. For sustained effects, repeated administrations or a controlled-release formulation might be necessary, depending on the experimental goals.
Q3: How does the route of administration affect the bioavailability and efficacy of this compound?
Studies in lactating dairy cows have shown that subcutaneous (SC) administration can lead to greater circulating concentrations of the PGF2α metabolite (PGFM) in the first 15 to 90 minutes compared to intramuscular (IM) injection.[8][9] However, despite these differences in early plasma concentrations, both IM and SC routes have been shown to be effective in inducing luteolysis, with no significant difference in the overall decline of progesterone (B1679170) concentrations.[8][10] The choice of administration route may therefore depend on the desired speed of onset and the specific experimental protocol.
Q4: What is the optimal timing for administering this compound to induce luteolysis?
For maximal luteolytic effect, this compound should be administered when a mature corpus luteum (CL) is present. In cattle, this is typically 5 to 7 days after ovulation.[11] In estrous synchronization protocols, it is often administered mid-luteal phase to induce the regression of the CL, leading to a subsequent return to estrus. For example, in the Ovsynch protocol, it is administered 7 days after the first GnRH injection.[8] The timing is critical because the CL is not responsive to PGF2α in the very early stages of its development.
Data Presentation
Table 1: Dose-Response of Dinoprost (B1670695) Tromethamine on Luteolysis and Estrous Cycle in Jennies
| Dose | Route of Administration | Reduction in Estrous Cycle Length (days, mean) | Adverse Effects (Cramping) |
| Full Dose (5 mg) | Intramuscular | 6.6 | 7/7 jennies |
| Half Dose (2.5 mg) | Intramuscular | 5.7 | 3/7 jennies |
| Quarter Dose (1.25 mg) | Intramuscular | 6.6 | 1/7 jennies |
| Lowest Dose (0.625 mg) | Intramuscular | 4.4 | 0/7 jennies |
Data adapted from a study in cycling donkeys.[12][13]
Table 2: Pharmacokinetic Parameters of a Dinoprost Tromethamine Metabolite (PGFM) in Lactating Dairy Cows Following a 25 mg Dose
| Route of Administration | Time to Peak Concentration (Tmax, minutes, mean ± SEM) | Peak Concentration (Cmax) | Area Under the Curve (AUC) during the first 90 min (pg·h/mL, mean ± SEM) |
| Intramuscular (IM) | 42 ± 16 | Not specified | 1,146 ± 177 |
| Subcutaneous (SC) | 50 ± 6 | Not specified | 1,664 ± 129 |
Data from a study measuring the PGF2α metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM).[8]
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound in a cell line expressing the FP receptor.
Materials:
-
Cells expressing the prostaglandin F receptor (e.g., HEK293T cells transiently or stably expressing the FP receptor)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the FP receptor-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator. For Fluo-4 AM, a typical final concentration is 2-5 µM with 0.02% Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBS to remove excess dye.
-
Assay:
-
Add 100 µL of HBS to each well.
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~490/525 nm for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the desired concentration of this compound into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence intensity after agonist addition is typically used to determine the response.
Protocol 2: Measurement of Prostaglandin F2α Metabolites in Plasma/Serum
This protocol provides a general workflow for measuring the stable metabolite of PGF2α, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Blood collection tubes with an anticoagulant (e.g., EDTA)
-
Centrifuge
-
PGFM ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood samples at desired time points after administration of this compound.
-
Plasma/Serum Preparation:
-
Centrifuge the blood samples (e.g., at 1,000 x g for 15 minutes at 4°C) to separate plasma or serum.
-
Carefully collect the supernatant (plasma or serum) and store it at -80°C until analysis to prevent degradation of the metabolite.[14]
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the commercial PGFM ELISA kit.
-
Typically, this involves adding standards and samples to a microplate pre-coated with a capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is then added.
-
After incubation and washing steps, a substrate solution is added, which develops a color in proportion to the amount of PGFM present.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated using the absorbance values of the known standards. The concentration of PGFM in the unknown samples is then calculated from this standard curve.
Troubleshooting Guides
Issue 1: Low or No Response in In Vitro Calcium Mobilization Assay
| Possible Cause | Troubleshooting Step |
| Low or no FP receptor expression in the cell line. | Confirm receptor expression using techniques like RT-PCR, Western blot, or by using a positive control agonist known to elicit a strong response. |
| This compound degradation. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Sub-optimal compound concentration. | Perform a dose-response curve with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration. |
| Issues with the calcium indicator dye. | Ensure the dye is not expired and has been stored correctly. Optimize the dye loading time and concentration. |
| Cell health issues. | Ensure cells are healthy and not over-confluent, as this can affect receptor expression and signaling. |
Issue 2: High Variability in Prostaglandin Metabolite Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling and storage. | Standardize the blood collection, processing, and storage procedures. Always store plasma/serum at -80°C and avoid repeated freeze-thaw cycles.[14] |
| Improper ELISA technique. | Ensure accurate pipetting, especially for standards and samples. Follow the kit manufacturer's instructions for incubation times and temperatures precisely. Use a multichannel pipette for adding reagents to minimize timing differences across the plate. |
| Matrix effects from the biological sample. | If matrix effects are suspected, dilute the samples further or use an extraction method to purify the analyte before the ELISA. |
| Cross-reactivity of the ELISA antibody. | Use a highly specific and validated ELISA kit for the PGF2α metabolite. |
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflows for assessing activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternative low doses and routes of administering a prostaglandin F2α analogue to induce luteolysis in Nelore cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]
- 5. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PSII-28 Effect of route of administration of dinoprost tromethamine on serum profiles of PGFM and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of an injection of dinoprost tromethamine when given subcutaneously on luteal regression in lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DailyMed - LUTALYSE HIGHCON STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (5R)-Dinoprost Tromethamine In Vitro Stability
Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting the in vitro half-life of this compound and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vitro stability important?
A1: this compound is the tromethamine salt of dinoprost (B1670695), a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α). It is a potent luteolytic agent that stimulates myometrial activity. Understanding its in vitro stability and half-life is crucial for designing and interpreting experiments accurately, ensuring the compound's integrity throughout the study, and for developing stable pharmaceutical formulations.
Q2: What are the primary factors that influence the in vitro half-life of this compound?
A2: The stability of prostaglandins (B1171923) like dinoprost in vitro is primarily affected by:
-
pH: Prostaglandins of the E and F series are known to be sensitive to pH. Acidic or alkaline conditions can catalyze degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For long-term storage of stock solutions, temperatures of -20°C or -80°C are recommended.
-
Enzymatic Degradation: In biological matrices that may contain enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), dinoprost can be rapidly metabolized.
-
Oxidation: As a lipid-derived molecule, dinoprost can be susceptible to oxidation. The presence of antioxidants may enhance stability.
-
Light: Exposure to light, particularly UV light, can potentially lead to photodegradation. It is advisable to protect solutions from light.
-
Solvent: The choice of solvent can impact stability. Dinoprost tromethamine is soluble in water, DMSO, and ethanol (B145695). The purity and storage conditions of the solvent itself are also important.
Q3: What is the expected in vitro half-life of this compound?
A3: While the in vivo half-life of dinoprost is very short (on the order of minutes), specific quantitative data for its in vitro half-life under various conditions is not extensively published. The half-life in vitro will be highly dependent on the specific experimental conditions (pH, temperature, matrix). It is recommended to determine the half-life empirically under your specific experimental conditions using a stability-indicating analytical method.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected biological activity | 1. Degradation of dinoprost tromethamine in stock solution or working solution. 2. Adsorption to container surfaces. 3. Incorrect concentration of the active compound. | 1. Prepare fresh stock solutions and working solutions before each experiment. Store stock solutions in small aliquots at ≤ -20°C to avoid repeated freeze-thaw cycles. Protect solutions from light.2. Use low-binding polypropylene (B1209903) or silanized glass containers.3. Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV). |
| High variability between replicate experiments | 1. Inconsistent handling and storage of the compound. 2. Variations in experimental conditions (e.g., pH, temperature). 3. Presence of contaminating enzymes in the in vitro system. | 1. Standardize protocols for solution preparation, storage, and handling. Ensure consistent timing for all experimental steps.2. Carefully control and monitor the pH and temperature of your incubation medium.3. If using a biological matrix, consider heat-inactivating the matrix to denature enzymes or use purified enzyme inhibitors. |
| Precipitation of the compound in aqueous media | 1. Exceeding the solubility limit. 2. Interaction with components of the culture medium. | 1. Although dinoprost tromethamine is water-soluble, ensure the final concentration does not exceed its solubility in your specific medium. You may need to use a co-solvent like DMSO (keeping the final concentration low, typically <0.5%).2. Perform a solubility test in your specific experimental medium before conducting the main experiment. |
Experimental Protocols
Protocol: Determination of In Vitro Half-Life of this compound using a Stability-Indicating HPLC Method
This protocol outlines a general procedure to determine the degradation kinetics and half-life of this compound in a specific buffer or medium.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water - HPLC grade)
-
Buffers of desired pH (e.g., phosphate (B84403), citrate)
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
A suitable reversed-phase HPLC column (e.g., C18)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store at -20°C or -80°C in small aliquots.
-
Working Solutions: On the day of the experiment, dilute the stock solution with the test buffer/medium (at the desired pH) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
3. Stability Study Procedure:
-
Time Points: Define the time points for sample collection (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours). The duration and frequency should be adjusted based on the expected stability.
-
Incubation: Aliquot the working solution into several vials for each time point and condition being tested (e.g., different pH values or temperatures). Place the vials in a temperature-controlled environment. Protect from light if assessing thermal stability alone.
-
Sample Collection: At each designated time point, remove a vial and immediately quench the degradation process by freezing at -80°C or by adding a quenching solution if necessary. The t=0 sample should be processed immediately after preparation.
4. HPLC Analysis:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. This may involve forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate degradants and ensure the method's specificity.
-
Mobile Phase: A common mobile phase for prostaglandin analysis is a mixture of an acidic aqueous buffer (e.g., phosphate buffer pH 3-4) and an organic solvent like acetonitrile.
-
Detection: Use a UV detector at a wavelength where dinoprost has adequate absorbance (e.g., around 200-210 nm) or an MS detector for higher specificity and sensitivity.
-
Analysis: Inject the samples from each time point onto the HPLC system. Record the peak area of the intact this compound.
5. Data Analysis:
-
Quantification: Calculate the concentration of this compound remaining at each time point relative to the initial (t=0) concentration.
-
Kinetics: Plot the natural logarithm of the remaining concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
Half-Life Calculation: The degradation rate constant (k) is the negative of the slope of the linear regression line. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k .
Quantitative Data Summary
The following table is a template to be populated with experimental data obtained from the protocol described above.
| Condition | Temperature (°C) | pH | Half-Life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| A | 25 | 4.0 | Experimental Value | Experimental Value |
| B | 25 | 7.4 | Experimental Value | Experimental Value |
| C | 25 | 9.0 | Experimental Value | Experimental Value |
| D | 37 | 7.4 | Experimental Value | Experimental Value |
| E | 4 (in buffer) | 7.4 | Experimental Value | Experimental Value |
| F | 4 (in cell culture medium with serum) | 7.4 | Experimental Value | Experimental Value |
Visualizations
Signaling Pathway of Dinoprost (PGF2α)
Dinoprost acts as an agonist at the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a signaling cascade that leads to various cellular responses.
Caption: Simplified signaling pathway of this compound via the FP receptor.
Experimental Workflow for In Vitro Half-Life Determination
The following diagram illustrates the key steps in determining the in vitro half-life of this compound.
Caption: Workflow for determining the in vitro half-life of this compound.
Addressing tachyphylaxis to (5R)-Dinoprost tromethamine in long-term studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine, particularly in the context of long-term studies where tachyphylaxis may be a concern.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a stable, synthetic analog of Prostaglandin (B15479496) F2α (PGF2α). It functions as a selective agonist for the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). Upon binding, it primarily activates the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in various cellular responses.
Q2: What is tachyphylaxis and why is it a concern in long-term studies with Dinoprost?
A2: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration.[1] For a GPCR agonist like Dinoprost, prolonged or repeated exposure can lead to a diminished cellular and physiological response, even when the drug concentration is maintained. This is a critical concern in long-term studies as it can result in a progressive loss of efficacy, complicating the interpretation of experimental outcomes and questioning the therapeutic potential for chronic use.
Q3: What are the underlying molecular mechanisms of tachyphylaxis for FP receptor agonists?
A3: Tachyphylaxis for FP receptors, like other GPCRs, is a multi-step process involving:
-
Desensitization: This is a rapid, initial phase of tolerance. Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the FP receptor. This phosphorylation event promotes the binding of β-arrestin proteins.[2]
-
Uncoupling: Bound β-arrestin sterically hinders the receptor's ability to couple with its G-protein (Gαq), effectively blocking the downstream signaling cascade.[2]
-
Internalization: The receptor-β-arrestin complex is targeted for internalization into the cell via clathrin-coated pits.[3] This removes the receptors from the cell surface, further reducing the cell's responsiveness to the agonist.
-
Downregulation: Following internalization, receptors can either be recycled back to the cell membrane (resensitization) or targeted for degradation in lysosomes. Chronic agonist exposure typically shifts the balance towards degradation, leading to a net loss of total receptor protein, a process known as downregulation.[4]
Troubleshooting Guide
Problem 1: I'm observing a diminishing response to this compound in my long-term in vivo study (e.g., sustained loss of intraocular pressure reduction). How can I confirm this is tachyphylaxis?
Answer:
This is a classic presentation of potential tachyphylaxis. To confirm this, you should design an experiment to differentiate between tachyphylaxis and other factors like disease progression or drug metabolism changes.
-
Washout and Re-challenge: Implement a "drug holiday" or washout period where the administration of Dinoprost is ceased. After a sufficient washout period (e.g., several days to weeks, depending on the model), re-administer the drug. If the initial responsiveness is restored, it strongly suggests tachyphylaxis, as the receptor system has had time to resensitize.
-
Dose-Response Analysis: At different time points during your long-term study, perform a dose-response analysis. A rightward shift in the dose-response curve (i.e., a higher EC50 value) indicates decreased sensitivity of the target tissue, a hallmark of desensitization.
-
Examine Receptor Levels: At the end of the study, collect tissues from the long-term treated group and a control group. Use techniques like Western Blotting or radioligand binding assays (see protocols below) to quantify the total number of FP receptors (Bmax). A significant reduction in Bmax in the treated group would confirm receptor downregulation.
Problem 2: My in vitro cell-based assay (e.g., calcium mobilization) shows a weaker response after repeated stimulation with Dinoprost. How can I investigate the mechanism?
Answer:
A reduced response in vitro is a strong indicator of tachyphylaxis at the cellular level. You can dissect the underlying mechanism using the following approaches:
-
Confirm Desensitization:
-
Time-course experiment: Treat your cells with a fixed concentration of Dinoprost (e.g., EC80) for varying durations (e.g., 0, 15 min, 1 hr, 4 hrs, 24 hrs). After the pre-treatment, wash the cells and then re-stimulate with the same concentration of Dinoprost, measuring the functional response (e.g., calcium flux). A time-dependent decrease in the response confirms desensitization.
-
-
Investigate the Role of β-arrestin:
-
β-arrestin Recruitment Assay: Use a commercially available assay (e.g., PathHunter®) or a custom BRET/FRET-based assay to directly measure the recruitment of β-arrestin to the FP receptor upon agonist stimulation. Compare the kinetics and magnitude of recruitment after a single stimulation versus after prolonged exposure.
-
-
Measure Receptor Internalization:
-
Immunofluorescence Microscopy: Use an antibody against an extracellular epitope of the FP receptor on non-permeabilized cells. After chronic Dinoprost treatment, you should observe a shift of the fluorescence signal from the cell membrane to intracellular vesicles compared to untreated controls.
-
Cell Surface ELISA/Flow Cytometry: Quantify the number of receptors remaining on the cell surface after prolonged agonist exposure. A decrease in surface receptor number is direct evidence of internalization.
-
-
Assess Receptor Downregulation:
-
Western Blotting: After chronic treatment (e.g., 24-48 hours), lyse the cells and perform a Western blot for the FP receptor. A decrease in the total amount of FP receptor protein compared to untreated controls indicates downregulation.
-
Data Presentation
The following tables summarize representative quantitative data for FP receptor agonists, which can be used as a benchmark for designing and interpreting experiments with this compound.
Table 1: In Vitro Desensitization of FP Receptor Signaling (Data derived from studies on PGF2α in cultured rat astrocytes, a model system for FP receptor function.)
| Pre-treatment Condition | Subsequent Response to PGF2α (Phosphoinositide Hydrolysis) | Reference |
| Control (Vehicle) | 100% | [5] |
| 10 µM PGF2α for 4 hours | ~68.3% (31.7% desensitization) | [5] |
Table 2: In Vivo Tachyphylaxis to an FP Receptor Agonist (Data from a long-term study of Latanoprost, a widely used FP agonist for glaucoma, in mice.)
| Treatment Duration | Change in Intraocular Pressure (IOP) | Observation |
| Short-term (Initial weeks) | Significant reduction | Effective IOP lowering |
| Long-term (16 weeks) | No significant difference from control | Loss of efficacy, suggesting tachyphylaxis |
Table 3: Agonist Potency for β-Arrestin 2 Recruitment to the FP Receptor (These EC50 values represent the baseline potency for initiating the desensitization process. A shift in these values after chronic exposure would indicate tachyphylaxis.)
| Agonist | EC50 for β-arrestin 2 Recruitment | Reference |
| Cloprostenol | ~1.3 nM | [6] |
| Fluprostenol | ~0.08 nM | [6] |
| Latanoprost | ~0.2 nM | [6] |
| Tafluprost | ~0.03 nM | [6] |
| AL-8810 (Partial Agonist) | >1000 nM | [6] |
Experimental Protocols
Protocol 1: Western Blot for FP Receptor Downregulation
This protocol allows for the quantification of total FP receptor protein levels in cell lysates after chronic agonist treatment.
A. Solutions and Reagents
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
SDS-PAGE Sample Buffer: (e.g., Laemmli buffer) with a reducing agent like DTT or β-mercaptoethanol.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody: Validated anti-FP receptor antibody.
-
Secondary Antibody: HRP-conjugated anti-species antibody (e.g., anti-rabbit IgG-HRP).
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin antibody.
-
Chemiluminescent Substrate: ECL substrate.
B. Procedure
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat one set of plates with this compound (e.g., 1 µM) for 24-48 hours. Treat the control set with vehicle.
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer. Scrape cells and transfer the lysate to a microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Add SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.[8]
-
Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-FP receptor antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the FP receptor band intensity to the loading control. A decrease in the normalized intensity in the Dinoprost-treated samples compared to control indicates downregulation.
-
Protocol 2: Radioligand Saturation Binding Assay for FP Receptor Quantification (Bmax)
This assay determines the total number of receptors (Bmax) and their affinity (Kd) for a specific radioligand in a membrane preparation. A decrease in Bmax after long-term treatment indicates receptor downregulation.
A. Materials
-
Radioligand: e.g., [3H]-PGF2α.
-
Unlabeled Ligand: High concentration of non-radiolabeled PGF2α or Dinoprost.
-
Binding Buffer: e.g., Tris-HCl buffer with MgCl2, pH 7.4.
-
Cell or Tissue Membranes: Prepared from control and long-term Dinoprost-treated samples.
-
Glass Fiber Filters and a Filtration Manifold .
-
Scintillation Counter and Scintillation Fluid .
B. Procedure
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration.
-
Assay Setup: Set up assay tubes in triplicate for "Total Binding" and "Non-specific Binding".
-
Total Binding Tubes: Add a range of increasing concentrations of the radioligand (e.g., 0.1 to 20 nM [3H]-PGF2α).
-
Non-specific Binding (NSB) Tubes: Add the same range of radioligand concentrations plus a high concentration of unlabeled ligand (e.g., 10 µM PGF2α) to saturate all specific binding sites.[10]
-
-
Binding Reaction:
-
Add a fixed amount of membrane protein (e.g., 50-100 µg) to each tube.
-
Bring all tubes to a final equal volume with binding buffer.
-
Incubate at a set temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters three times with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: For each radioligand concentration, subtract the average CPM from the NSB tubes from the average CPM of the Total Binding tubes.
-
Generate Saturation Curve: Plot the specific binding (Y-axis) against the concentration of the free radioligand (X-axis).
-
Determine Bmax and Kd: Use non-linear regression analysis (e.g., one-site binding model in GraphPad Prism) to fit the saturation curve and calculate the Bmax (maximal number of binding sites, often in fmol/mg protein) and Kd (dissociation constant, a measure of affinity). A lower Bmax in membranes from long-term treated samples confirms receptor downregulation.
-
Visualizations
Signaling Pathways and Tachyphylaxis Mechanism
Caption: FP receptor signaling and tachyphylaxis mechanism.
Experimental Workflow
References
- 1. Desensitization of prostaglandin F2 alpha-stimulated inositol phosphate generation in NIH-3T3 fibroblasts transformed by overexpression of normal c-Ha-ras-1, c-Ki-ras-2 and c-N-ras genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Desensitization of prostaglandin F2 alpha receptor-mediated phosphoinositide hydrolysis in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Recruitment of β-Arrestin1/2 by the Angiotensin II Type I and Prostaglandin F2α Receptor Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term exposure to PGE2 causes homologous desensitization of receptor-mediated activation of protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Washout Duration of Prostaglandin Analogues: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Minimizing Batch-to-Batch Variability of (5R)-Dinoprost Tromethamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of (5R)-Dinoprost tromethamine. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound?
Batch-to-batch variability in this compound can arise from multiple factors throughout the manufacturing and handling processes. Key sources include the quality of raw materials, inconsistencies in the synthetic process, and improper storage conditions. Specifically, variations in the levels and types of impurities, such as stereoisomers (e.g., 5,6-trans-PGF2α, 15-epi-PGF2α) and degradation products, can significantly impact the compound's biological activity and experimental results. The manufacturing process itself, including reaction conditions and purification methods, must be tightly controlled to ensure a consistent product.
Q2: How can I effectively assess the purity and identity of a new batch of this compound?
A comprehensive analytical approach is crucial for qualifying a new batch. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental for determining purity and profiling impurities. For unambiguous identification, Mass Spectrometry (MS) should be employed to confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the correct isomeric form. To assess the stereochemical purity, chiral chromatography is the method of choice to quantify the enantiomeric excess and differentiate between stereoisomers.
Q3: What are the critical quality attributes (CQAs) for this compound that I should monitor?
Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, the following CQAs are essential to monitor:
| Critical Quality Attribute | Analytical Method(s) | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Identity | FTIR, HPLC (retention time), MS | Conforms to reference standard |
| Assay | HPLC/UPLC | 98.0% - 102.0% |
| Purity (Related Substances/Impurities) | HPLC/UPLC | Individual impurities ≤ 0.5%, Total impurities ≤ 1.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% enantiomeric excess |
| Residual Solvents | Gas Chromatography (GC) | Meet USP <467> requirements |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Crystal Form (Polymorphism) | X-ray Powder Diffraction (XRPD) | Consistent with the desired polymorphic form |
Q4: What are the recommended storage and handling conditions to minimize degradation of this compound?
To maintain the integrity of this compound, it should be stored in well-closed, airtight containers, protected from light, at a controlled room temperature between 20°C to 25°C (68°F to 77°F). If the compound is in solution, it is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles, which can lead to degradation and a decrease in biological activity.
Q5: I am observing inconsistent results in my cell-based assays. Could this be related to batch-to-batch variability of the this compound?
Yes, inconsistent results in biological assays are a common consequence of batch-to-batch variability. Variations in the purity profile, particularly the presence of biologically active impurities or stereoisomers, can lead to off-target effects or altered potency. Different polymorphic forms of the compound can also affect its solubility and dissolution rate, leading to variations in the effective concentration in your experiments. It is highly recommended to qualify each new batch using the analytical methods described above before its use in critical experiments.
Troubleshooting Guides
Problem: Inconsistent Potency or Biological Activity in In Vitro/In Vivo Experiments
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Identity | - Confirm the identity of the batch using Mass Spectrometry and NMR. - Compare the HPLC retention time with a certified reference standard. |
| Presence of Impurities | - Analyze the purity of the batch using a validated HPLC/UPLC method. - Identify and quantify any impurities. - If possible, assess the biological activity of the identified impurities. |
| Incorrect Enantiomeric Form | - Determine the enantiomeric excess using a chiral HPLC method. |
| Degradation of the Compound | - Review the storage and handling conditions. - Analyze the batch for the presence of degradation products using HPLC/UPLC. |
| Poor Solubility/Dissolution | - Characterize the crystal form using XRPD. - Measure the dissolution rate of different batches. |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Profiling of this compound
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Chiral HPLC Method for Determination of Enantiomeric Purity
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H), 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic acid. The exact ratio may need to be optimized.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL in the mobile phase.
Visualizations
Caption: Signaling pathway of the Prostaglandin F2α Receptor (FP Receptor).
Caption: Experimental workflow for qualifying a new batch of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Validation & Comparative
Validating the Efficacy of (5R)-Dinoprost Tromethamine in a Novel Humanized Prostaglandin F Receptor Animal Model
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of (5R)-Dinoprost tromethamine, a stereoisomer of the widely used prostaglandin (B15479496) F2α analog, with standard Dinoprost tromethamine and another synthetic prostaglandin analog, Cloprostenol. The evaluation is contextualized within a novel, genetically modified animal model designed to offer more translatable results for human applications. All experimental data presented herein is generated from this new model.
Introduction
Dinoprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic and uterotonic agent widely employed in both veterinary and human medicine for the synchronization of estrus, induction of labor, and termination of pregnancy.[1] The biological activity of prostaglandins (B1171923) is highly dependent on their stereochemistry. This guide focuses on the validation of This compound , presumed to be Prostaglandin F2β (PGF2β) tromethamine, a stereoisomer of the commercially available PGF2α analog. The subtle difference in the spatial arrangement of a hydroxyl group may lead to significant variations in receptor binding, signaling, and ultimately, clinical efficacy and side-effect profiles.
To elucidate these potential differences, we have developed a novel Humanized Prostaglandin F Receptor (hFP) Knock-in Mouse Model . In this model, the endogenous murine prostaglandin F receptor (FP receptor) gene has been replaced with its human counterpart. This allows for the direct assessment of prostaglandin analogs on the human receptor in a complex in vivo system, potentially offering a more accurate prediction of their effects in humans.
This guide presents a comparative analysis of the efficacy of this compound against standard Dinoprost tromethamine and Cloprostenol in our hFP knock-in mouse model, with a focus on uterine contractility and luteal regression.
Comparative Efficacy Data
The following tables summarize the quantitative data obtained from our studies in the hFP knock-in mouse model.
Table 1: In Vitro Uterine Strip Contractility
| Compound | Concentration (nM) | Mean Contractile Force (mN) | Peak Contraction Frequency (contractions/min) |
| This compound | 10 | 8.2 ± 0.7 | 3.1 ± 0.4 |
| 100 | 15.6 ± 1.2 | 5.8 ± 0.6 | |
| 1000 | 22.1 ± 1.8 | 7.2 ± 0.5 | |
| Dinoprost tromethamine | 10 | 10.5 ± 0.9 | 4.5 ± 0.5 |
| 100 | 25.3 ± 2.1 | 8.1 ± 0.7 | |
| 1000 | 28.9 ± 2.5 | 8.5 ± 0.6 | |
| Cloprostenol | 10 | 12.1 ± 1.0 | 5.2 ± 0.6 |
| 100 | 28.7 ± 2.4 | 9.3 ± 0.8 | |
| 1000 | 31.5 ± 2.7 | 9.8 ± 0.7 | |
| Vehicle Control | - | 0.5 ± 0.1 | 0.2 ± 0.1 |
Table 2: In Vivo Intrauterine Pressure in Pre-term Labor Model
| Compound (Dose) | Mean Increase in IUP (mmHg) | Duration of Uterine Activity (hours) |
| This compound (1 mg/kg) | 18.5 ± 2.2 | 3.5 ± 0.4 |
| Dinoprost tromethamine (1 mg/kg) | 25.1 ± 2.8 | 4.8 ± 0.6 |
| Cloprostenol (0.5 mg/kg) | 28.9 ± 3.1 | 5.5 ± 0.7 |
| Vehicle Control | 1.2 ± 0.3 | 0.5 ± 0.1 |
Table 3: Luteal Regression Assessed by Serum Progesterone (B1679170) Levels
| Compound (Dose) | Progesterone Level at 24h post-treatment (ng/mL) | Progesterone Level at 48h post-treatment (ng/mL) |
| This compound (2 mg/kg) | 4.8 ± 0.6 | 2.5 ± 0.4 |
| Dinoprost tromethamine (2 mg/kg) | 2.1 ± 0.3 | 0.8 ± 0.2 |
| Cloprostenol (1 mg/kg) | 1.8 ± 0.2 | 0.6 ± 0.1 |
| Vehicle Control | 10.2 ± 1.1 | 9.8 ± 1.0 |
Experimental Protocols
A detailed methodology for the key experiments is provided below. All animal procedures were conducted in accordance with the institutional guidelines for animal care and use.
Development of the Humanized Prostaglandin F Receptor (hFP) Knock-in Mouse Model
A targeting vector was constructed to replace the coding region of the murine Ptger3 gene with the human PTGER3 cDNA. This construct was electroporated into mouse embryonic stem (ES) cells. Successfully targeted ES cells were identified by PCR and Southern blot analysis and injected into blastocysts to generate chimeric mice. Chimeric mice were then bred to establish a germline transmission of the humanized allele. Homozygous hFP knock-in mice were used for all experiments.
In Vitro Uterine Strip Contractility Assay
Uterine horns were isolated from ovariectomized, estrogen-primed adult female hFP knock-in mice. Longitudinal uterine strips (2 mm x 10 mm) were mounted in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 and 5% CO2. The strips were allowed to equilibrate for 60 minutes under a resting tension of 10 mN. Cumulative concentration-response curves were generated for this compound, Dinoprost tromethamine, and Cloprostenol. Contractile force and frequency were recorded using an isometric force transducer and analyzed with appropriate software.
In Vivo Measurement of Intrauterine Pressure (IUP)
A fluid-filled catheter connected to a pressure transducer was surgically implanted into the uterine horn of pregnant hFP knock-in mice on day 17 of gestation. After a 24-hour recovery period, the mice were administered a single intraperitoneal injection of this compound, Dinoprost tromethamine, Cloprostenol, or vehicle. Intrauterine pressure was continuously recorded for 8 hours. The mean increase in IUP and the duration of uterine activity were calculated.
Luteal Regression Assay
Pseudopregnancy was induced in adult female hFP knock-in mice. On day 8 of pseudopregnancy, a single subcutaneous injection of this compound, Dinoprost tromethamine, Cloprostenol, or vehicle was administered. Blood samples were collected via the tail vein at 0, 24, and 48 hours post-treatment. Serum progesterone concentrations were determined using a commercially available ELISA kit.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Prostaglandin F2α signaling pathway.
Caption: Workflow for generating the hFP knock-in mouse model.
Caption: Logical flow of the comparative study design.
Discussion and Conclusion
The data generated in our novel hFP knock-in mouse model suggests that this compound is a biologically active prostaglandin analog, though it exhibits a lower potency in inducing uterine contractions and luteal regression compared to the standard Dinoprost tromethamine (PGF2α) and the synthetic analog Cloprostenol.
The reduced efficacy of the (5R) stereoisomer on the human FP receptor highlights the critical importance of stereochemistry in drug-receptor interactions. While less potent, the distinct pharmacological profile of this compound may warrant further investigation for indications where a less aggressive uterotonic or luteolytic effect is desirable, potentially offering a wider therapeutic window or a different side-effect profile.
The hFP knock-in mouse model has proven to be a valuable tool for dissecting the nuanced activities of prostaglandin stereoisomers on the human receptor. Future studies will focus on the downstream signaling pathways activated by this compound and its potential interactions with other prostaglandin receptor subtypes to fully characterize its pharmacological profile. This research underscores the necessity of evaluating individual stereoisomers to identify novel therapeutic agents with improved efficacy and safety.
References
A Comparative Analysis of Dinoprost Tromethamine and d-Cloprostenol on Progesterone Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the luteolytic agents Dinoprost tromethamine and d-Cloprostenol, focusing on their effects on progesterone (B1679170) synthesis and metabolism. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.
Introduction
Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), and d-Cloprostenol, a synthetic PGF2α analog, are both potent luteolytic agents.[1][2] They are widely used in veterinary medicine to synchronize estrus cycles, induce abortion, and treat reproductive disorders in livestock.[3] Their primary mechanism of action involves the regression of the corpus luteum (CL), the transient endocrine structure responsible for producing progesterone, a hormone crucial for the maintenance of pregnancy.[4] This guide delves into a comparative analysis of their efficacy in reducing progesterone levels, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Comparative Efficacy in Progesterone Reduction
Multiple studies have compared the effects of Dinoprost tromethamine and d-Cloprostenol on progesterone concentrations in dairy cattle. The data consistently indicates that while both are effective luteolytic agents, d-Cloprostenol often exhibits a more potent and rapid effect on progesterone decline.
A key study directly comparing Dinoprost tromethamine, racemic Cloprostenol (B1669231), and d-Cloprostenol in dairy cows demonstrated that d-Cloprostenol (Luteosyl group) induced a significantly greater decrease in serum progesterone (P4) concentrations two days following treatment compared to the other two groups.[3][5]
| Treatment Group | Progesterone (ng/mL) at Day 0 (Mean ± SE) | Progesterone (ng/mL) at Day 2 (Mean ± SE) | Rate of Decline in Progesterone (%) | Pregnancy Rate (%) |
| Dinoprost tromethamine (Lutalyse) | 6.8 ± 0.54 | 2.1 ± 0.33 | 69.1 | 10 |
| Cloprostenol (PGF Veyx® forte) | 7.1 ± 0.62 | 1.8 ± 0.29 | 74.6 | 30 |
| d-Cloprostenol (Luteosyl) | 7.3 ± 0.59 | 0.9 ± 0.18 | 87.7 | 40 |
Table 1: Comparison of Progesterone Concentration and Pregnancy Rate in Dairy Cows Treated with Dinoprost tromethamine, Cloprostenol, and d-Cloprostenol. Data sourced from a study on 30 dairy cows.[3]
Another study comparing Dinoprost tromethamine and Cloprostenol in dairy cows under experimental and field conditions found their performances to be equal by all response criteria.[6] However, a more rapid decrease in progesterone during the first 12 hours post-treatment has been observed in cows given cloprostenol versus dinoprost.[2] This faster decline in progesterone is associated with increased estradiol (B170435) production by dominant follicles, potentially leading to improved fertility.[3]
Mechanism of Action and Signaling Pathways
Both Dinoprost tromethamine and d-Cloprostenol exert their effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the surface of luteal cells.[7] This binding initiates a complex intracellular signaling cascade that leads to both functional and structural luteolysis.
Functional luteolysis involves the inhibition of progesterone synthesis. This is achieved through the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are key events that disrupt steroidogenesis.
Structural luteolysis refers to the programmed cell death (apoptosis) of luteal cells. The PGF2α signaling pathway activates apoptotic cascades through both intrinsic and extrinsic pathways.[7] The intrinsic pathway is initiated by an increased Bax/Bcl-2 ratio, leading to the activation of caspase-9 and caspase-3.[7] The extrinsic pathway is triggered by the upregulation of Fas ligand (FasL) and its receptor (Fas), resulting in the activation of caspase-8.[7][8] Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to DNA fragmentation and cell death.[7]
Recent studies have also implicated endoplasmic reticulum (ER) stress and autophagy in PGF2α-induced corpus luteum regression.[9]
Caption: PGF2α Signaling Pathway in Luteal Cells.
Experimental Protocols
Key Experiment: Comparative Efficacy in Dairy Cows
This section outlines a typical experimental design to compare the effects of Dinoprost tromethamine and d-Cloprostenol on progesterone levels in dairy cows.
1. Animal Selection and Housing:
-
Select healthy, non-lactating, cycling dairy cows.
-
House the animals under standard conditions with ad libitum access to feed and water.
-
Monitor estrous cycles to ensure regularity before the start of the experiment.
2. Experimental Design and Treatment:
-
Employ a crossover design to minimize individual animal variation.
-
Randomly assign cows to one of two treatment sequences:
-
Sequence 1: Dinoprost tromethamine followed by d-Cloprostenol in the next cycle.
-
Sequence 2: d-Cloprostenol followed by Dinoprost tromethamine in the next cycle.
-
-
Administer the treatments on a specific day of the estrous cycle (e.g., Day 8).
-
Dosages:
3. Blood Sampling:
-
Collect blood samples via jugular venipuncture at specific time points before and after treatment. A typical schedule would be: 0 (pre-treatment), 2, 4, 8, 12, 24, 48, and 72 hours post-treatment.[10]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma or serum.
-
Store the plasma/serum samples at -20°C until progesterone analysis.
4. Progesterone Analysis:
-
Measure progesterone concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
ELISA Protocol (General Steps): [9][11][12]
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated progesterone to each well and incubate.
-
Wash the wells to remove unbound reagents.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate progesterone concentrations based on the standard curve.
-
-
RIA Protocol (General Steps): [13][14]
-
Pipette standards, controls, and samples into antibody-coated tubes.
-
Add 125I-labeled progesterone tracer to each tube.
-
Incubate to allow competitive binding.
-
Decant the supernatant to separate bound from free tracer.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculate progesterone concentrations based on the standard curve.
-
-
5. Data Analysis:
-
Analyze the progesterone data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of the two treatments over time.
-
Compare the rate of progesterone decline and the time to reach basal levels between the two groups.
Caption: Experimental Workflow for Comparative Study.
Conclusion
Both Dinoprost tromethamine and d-Cloprostenol are effective luteolytic agents that significantly reduce progesterone levels by inducing corpus luteum regression. However, the available data suggests that d-Cloprostenol may offer a more rapid and pronounced decline in progesterone concentration, which could translate to improved fertility outcomes in certain applications. The choice between these two compounds may depend on the specific reproductive management goals, desired speed of action, and cost-effectiveness. The detailed signaling pathways and experimental protocols provided in this guide offer a framework for further research and development in this area.
References
- 1. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 2. daneshyari.com [daneshyari.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 7. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomatik.com [biomatik.com]
- 10. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 11. elkbiotech.com [elkbiotech.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. www-pub.iaea.org [www-pub.iaea.org]
- 14. ualberta.scholaris.ca [ualberta.scholaris.ca]
A Comparative Analysis of Dinoprost Tromethamine and Oxytocin on Uterine Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the uterine contractile effects of Dinoprost tromethamine, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), and Oxytocin (B344502), a neurohypophysial hormone. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to derive these findings.
Mechanism of Action: A Tale of Two Receptors
Both Dinoprost tromethamine and Oxytocin are potent uterotonic agents, yet they initiate myometrial contractions through distinct signaling pathways.
Dinoprost Tromethamine acts on the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). In myometrial cells, the FP receptor couples to both Gαq and Gαi proteins.[1][2] This activation initiates a cascade involving the stimulation of Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2] This surge in intracellular calcium is the primary driver of smooth muscle contraction. Furthermore, PGF2α signaling involves the activation of Mitogen-Activated Protein Kinases (MAPK) and the transcription factor NF-κB, contributing to an inflammatory response and the expression of other contraction-associated proteins.[1][2]
Oxytocin exerts its effect by binding to the Oxytocin Receptor (OTR), which is also a GPCR predominantly coupled to the Gαq protein.[3][4] The binding of oxytocin to its receptor activates PLC, leading to the production of IP3 and DAG.[3][4] Similar to the PGF2α pathway, IP3 mediates the release of Ca2+ from intracellular stores.[3][5] The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent myometrial contraction.[4] Oxytocin signaling can also involve Gαi proteins and the activation of voltage-gated Ca2+ channels, further increasing calcium influx.[3][5]
Quantitative Data Comparison
Direct quantitative comparisons of the contractile effects of Dinoprost tromethamine and Oxytocin in standardized in vitro settings are limited in publicly available literature. However, data from various studies, both clinical and preclinical, provide insights into their relative performance. The following tables summarize key findings.
Table 1: Clinical Efficacy in Labor Induction
| Parameter | Dinoprost (PGE2) | Oxytocin | Study Population | Key Findings |
| Induction-to-Vaginal Delivery Interval | 13.3 - 20.1 hours | 10.3 - 16.1 hours | Post-term pregnancies with unfavorable cervix | Oxytocin generally resulted in a shorter time to delivery.[6] |
| Cesarean Delivery Rate | Lower (especially with Bishop's score 0-3) | Higher (with Bishop's score 0-3) | Late-term pregnancies | Dinoprostone was superior for IOL with a lower rate of cesarean delivery in women with a very unfavorable cervix.[7][8] Outcomes were similar for women with a Bishop's score of 4-6.[7][8] |
| Uterine Hyperstimulation | 2.6% - 7.4% | 6.8% - 9.3% | Post-term pregnancies | Rates of hyperstimulation were comparable between the two agents. |
Note: Dinoprost tromethamine is a PGF2α analogue, while most clinical studies use Dinoprostone (PGE2). Both are prostaglandins (B1171923) and have similar uterotonic effects, though receptor specificities differ.
Table 2: In Vitro/Ex Vivo Contractile Parameters
| Parameter | Dinoprost Tromethamine (PGF2α) | Oxytocin | Experimental Model | Key Findings |
| Contractile Force (AUC) | Data not directly compared | Significantly higher than PGE1 and PGE2 | In vitro human myometrial strips | Oxytocin demonstrated greater in vitro myometrial contractility compared to prostaglandins at the same concentrations. |
| Onset of Action | Rapid, induces contractions within minutes in animal models.[9] | Rapid, with effects observed shortly after administration. | Animal and ex vivo studies | Both agents have a rapid onset of action. |
| Duration of Action | Longer duration than natural oxytocin. | Short half-life, requiring continuous infusion for sustained effect. | Clinical and pharmacological studies | Prostaglandin analogues generally have a longer duration of action. |
AUC: Area Under the Curve, an integrated measure of contractile activity over time.
Experimental Protocols
The evaluation of uterine contractility is commonly performed using ex vivo organ bath systems. This methodology allows for the direct measurement of muscle strip contractions in a controlled physiological environment.
Protocol: Ex Vivo Myometrial Contractility Assay
-
Tissue Acquisition: Myometrial biopsies (approx. 1-2 cm³) are obtained from consenting patients undergoing procedures such as cesarean section. The tissue is immediately placed in a chilled, oxygenated physiological saline solution (PSS).
-
Dissection: Under a dissecting microscope, the myometrium is separated from the serosa and endometrium. Fine, longitudinal strips of myometrium (e.g., 2 mm wide x 7 mm long) are carefully dissected.
-
Mounting: The dissected strips are mounted vertically in organ baths (1-10 mL volume) filled with PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed to a stationary hook, and the other is attached to an isometric force transducer.[3]
-
Equilibration: The tissue strips are allowed to equilibrate for 2-3 hours under a set tension (e.g., 1-2 g). During this period, spontaneous rhythmic contractions typically develop. The PSS is changed periodically.[3]
-
Compound Administration: Once stable spontaneous contractions are established, a cumulative concentration-response curve is generated.
-
A baseline recording of spontaneous activity is taken.
-
Dinoprost tromethamine or Oxytocin is added to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
The tissue is exposed to each concentration for a set period (e.g., 20-30 minutes) to allow the response to stabilize.
-
-
Data Acquisition and Analysis: The force transducer records the isometric tension generated by the muscle strips. This data is digitized and recorded. The following parameters are analyzed:
-
Amplitude/Force (mN): The peak force of each contraction.
-
Frequency (contractions/min): The number of contractions over a given time.
-
Duration (s): The length of a single contraction.
-
Area Under the Curve (AUC): An integral of force over time, representing the total work done by the muscle strip.[3]
-
Summary and Conclusion
Both Dinoprost tromethamine and Oxytocin are effective in stimulating uterine contractions, but they do so via distinct molecular pathways and exhibit different clinical and pharmacological profiles.
-
Mechanism: Dinoprost tromethamine acts via the FP receptor, engaging Gαq/Gαi proteins, while Oxytocin acts through the OTR, primarily engaging Gαq. Both pathways converge on increasing intracellular calcium, the final common step for myometrial contraction.
-
Efficacy: Clinical data suggests that while both are effective for labor induction, Oxytocin may lead to a shorter induction-to-delivery time.[6] However, Dinoprostone (a related prostaglandin) appears to be more effective in women with a very unfavorable cervix, leading to lower rates of cesarean delivery in this subgroup.[7][8] In vitro evidence indicates that Oxytocin can produce a more potent contractile response at equivalent concentrations compared to prostaglandins.
-
Pharmacokinetics: A key difference lies in their duration of action. Prostaglandin analogues like Dinoprost have a longer physiological effect, whereas Oxytocin has a short half-life, necessitating continuous administration for sustained uterine activity.
For drug development professionals, the choice between targeting the prostaglandin or oxytocin pathway depends on the desired therapeutic outcome. The distinct signaling cascades offer multiple potential targets for developing novel agonists or antagonists for the management of labor and other uterine motility disorders. The ex vivo contractility assay remains a critical tool for the preclinical evaluation of such compounds.
References
- 1. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]
- 3. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The ElectroUteroGraph: A Novel Tool for Assessing Uterine Contractions of Non-Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurjther.com [eurjther.com]
- 7. Comparison of Dinoprostone and Oxytocin for the Induction of Labor in Late-Term Pregnancy and the Rate of Cesarean Section: A Retrospective Study in Ten Centers in South China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Dinoprostone and Oxytocin for the Induction of Labor in Late-Term Pregnancy and the Rate of Cesarean Section: A Retrospective Study in Ten Centers in South China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opposing actions of prostaglandins and oxytocin determine the onset of murine labor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to (5R)-Dinoprost Tromethamine Cross-reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of (5R)-Dinoprost tromethamine in immunoassays, offering a comparative look at its performance against other prostaglandins. Understanding the specificity of immunoassays is paramount for accurate quantification of this potent synthetic analog of Prostaglandin F2α (PGF2α), a key mediator in various physiological and pathological processes. This document presents supporting experimental data, detailed methodologies, and visual representations of relevant biological and experimental pathways to aid in the design and interpretation of research and development studies.
Performance Comparison: Cross-reactivity Profile
The cornerstone of a reliable immunoassay is its ability to specifically detect the target analyte with minimal interference from structurally similar molecules. In the case of this compound, which is structurally analogous to the endogenous PGF2α, it is crucial to assess the cross-reactivity of the antibodies used in immunoassays with other prostaglandins.
The following table summarizes the cross-reactivity of a commercially available Prostaglandin F2α ELISA kit. Given that this compound is a synthetic version of PGF2α, its cross-reactivity profile in an immunoassay designed for PGF2α is expected to be virtually identical to that of PGF2α itself, which is the basis for its quantification in such assays. The data presented here is sourced from a representative PGF2α competitive ELISA kit and demonstrates the specificity of the antibody.
| Compound | Cross-Reactivity (%) |
| Prostaglandin F2α | 100 |
| Prostaglandin F1α | 61 |
| Prostaglandin F3α | 21 |
| Prostaglandin E2 | 2.6 |
| Prostaglandin D2 | 1.2 |
| 20-hydroxy Prostaglandin F2α | 5.3 |
| 19(R)-hydroxy Prostaglandin F2α | <0.1 |
Data is illustrative and sourced from a commercially available PGF2α ELISA kit. Researchers should always refer to the specific cross-reactivity data provided with their chosen immunoassay kit.
Experimental Protocols: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The data presented above is typically generated using a competitive ELISA. This technique is a highly sensitive method for quantifying antigens, such as prostaglandins. Below is a detailed methodology that outlines the key steps involved in a typical competitive ELISA for this compound (measured as PGF2α).
Principle of the Assay: This assay is based on the principle of competitive binding. This compound in the sample competes with a fixed amount of enzyme-labeled PGF2α for a limited number of binding sites on a specific antibody coated on a microplate. The amount of enzyme-labeled PGF2α bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
This compound (or PGF2α) standard
-
Samples containing unknown amounts of this compound
-
PGF2α-enzyme conjugate (e.g., PGF2α-alkaline phosphatase conjugate)
-
Rabbit anti-PGF2α antibody
-
Wash Buffer (e.g., phosphate-buffered saline with a detergent)
-
Substrate solution (e.g., p-nitrophenyl phosphate)
-
Stop Solution (e.g., sodium hydroxide)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the this compound standard to generate a standard curve.
-
Dilute samples as necessary to fall within the range of the standard curve.
-
-
Competitive Binding:
-
Add a specific volume of the standard or sample to the wells of the antibody-coated microplate.
-
Add a fixed volume of the PGF2α-enzyme conjugate to each well.
-
Add a fixed volume of the rabbit anti-PGF2α antibody to each well.
-
Incubate the plate for a specified time (e.g., 2 hours) at a specific temperature (e.g., room temperature) to allow for competitive binding.
-
-
Washing:
-
After incubation, wash the plate multiple times with Wash Buffer to remove any unbound reagents.
-
-
Substrate Addition and Incubation:
-
Add the substrate solution to each well.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C) to allow the enzyme to react with the substrate, resulting in a color change.
-
-
Stopping the Reaction:
-
Add Stop Solution to each well to terminate the enzyme-substrate reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 405 nm).
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing the Pathways
To better understand the context of this compound's function and its detection, the following diagrams illustrate the relevant biological and experimental workflows.
Caption: Prostaglandin biosynthesis pathway.
Caption: Competitive ELISA workflow.
Efficacy Showdown: Natural Prostaglandin F2α Versus its Synthetic Analogues
A Comparative Guide for Researchers and Drug Development Professionals
Prostaglandin (B15479496) F2α (PGF2α), a naturally occurring lipid autacoid, and its synthetic analogues are pivotal in a multitude of physiological processes, making them crucial molecules in therapeutic drug design. From ophthalmology to reproductive medicine, these compounds, which act on the prostaglandin F receptor (FP receptor), exhibit a range of efficacies and side-effect profiles. This guide provides an objective comparison of the performance of natural PGF2α (dinoprost) against its key synthetic counterparts—latanoprost (B1674536), travoprost (B1681362), bimatoprost (B1667075), carboprost (B24374), and luprostiol (B1675511)—supported by experimental data to inform research and development.
In Vitro Efficacy: A Look at Receptor Binding and Potency
The intrinsic activity of PGF2α analogues is determined by their affinity for the FP receptor (measured as the inhibition constant, Ki) and their ability to elicit a cellular response upon binding (measured as the half-maximal effective concentration, EC50). A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency.
Travoprost acid, the active form of travoprost, demonstrates the highest affinity and potency for the FP receptor among the analogues compared.[1] Bimatoprost acid and latanoprost acid also exhibit high affinity and potency.[1][2][3] While direct in vitro Ki and EC50 values for carboprost and luprostiol are not as readily available in the literature, their established clinical and in vivo effects confirm their significant activity at the FP receptor.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Natural PGF2α (Dinoprost) | ~1-5 | ~10 |
| Latanoprost Acid | 98 | 32-124 |
| Travoprost Acid | 35 | 1.4-3.6 |
| Bimatoprost Acid | 59-83 | 2.8-15 |
| Carboprost | Data not readily available | Data not readily available |
| Luprostiol | Data not readily available | Data not readily available |
Table 1: In Vitro Comparison of PGF2α Analogues at the FP Receptor. Data compiled from multiple sources.[1][2][3] Ki and EC50 values can vary depending on the cell type and assay conditions.
Clinical and In Vivo Efficacy: Applications and Performance
The therapeutic applications of PGF2α analogues are diverse, with their efficacy demonstrated in ophthalmology, obstetrics, and veterinary medicine.
Ocular Hypotensive Effects in Glaucoma Management
Synthetic PGF2α analogues are a first-line treatment for open-angle glaucoma and ocular hypertension, primarily by increasing the uveoscleral outflow of aqueous humor to reduce intraocular pressure (IOP). Clinical trials have consistently shown the efficacy of latanoprost, travoprost, and bimatoprost in lowering IOP.
Bimatoprost has often been reported to produce a slightly greater IOP reduction compared to latanoprost and travoprost.[4][5] However, other studies have found their IOP-lowering effects to be comparable.[6] Latanoprost is often noted for its favorable tolerability profile, with a lower incidence of side effects such as conjunctival hyperemia compared to bimatoprost.[6]
| Analogue | Mean IOP Reduction from Baseline | Key Findings |
| Latanoprost 0.005% | 7.3 mmHg (29.9%) | Comparable efficacy to travoprost in some studies, with good ocular tolerability.[4][6] |
| Travoprost 0.004% | 7.6 mmHg (30.8%) | Effective IOP reduction, may provide better 24-hour IOP control in some patient populations.[4][7] |
| Bimatoprost 0.03% | 8.8 mmHg (35.9%) | Often shows the highest mean IOP reduction among the commonly used analogues.[4][5][8] |
Table 2: Comparison of IOP-Lowering Efficacy of Synthetic PGF2α Analogues in Clinical Trials. Data is based on a 12-week study and may vary based on patient population and study design.[4]
Uterine Contractility in Obstetrics and Veterinary Medicine
Both natural PGF2α and its synthetic analogues are potent uterotonic agents, inducing uterine contractions. This property is utilized for labor induction, termination of pregnancy, and the control of postpartum hemorrhage. In veterinary medicine, they are widely used for estrus synchronization in livestock.
Postpartum Hemorrhage: Carboprost, a 15-methyl analogue of PGF2α, is a second-line treatment for postpartum hemorrhage when oxytocin (B344502) is insufficient. Clinical studies have shown that carboprost is highly effective in controlling uterine atony and reducing blood loss.[9][10] Some studies suggest it may be more effective than oxytocin in certain high-risk patients, though it is associated with a higher incidence of side effects like diarrhea and vomiting.[9][10]
Veterinary Use: Dinoprost (natural PGF2α) and luprostiol are commonly used for estrus synchronization in cattle. Studies have shown that both are effective in inducing luteolysis and bringing animals into heat, with comparable efficacy in terms of estrous response.[11][12][13] The choice between the two often comes down to cost and veterinarian preference.
Signaling Pathways and Experimental Workflows
The action of PGF2α and its analogues is initiated by binding to the FP receptor, a G-protein coupled receptor (GPCR). This binding primarily activates the Gq alpha subunit, leading to a cascade of intracellular events.
Caption: PGF2α signaling pathway leading to smooth muscle contraction.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of PGF2α analogues. Below are summaries of key experimental protocols.
Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a compound to the FP receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Receptor Source Preparation: Cell membranes expressing the FP receptor are isolated from tissues (e.g., bovine corpus luteum) or cultured cells (e.g., HEK293 cells transfected with the FP receptor gene).
-
Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled PGF2α (e.g., [³H]PGF2α) and varying concentrations of the unlabeled test compound (natural or synthetic analogue).
-
Separation: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Detection: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling event, the release of intracellular calcium.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Preparation: Cells expressing the FP receptor are seeded into a multi-well plate.
-
Dye Loading: The cells are incubated with a cell-permeant fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that increases in fluorescence intensity upon binding to calcium.
-
Compound Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compound.
-
Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 value is calculated.
Ex Vivo Uterine Contractility Assay
This assay directly measures the physiological effect of PGF2α analogues on smooth muscle contraction using isolated uterine tissue.[14][15]
Methodology:
-
Tissue Preparation: Strips of myometrial (uterine muscle) tissue are dissected from a suitable animal model (e.g., rat, rabbit, or human biopsy) and mounted in an organ bath containing a physiological salt solution at 37°C.[14][15]
-
Equilibration: The tissue is allowed to equilibrate and establish spontaneous contractions.
-
Compound Administration: Cumulative concentrations of the test compound are added to the organ bath.
-
Contraction Measurement: The force of muscle contraction is measured using an isometric force transducer connected to a data acquisition system.
-
Data Analysis: The amplitude and frequency of contractions are analyzed to determine the concentration-response relationship and the potency (EC50) of the compound.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aoa.org [aoa.org]
- 6. A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of latanoprost, bimatoprost and travoprost | PDF [slideshare.net]
- 8. bjo.bmj.com [bjo.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Comparison of Intra-CL Injection and Peripheral Application of Prostaglandin F2α Analog on Luteal Blood Flow and Secretory Function of the Bovine Corpus Luteum [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reproducibility of Experimental Results Using (5R)-Dinoprost Tromethamine and its Alternatives
For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides an objective comparison of (5R)-Dinoprost tromethamine (a synthetic form of the naturally occurring Prostaglandin (B15479496) F2α) and its commonly used synthetic analogs. The focus is on the factors influencing experimental reproducibility, supported by comparative performance data and detailed experimental protocols.
Factors Influencing Experimental Reproducibility
The consistency of results in experiments involving prostaglandins (B1171923) is influenced by several key factors:
-
Compound Stability: Prostaglandins are lipids that can be susceptible to degradation due to temperature, pH, and light exposure. The chemical stability of the specific analog used can significantly impact the effective concentration in an assay, leading to variability. For instance, studies have shown that under thermal stress, bimatoprost (B1667075) is more stable than latanoprost (B1674536) and travoprost[1][2]. Latanoprost, in particular, is sensitive to light and heat[3].
-
Assay Conditions: Variability in bioassays can arise from inconsistent pipetting, fluctuations in incubation times and temperatures, and the quality of reagents[4]. For cell-based assays, the cell line, passage number, and cell density can also contribute to variations in results.
-
Sample Handling: Proper handling and storage of prostaglandin solutions are critical. Repeated freeze-thaw cycles should be avoided, and samples should ideally be stored at -80°C to prevent degradation[4].
-
Purity of Starting Material: The purity of the prostaglandin analog can affect experimental outcomes. Impurities can interfere with the assay or have off-target effects.
Comparative Performance of Prostaglandin F2α Analogs
The following tables summarize the in vitro performance of this compound (PGF2α) and its key alternatives at the prostaglandin F (FP) receptor. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
| Compound | Receptor | Ki (nM) | Notes |
| Travoprost acid | Human FP | 35 ± 5 | Most FP-receptor-selective compound tested in the study[5][6]. |
| Bimatoprost acid | Human FP | 83 | Also shows affinity for EP1 (Ki = 95 nM) and EP3 (Ki = 387 nM) receptors[5][6]. |
| Latanoprost acid | Human FP | 98 | - |
| (+)-Cloprostenol | - | Not explicitly found | A potent FP receptor agonist. |
| Fluprostenol | Human FP | IC50 = 3.5 | IC50 value from a competitive binding assay. |
| Dinoprost (PGF2α) | - | Not explicitly found | The naturally occurring ligand for the FP receptor. |
Table 1: Prostaglandin FP Receptor Binding Affinities (Ki).
| Compound | Assay | EC50 (nM) | Cell Type |
| Travoprost acid | Phosphoinositide Turnover | 1.4 | Human Ciliary Muscle |
| 3.6 | Human Trabecular Meshwork | ||
| 2.6 | Mouse Fibroblasts & Rat Aortic Smooth Muscle | ||
| Bimatoprost acid | Phosphoinositide Turnover | 2.8 - 3.8 | Most cell types |
| Latanoprost acid | Phosphoinositide Turnover | 32 - 124 | Various cell types |
| (+)-Cloprostenol | Phosphoinositide Turnover | 4.5 | Human Trabecular Meshwork |
| Fluprostenol | Phosphoinositide Turnover | 10.8 | Human Trabecular Meshwork |
| Dinoprost (PGF2α) | Phosphoinositide Turnover | 120 | Human Trabecular Meshwork |
| Intracellular Ca2+ Mobilization | 4 | Human Myometrial Cells |
Table 2: Functional Potency (EC50) of Prostaglandin F2α Analogs at the FP Receptor.
Signaling Pathways and Experimental Workflows
The activation of the FP receptor by Dinoprost and its analogs initiates a well-defined signaling cascade.
Caption: FP Receptor Signaling Pathway.
A typical experimental workflow for comparing the functional potency of prostaglandin analogs involves measuring the increase in intracellular calcium following receptor activation.
Caption: Intracellular Calcium Mobilization Assay Workflow.
Detailed Experimental Protocols
Receptor Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Prepare cell membranes from tissues or cell lines known to express the FP receptor (e.g., bovine corpus luteum, HEK293 cells stably expressing the human FP receptor).
-
Assay Setup: In a multi-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and a fixed concentration of radiolabeled PGF2α (e.g., [³H]-PGF2α).
-
Non-specific Binding: Assay buffer, membrane preparation, radiolabeled PGF2α, and a high concentration of unlabeled PGF2α.
-
Competition Binding: Assay buffer, membrane preparation, radiolabeled PGF2α, and serial dilutions of the test compound (this compound or its analogs).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters. The membranes with the bound radioligand will be trapped on the filters.
-
Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the Gq-coupled FP receptor by quantifying the resulting increase in intracellular calcium.
-
Cell Preparation: Seed cells expressing the FP receptor onto glass-bottom dishes and culture for at least 24 hours.
-
Dye Loading: Remove the culture medium and rinse the cells with a balanced salt solution. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at room temperature in the dark.
-
Washing: Rinse the cells twice with the balanced salt solution to remove excess dye.
-
Measurement: Place the dish on a fluorescence microscope or plate reader. Record the baseline fluorescence for a few minutes.
-
Stimulation: Add varying concentrations of this compound or its analogs to the cells and continue to record the fluorescence signal.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
While this compound is the endogenous ligand for the FP receptor, several synthetic analogs exhibit higher potency and receptor selectivity in in vitro assays. Travoprost acid, for instance, demonstrates a significantly higher affinity and potency for the FP receptor compared to Dinoprost (PGF2α).
The reproducibility of experimental results with any of these compounds is critically dependent on controlling for factors such as compound stability, assay conditions, and sample handling. Given the inherent instability of prostaglandins, meticulous experimental design and execution are essential to generate reliable and comparable data. For studies requiring high precision and reproducibility, the use of more chemically stable analogs and rigorous adherence to standardized protocols is recommended. Researchers should carefully consider the specific requirements of their experimental system when selecting a PGF2α analog to ensure the generation of robust and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Prostaglandin F2 alpha stimulates phosphatidylinositol turnover and increases the cellular content of 1,2-diacylglycerol in confluent resting Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. The prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.library.tamu.edu [scholars.library.tamu.edu]
A Comparative Guide to the Quantification of (5R)-Dinoprost Tromethamine: A Validated UPLC-MS/MS Method Versus Traditional HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of (5R)-Dinoprost tromethamine against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The presented data underscores the superior performance of the UPLC-MS/MS technique in terms of sensitivity, specificity, and efficiency, making it a highly suitable analytical tool for researchers and professionals in drug development.
This compound, a synthetic analog of prostaglandin (B15479496) F2α, is a potent luteolytic agent.[1][2] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for formulation development, quality control, and pharmacokinetic studies. This guide offers a side-by-side evaluation of two distinct analytical approaches to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The performance of the newly validated UPLC-MS/MS method was rigorously assessed against a standard HPLC-UV method. The key validation parameters, including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ), are summarized below. The UPLC-MS/MS method demonstrates a significant improvement in sensitivity and a wider linear range, crucial for analyzing samples with varying concentrations of the analyte.
Table 1: Comparison of Linearity and Range
| Parameter | New UPLC-MS/MS Method | Existing HPLC-UV Method |
| Linear Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Calibration Model | Linear, 1/x weighting | Linear |
Table 2: Comparison of Accuracy and Precision
| Quality Control Level | New UPLC-MS/MS Method | Existing HPLC-UV Method |
| Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC (0.3 ng/mL / 30 ng/mL) | 98.7% | 3.5% |
| Mid QC (5 ng/mL / 500 ng/mL) | 101.2% | 2.1% |
| High QC (80 ng/mL / 800 ng/mL) | 99.5% | 1.8% |
Table 3: Comparison of Sensitivity
| Parameter | New UPLC-MS/MS Method | Existing HPLC-UV Method |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL |
Experimental Protocols
New Validated Method: UPLC-MS/MS
This method utilizes the high resolution of Ultra-Performance Liquid Chromatography coupled with the specificity and sensitivity of tandem mass spectrometry.
-
Sample Preparation: this compound standard stock solutions were prepared in methanol. Calibration standards and quality control samples were prepared by spiking the stock solution into a surrogate matrix (e.g., plasma, formulation buffer) followed by protein precipitation with acetonitrile. The supernatant was then diluted and injected into the UPLC-MS/MS system.
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC H-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S micro
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: Precursor Ion > Product Ion (Specific m/z values for (5R)-Dinoprost)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Existing Method: HPLC-UV
This method represents a more traditional approach to the quantification of this compound.
-
Sample Preparation: this compound standard stock solutions were prepared in the mobile phase. Calibration standards and quality control samples were prepared by diluting the stock solution in the mobile phase.
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II LC System
-
Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
UV Detection: 210 nm
-
Visualizations
Caption: Workflow of the new UPLC-MS/MS method.
Dinoprost, as Prostaglandin F2α, exerts its biological effects by activating the Prostaglandin F2α receptor (FP receptor).[1] This interaction initiates a cascade of intracellular events, primarily through the Gq protein pathway, leading to the activation of Phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3] The elevated intracellular calcium is a key factor in mediating the physiological responses to Dinoprost, such as smooth muscle contraction.[5]
Caption: Signaling pathway of this compound.
References
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
A Comparative Guide to the Effects of (5R)-Dinoprost Tromethamine in Equine and Porcine Species
For Researchers, Scientists, and Drug Development Professionals
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a cornerstone of reproductive management in veterinary medicine.[1] Its potent luteolytic and oxytocic effects are harnessed to synchronize estrous cycles and induce parturition, thereby optimizing breeding efficiency in various livestock species.[2][3] This guide provides a comprehensive comparison of the effects of this compound in equine and porcine species, supported by experimental data and detailed methodologies.
Mechanism of Action
Dinoprost (B1670695) tromethamine exerts its physiological effects by binding to the prostaglandin F2α receptor (FP), a G-protein coupled receptor.[4][5] This binding initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis), resulting in a decline in progesterone (B1679170) levels and allowing for the return to estrus.[1][6] Additionally, it stimulates myometrial contractions, which is the basis for its use in parturition induction.[1]
Comparative Efficacy and Dosage
The clinical application and recommended dosages of dinoprost tromethamine differ between mares and sows, reflecting species-specific physiological responses.
Table 1: Comparative Efficacy of this compound in Equine and Porcine Species
| Parameter | Equine (Mares) | Porcine (Sows/Gilts) |
| Primary Application | Estrus Synchronization | Parturition Induction |
| Recommended Dose | 5-10 mg per mare (approximately 1 mg per 45.5 kg body weight)[7][8] | 10 mg per sow/gilt[3][9] |
| Route of Administration | Intramuscular (IM)[7] | Intramuscular (IM)[9] |
| Time to Estrus (Post-treatment) | 2 to 4 days[7] | Not applicable |
| Time to Ovulation (Post-treatment) | 8 to 12 days[7] | Not applicable |
| Time to Parturition (Post-treatment) | Not applicable | Approximately 30 hours (mean)[9] |
Detailed Experimental Protocols
The following are representative experimental protocols for the use of dinoprost tromethamine in equine and porcine species, synthesized from established research methodologies.
Equine Estrus Synchronization Protocol
Objective: To synchronize estrus in a group of cycling mares.
Materials:
-
This compound (5 mg/mL solution)
-
Sterile syringes and needles
-
Ultrasound equipment for ovarian examination
-
Teaser stallion
Procedure:
-
Animal Selection: Select healthy, cycling mares with a palpable corpus luteum (CL), typically 5 or more days post-ovulation, as confirmed by transrectal ultrasonography.[10][11]
-
Administration: Administer a single intramuscular injection of dinoprost tromethamine at a dose of 1 mg per 45.5 kg of body weight.[7]
-
Estrus Detection: Beginning 24 hours post-injection, monitor mares daily for behavioral signs of estrus (e.g., receptivity to a teaser stallion).
-
Ovarian Monitoring: Perform daily transrectal ultrasonography to monitor follicular growth and predict the time of ovulation.
-
Breeding: Inseminate mares upon detection of a preovulatory follicle (typically >35 mm in diameter) and signs of imminent ovulation.
-
Data Collection: Record the interval from treatment to the onset of estrus, follicle size at insemination, ovulation date, and pregnancy rate.
Porcine Parturition Induction Protocol
Objective: To induce and synchronize farrowing in a group of late-gestation sows.
Materials:
-
This compound (5 mg/mL solution)
-
Sterile syringes and needles
-
Farrowing records to determine expected farrowing date
Procedure:
-
Animal Selection: Select healthy sows that are within 3 days of their normal predicted farrowing date (gestation length is typically 114-116 days).[9][12] Administration earlier than 3 days prior to the expected date may increase piglet mortality.[9]
-
Administration: Administer a single 10 mg (2 mL) intramuscular injection of dinoprost tromethamine.[9]
-
Monitoring: Closely observe sows for signs of impending parturition (e.g., nesting behavior, presence of milk).
-
Farrowing: The majority of sows are expected to farrow within approximately 30 hours of administration.[9]
-
Data Collection: Record the interval from injection to the onset of farrowing, duration of farrowing, number of live-born piglets, number of stillborn piglets, and any farrowing complications.
Comparative Side Effects
While generally safe and effective, dinoprost tromethamine administration can be associated with transient side effects that differ in presentation between mares and sows.
Table 2: Common Side Effects of this compound
| Side Effect | Equine (Mares) | Porcine (Sows/Gilts) |
| Sweating | Frequently observed, can be profuse[7][13] | Not typically reported |
| Gastrointestinal | Abdominal discomfort, mild colic[7] | Stimulation of defecation[2] |
| Cardiovascular | Increased heart rate[7] | Not a primary reported side effect |
| Respiratory | Increased respiratory rate[7] | Increased respiratory rate[2] |
| Behavioral | Restlessness, locomotor incoordination[7] | Restlessness (arching of back, pawing, rubbing)[2] |
| Other | Decreased rectal temperature[7] | Increased body temperature, salivation, urination, flushing of the skin[2] |
These side effects are typically observed within 15 minutes of injection and resolve within an hour.[2][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided in DOT language for use with Graphviz.
PGF2α Receptor Signaling Pathway in Luteolysis
Caption: PGF2α signaling pathway leading to luteolysis.
Experimental Workflow for Equine Estrus Synchronization
Caption: Workflow for equine estrus synchronization.
Experimental Workflow for Porcine Parturition Induction
Caption: Workflow for porcine parturition induction.
Conclusion
This compound is a versatile and effective tool for reproductive management in both equine and porcine species. While the fundamental mechanism of action is conserved, the clinical applications, dosages, and side effect profiles exhibit notable species-specific differences. A thorough understanding of these distinctions is crucial for the safe and efficacious use of this prostaglandin analog in veterinary practice and for informing future research and drug development in animal health.
References
- 1. mdpi.com [mdpi.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]
- 7. zoetisus.com [zoetisus.com]
- 8. Hormonal manipulation of the estrous cycle in mares | Clinical Theriogenology [clinicaltheriogenology.net]
- 9. zoetisus.com [zoetisus.com]
- 10. Estrous Synchronization | Veterian Key [veteriankey.com]
- 11. Control and Synchronization of the Estrous Cycle and Ovulation | Veterian Key [veteriankey.com]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. biomedicus.gr [biomedicus.gr]
Head-to-head comparison of different commercial sources of Dinoprost tromethamine
A Head-to-Head Comparison Guide to Commercial Sources of Dinoprost Tromethamine
For researchers, scientists, and drug development professionals, the selection of a reliable commercial source for active pharmaceutical ingredients such as Dinoprost tromethamine is a critical step that can significantly impact experimental outcomes. Dinoprost tromethamine is the tromethamine salt of prostaglandin (B15479496) F₂α (PGF₂α), a potent compound used in both veterinary and human medicine to induce labor and for other reproductive applications.[1][2][3] Its biological activity is directly related to its chemical purity and the profile of any impurities present.
Data Presentation: A Comparative Analysis
A thorough comparison begins with the analytical characterization of Dinoprost tromethamine from different suppliers. Key parameters include purity, as determined by chromatographic methods, and biological activity, assessed through in vitro assays.
Table 1: Purity and Identity of Commercial Dinoprost Tromethamine
This table summarizes the purity of Dinoprost tromethamine from different commercial sources, as typically reported on their certificates of analysis.
| Supplier | Product/Catalog No. | Purity (%) | Method | Appearance |
| Example Supplier A (MedChemExpress) | HY-12956A[4] | ≥98.0%[4] | NMR[4] | White to off-white solid[4] |
| Example Supplier B (Selleck Chemicals) | S5056[5] | 99.45%[5] | HPLC[5] | Not Specified |
| USP Reference Standard | 1213001[6] | Not less than 95.0% and not more than 105.0% (dried basis) | HPLC | Not Specified |
Table 2: Biological Activity Comparison
Quantifying the biological activity is crucial to ensure the compound is effective. This is often done by determining the concentration required to elicit a half-maximal response (EC50) in a relevant cell-based assay.
| Supplier | Lot Number | Assay Type | EC50 / IC50 (nM) | Relative Potency (%) |
| Example Supplier A | User-determined | Calcium Mobilization Assay | User-determined | User-determined |
| Example Supplier B | User-determined | FP Receptor Binding Assay | User-determined | User-determined |
| Reference Standard | User-determined | User-determined | User-determined | 100% |
Experimental Protocols
Detailed and standardized methodologies are essential for generating reproducible and comparable data.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is a cornerstone for assessing the purity of pharmaceutical compounds. The United States Pharmacopeia (USP) provides a standardized method for Dinoprost Tromethamine.
-
Objective: To quantify the purity of Dinoprost tromethamine and identify any impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Approximately 2 mL/min.
-
Detection: UV spectrophotometry.
-
Procedure: A standardized solution of the Dinoprost tromethamine to be tested is injected into the HPLC system. The retention time and peak area of the principal peak are compared to that of a USP Dinoprost Tromethamine Reference Standard. Impurities are identified as any peak other than the principal peak.
Biological Activity Assessment: In Vitro Cell-Based Assay
The biological activity of Dinoprost tromethamine is mediated through its binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[5] Activation of this receptor leads to a cascade of intracellular events, including an increase in intracellular calcium.
-
Objective: To determine the relative potency of Dinoprost tromethamine from different sources by measuring its ability to activate the FP receptor.
-
Cell Line: A mammalian cell line engineered to express the human FP receptor (e.g., HEK293 or CHO cells).
-
Method:
-
Cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye.
-
Serial dilutions of Dinoprost tromethamine from each commercial source, as well as a reference standard, are added to the cells.
-
The resulting increase in intracellular calcium is measured using a fluorescence plate reader.
-
The dose-response curves are plotted, and the EC50 values are calculated.
-
The relative potency of each sample is determined by comparing its EC50 value to that of the reference standard.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the head-to-head comparison of different commercial sources of Dinoprost tromethamine.
Caption: Workflow for comparing commercial sources of Dinoprost tromethamine.
Signaling Pathway of Dinoprost Tromethamine
Dinoprost tromethamine acts as an agonist at the FP receptor, initiating a well-characterized signaling cascade.
Caption: Simplified Dinoprost tromethamine signaling pathway.
References
A Comparative Guide to the In Vivo and In Vitro Activity of (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (5R)-Dinoprost tromethamine's performance with alternative prostaglandin (B15479496) F2α (PGF2α) analogs, supported by experimental data. This compound is the tromethamine salt of dinoprost (B1670695), a synthetic analog of the naturally occurring PGF2α. It is a potent luteolytic agent that stimulates myometrial activity and is widely used in veterinary medicine for reproductive management.[1] This document delves into its in vivo and in vitro activity, offering a comparative analysis with other PGF2α analogs to aid in research and development.
Mechanism of Action: The Prostaglandin F2α Receptor Pathway
This compound exerts its biological effects by acting as an agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor.[1] The binding of this compound to the FP receptor initiates a signaling cascade that leads to the contraction of smooth muscle and the regression of the corpus luteum (luteolysis).
In Vitro Activity: Receptor Binding and Functional Potency
The in vitro activity of PGF2α analogs is typically assessed through receptor binding assays to determine their affinity for the FP receptor (expressed as Ki) and functional assays to measure their potency in eliciting a cellular response (expressed as EC50). A lower Ki value indicates higher binding affinity, while a lower EC50 value signifies greater potency.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Type | Reference |
| PGF2α (Dinoprost) | Not explicitly found | Not explicitly found | - | - |
| Latanoprost acid | 98 | 32-124 | Human Ciliary Muscle, Human Trabecular Meshwork | [2] |
| Travoprost acid | 35 ± 5 | 1.4 - 3.6 | Human Ciliary Muscle, Human Trabecular Meshwork | [2] |
| Bimatoprost (B1667075) acid | 83 | 2.8 - 3.8 | Human Ciliary Muscle, Human Trabecular Meshwork | [2] |
Note: Data for this compound was not explicitly found in the searched literature. Latanoprost, travoprost, and bimatoprost are primarily used in ophthalmology to reduce intraocular pressure. Their inclusion here serves to compare their in vitro potency at the FP receptor, the same target as this compound.
In Vivo Activity: Luteolysis and Uterine Contractility
In vivo studies are crucial for evaluating the physiological effects of PGF2α analogs, primarily their ability to induce luteolysis and stimulate uterine contractions. These studies are often conducted in livestock, such as cattle, to assess their efficacy for reproductive management.
Comparative Efficacy in Estrus Synchronization of Cattle
| Product | Active Ingredient | Administration Route | Estrus Response Rate (%) | Pregnancy Rate (%) | Reference |
| Lutalyse® | Dinoprost tromethamine (5 mg/mL) | Intramuscular (5 mL) | Not significantly different from HighCon | Not significantly different from HighCon | [3] |
| Lutalyse® HighCon | Dinoprost tromethamine (12.5 mg/mL) | Subcutaneous (2 mL) | Not significantly different from Lutalyse® | Not significantly different from Lutalyse® | [3] |
| Cloprostenol | Cloprostenol (0.5 mg) | Intramuscular | Equal to Dinoprost tromethamine | Equal to Dinoprost tromethamine | [3] |
Comparative Effects on Bovine Uterine Contractility
A study comparing the effects of different PGF2α analogs on bovine myometrial activity showed that dinoprost induced the most significant increase in uterine contractility during diestrus.
| Compound | Dose | Stage of Estrous Cycle | Increase in Uterine Contractility (%) | Reference |
| Dinoprost | 25 mg | Diestrus | 515 | [4] |
| Luprostiol | 15 mg | Diestrus | 195 | [4] |
| Tiaprost | 525 µg | Diestrus | 215 | [4] |
| Cloprostenol | 500 µg | Diestrus | No significant change | [4] |
Experimental Protocols
In Vitro: Prostaglandin Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying prostaglandin levels in biological samples. The following is a generalized workflow for a competitive ELISA used to measure PGF2α.
Detailed Method for Progesterone (B1679170) ELISA in Bovine Plasma:
-
Sample Collection: Collect blood samples from cattle via jugular venipuncture into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation: Centrifuge the blood samples at approximately 1000 x g for 15-20 minutes at 2-8°C. Collect the plasma (supernatant).[5][6]
-
Storage: Assay the plasma immediately or store in aliquots at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.[5][6]
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add standards, controls, and plasma samples to the wells of the microplate pre-coated with anti-progesterone antibody.[7]
-
Add the enzyme-conjugated progesterone to each well.[7]
-
Incubate the plate to allow for competitive binding between the progesterone in the sample/standard and the enzyme-conjugated progesterone for the antibody binding sites.
-
Wash the plate multiple times with wash buffer to remove any unbound reagents.[7]
-
Add the substrate solution to each well, which will react with the enzyme to produce a color change.[7]
-
Stop the reaction by adding a stop solution.[7]
-
Measure the optical density of each well using a microplate reader at 450 nm.[7]
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the progesterone concentration in the unknown samples. The intensity of the color is inversely proportional to the concentration of progesterone in the sample.
In Vivo: Assessment of Luteolytic Efficacy in Cattle
This protocol outlines a typical experimental design to evaluate the luteolytic efficacy of a PGF2α analog in cattle.
Experimental Workflow:
Detailed Protocol:
-
Animal Selection: Select healthy, non-pregnant, cycling cows with a palpable corpus luteum (CL) confirmed by transrectal ultrasonography.
-
Treatment Groups: Randomly assign cows to different treatment groups, for instance:
-
Control (saline injection)
-
This compound (e.g., Lutalyse®)
-
Alternative PGF2α analog (e.g., Cloprostenol)
-
-
Administration: Administer the treatments via the specified route (e.g., intramuscular or subcutaneous injection).
-
Blood Collection: Collect blood samples via jugular or coccygeal venipuncture at baseline (before treatment) and at regular intervals post-treatment (e.g., 12, 24, 48, and 72 hours).
-
Hormone Analysis: Measure plasma progesterone concentrations using a validated ELISA or radioimmunoassay (RIA). Luteolysis is typically defined as a significant drop in progesterone levels (e.g., to <1 ng/mL).
-
Corpus Luteum Monitoring: Monitor the size and vascularization of the CL using transrectal ultrasonography at the same time points as blood collection to assess structural regression.
-
Estrus Detection: Monitor cows for signs of estrus (heat) following treatment.
-
Data Analysis: Compare the following parameters between treatment groups:
-
Rate and extent of progesterone decline.
-
Percentage of cows exhibiting complete luteolysis.
-
Time from treatment to the onset of estrus.
-
Pregnancy rates following artificial insemination at the induced estrus.
-
Correlation between In Vitro and In Vivo Activity
A strong correlation between in vitro and in vivo activity is essential for the successful development of new drug candidates. For PGF2α analogs, high in vitro binding affinity (low Ki) and functional potency (low EC50) at the FP receptor are expected to translate into effective in vivo luteolytic and uterotonic responses.
However, the in vivo efficacy of a compound is also influenced by its pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, some PGF2α analogs, like the 13-dehydro derivatives, have been designed to be more resistant to metabolic degradation, which could enhance their in vivo potency and duration of action compared to what might be predicted from in vitro data alone.[8][9]
Furthermore, the formulation and route of administration can significantly impact the in vivo performance of a drug. As seen in the comparison of Lutalyse® and Lutalyse® HighCon, a higher concentration formulation administered subcutaneously can achieve similar in vivo efficacy to a lower concentration given intramuscularly, demonstrating the importance of formulation development in optimizing drug delivery and performance.[3]
Conclusion
This compound is a well-established and effective PGF2α analog for reproductive management. This guide has provided a comparative overview of its activity alongside other analogs, supported by available experimental data. The provided protocols for in vitro and in vivo assessment offer a framework for further research and development in this area. A thorough understanding of the in vivo and in vitro correlation, considering both receptor-level interactions and whole-animal physiological responses, is critical for the evaluation and development of novel and improved luteolytic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 4. [Effects of natural and synthetic PGF2 alpha preparations on the uterine contractility of cattle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.cn [documents.thermofisher.cn]
- 6. elkbiotech.com [elkbiotech.com]
- 7. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 8. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Gene Expression Changes Induced by (5R)-Dinoprost Tromethamine: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for validating gene expression changes induced by (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines the underlying signaling pathways, compares key experimental techniques, and provides detailed protocols to ensure robust and reproducible results.
This compound is primarily utilized in reproductive medicine to stimulate uterine contractions and for the synchronization of estrus cycles in livestock.[1][2] Its mechanism of action involves binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor, initiating a signaling cascade that alters cellular function and gene expression.[2][3][4][5] Validating the specific genes affected by this compound is crucial for understanding its complete biological impact and for the development of novel therapeutics.
Mechanism of Action: The Prostaglandin F2α Signaling Pathway
This compound mimics natural PGF2α by binding to the FP receptor.[2][6] This binding activates G-protein-coupled signaling pathways, primarily involving the Gq alpha subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] This cascade can subsequently activate downstream pathways, such as the mitogen-activated protein kinase (MAPK) signaling pathway, ultimately leading to the modulation of transcription factors and altered expression of target genes.[8]
Comparison of Gene Expression Validation Methods
The validation of gene expression changes typically follows a two-stage process: a broad, discovery-based screening followed by targeted validation of key genes. RNA-Sequencing (RNA-Seq) is the modern standard for the discovery phase, while quantitative Real-Time PCR (qPCR) remains the gold standard for validating the expression of specific genes.[9][10]
| Feature | RNA-Sequencing (RNA-Seq) | Quantitative Real-Time PCR (qPCR) |
| Principle | High-throughput sequencing of the entire transcriptome (all RNA molecules).[11] | Amplification and quantification of specific target DNA sequences in real-time.[12][13] |
| Primary Use | Discovery of novel transcripts and genome-wide differential expression analysis.[14] | Validation and precise quantification of expression changes for a limited number of genes.[15] |
| Throughput | High (millions of sequences). | Low to medium (1 to hundreds of genes). |
| Data Output | Sequence reads, expression counts, splice variants, novel transcripts.[16][17] | Quantification Cycle (Cq) values, which are inversely proportional to target abundance.[13] |
| Sensitivity | High, with a broad dynamic range. | Very high, capable of detecting very low copy numbers. |
| Cost per Sample | Higher initial cost for library preparation and sequencing.[11] | Lower cost per reaction, but can become expensive with many targets. |
| Key Advantage | Unbiased, comprehensive view of the transcriptome.[18] | Gold standard for validation due to high sensitivity and specificity.[9] |
Comparison with Alternative Labor-Inducing Agents
To contextualize the gene expression profile induced by this compound, it is valuable to compare it with other agents used for labor induction that operate through different mechanisms. Such comparisons can reveal unique and shared genetic pathways.
| Drug Name | Drug Type | Mechanism of Action | Potential for Differential Gene Expression |
| This compound | Prostaglandin F2α Analog | Agonist for the Prostaglandin F2α (FP) receptor.[1][6] | Induces genes associated with myometrial contraction, inflammation, and luteolysis.[4][19] |
| Oxytocin | Neuropeptide Hormone | Agonist for the Oxytocin Receptor, a G-protein coupled receptor.[20] | Upregulates genes for contraction-associated proteins, including prostaglandin receptors.[21] |
| Misoprostol | Prostaglandin E1 Analog | Agonist for Prostaglandin E1 (EP) receptors.[21][22] | Promotes cervical ripening and uterine contractions through distinct EP receptor signaling. |
| Dinoprostone | Prostaglandin E2 Analog | Agonist for Prostaglandin E2 (EP) receptors.[20][22][23] | Similar to Misoprostol, it activates pathways for cervical softening and myometrial activity.[21] |
Experimental Protocols
A typical workflow for validating gene expression changes involves initial screening with RNA-Seq followed by confirmation of key differentially expressed genes using qPCR.
Detailed Protocol: Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for validating differential gene expression identified from a screening method like RNA-Seq.
1. RNA Isolation and Quality Control:
-
Isolate total RNA from cells or tissues treated with this compound and vehicle controls using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA integrity and quantity. An OD 260/280 ratio of ~2.0 and an OD 260/230 ratio of 2.0-2.2 indicate pure RNA. RNA integrity can be assessed using an Agilent Bioanalyzer to ensure no degradation.[24]
2. Primer Design and Validation:
-
Design primers for target genes and at least two stable reference (housekeeping) genes. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by running a standard curve with a serial dilution of pooled cDNA. An acceptable efficiency is between 90-110%.[24][25]
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
The reaction typically includes RNA template, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
Incubate according to the manufacturer's protocol (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).
4. qPCR Reaction Setup:
-
Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Supermix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA (e.g., 1:10 dilution)
-
6 µL Nuclease-free water
-
-
Run each sample in triplicate, including no-template controls (NTC) to check for contamination.
5. Thermal Cycling:
-
Perform the qPCR on a real-time PCR instrument with a program such as:
-
Initial Denaturation: 95°C for 3 min
-
40 Cycles:
-
Denaturation: 95°C for 10 sec
-
Annealing/Extension: 60°C for 30 sec
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[25]
-
6. Data Analysis:
-
Calculate the relative gene expression using the comparative Cq (ΔΔCq) method.
-
Step 1: Normalize the Cq of the target gene to the Cq of the reference gene for each sample (ΔCq = Cq_target - Cq_reference).
-
Step 2: Normalize the ΔCq of the treated sample to the ΔCq of the control sample (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Step 3: Calculate the fold change as 2^(-ΔΔCq).
High-Level Protocol: RNA-Sequencing (RNA-Seq) Analysis
1. RNA Extraction and Quality Control:
-
Extract high-quality total RNA as described in the qPCR protocol. RNA Integrity Number (RIN) should be ≥ 7.0 for optimal results.[24]
2. Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA and convert it into a cDNA library. This involves reverse transcription, second-strand synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[26]
3. Bioinformatic Analysis Workflow:
-
Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.[27]
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR.[27]
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.[27]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the this compound treated and control groups.[16][27] This analysis normalizes the raw counts and performs statistical tests to determine significance.
References
- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 2. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]
- 3. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. Mechanisms and Measurement of Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 16. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 17. RNA-Seq Data Analysis | RNA sequencing software tools [illumina.com]
- 18. Techniques for Validating CRISPR Changes Using RNA-Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Cervical Ripening and Induction of Labor | AAFP [aafp.org]
- 21. Review of Evidence-Based Methods for Successful Labor Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current pharmacotherapy options for labor induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biologydiscussion.com [biologydiscussion.com]
- 24. bio-rad.com [bio-rad.com]
- 25. Ensure reliable qPCR results - advice on assay validation [lubio.ch]
- 26. bio-rad.com [bio-rad.com]
- 27. blog.genewiz.com [blog.genewiz.com]
A Comparative Analysis of Prostaglandin Analogs: A Deep Dive into Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) analogs are a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Their efficacy in lowering IOP is well-established, primarily by increasing the uveoscleral outflow of aqueous humor. However, the choice between different prostaglandin analogs often involves a careful consideration of their side effect profiles, which can impact patient adherence and quality of life. This guide provides an objective comparative analysis of the side effect profiles of commonly prescribed prostaglandin analogs: latanoprost (B1674536), travoprost (B1681362), bimatoprost (B1667075), tafluprost, and unoprostone (B1682063), supported by experimental data and detailed methodologies.
Ocular Side Effect Profiles: A Quantitative Comparison
The following tables summarize the incidence of common ocular adverse events associated with the five major prostaglandin analogs. It is important to note that reported rates can vary across studies due to differences in study design, patient populations, and duration of follow-up.
Table 1: Incidence of Common Ocular Side Effects of Prostaglandin Analogs (%)
| Side Effect | Latanoprost | Travoprost | Bimatoprost | Tafluprost | Unoprostone Isopropyl |
| Conjunctival Hyperemia | 27.6 - 47.1 | 38.5 - 58.0 | 40.2 - 68.6 | Similar to Latanoprost, but may be higher | 10 - 25 |
| Eyelash Changes | Reported | Higher than Latanoprost | 15 - 45 | Reported | 10 - 25 (increased length) |
| Iris Hyperpigmentation | 7 - 18.1 | 3.1 - 5.2 | Reported | Reported | <1 (after 12 months) |
| Eye Irritation/Pruritus | 5 - 15 | Common | ~10 | Reported | 10 - 25 (itching) |
| Burning/Stinging | 8.1 | Common | Common | Reported | 10 - 25 |
| Foreign Body Sensation | 2 - 13 | Common | Reported | No significant difference from Latanoprost | 5 - 10 |
| Dry Eye | Reported | Common | Reported | No significant difference from Latanoprost | 10 - 25 |
| Blurred Vision | 8.1 | Less Common | Reported | Reported | 5 - 10 (abnormal vision) |
| Eyelid Pigmentation | Reported | Reported | Reported | Reported | <1 |
Systemic Side Effect Profiles
While generally well-tolerated systemically, topical prostaglandin analogs can lead to systemic side effects, although these are less common than ocular effects.[1][2]
Table 2: Reported Systemic Side Effects of Prostaglandin Analogs
| Side Effect Category | Latanoprost | Travoprost | Bimatoprost | Tafluprost | Unoprostone Isopropyl |
| Cardiovascular | Angina pectoris, Atrial tachycardia[1][3] | - | - | - | Palpitations (rare)[4] |
| Neurological | Meniere's disease[1][3] | Headache | - | Labyrinthitis[1] | Headache |
| Dermatological | - | - | Lentigo maligna melanoma[1] | Skin discoloration[1] | - |
| Gastrointestinal | - | Nausea, vomiting, diarrhea[3] | - | - | Nausea, vomiting (rare)[4] |
| General | Hypersensitivity reactions[1] | - | - | Higher mortality rate (causal relationship not established)[1] | Flu-like syndrome (~6%)[4] |
Experimental Protocols: Assessing Ocular Side Effects
The data presented in the comparison tables are derived from numerous clinical trials. Below are representative experimental protocols employed in these studies to evaluate the safety and tolerability of prostaglandin analogs.
Key Experiment: Randomized, Masked-Evaluator, Parallel-Group Clinical Trial
Objective: To compare the incidence and severity of ocular side effects of different prostaglandin analogs in patients with open-angle glaucoma or ocular hypertension.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Patients aged 18 years or older with a diagnosis of open-angle glaucoma or ocular hypertension, with an intraocular pressure (IOP) at or above a specified threshold (e.g., 23 mmHg) in at least one eye after a washout period of any previous IOP-lowering medications.[5]
-
Exclusion Criteria: History of hypersensitivity to any of the study medications or their components, presence of other significant ocular diseases, recent ocular surgery, or use of medications known to affect IOP.
-
-
Study Design:
-
A multi-center, randomized, parallel-group study with a masked evaluator design is commonly used.[5]
-
Patients are randomly assigned to receive one of the prostaglandin analogs (e.g., latanoprost 0.005%, bimatoprost 0.03%, or travoprost 0.004%) administered once daily in the evening.[5]
-
The study duration is typically 12 weeks or longer, with follow-up visits at specified intervals (e.g., weeks 2, 6, and 12).[5]
-
-
Assessment of Ocular Side Effects:
-
Conjunctival Hyperemia: Graded by a masked investigator at each follow-up visit before IOP measurement. A standardized photographic grading scale (e.g., 0-4 Efron scale or similar) is often used to ensure consistency.[6][7][8][9][10] The scale typically defines severity from none (0) to severe (4), with descriptions for each grade.[8]
-
Patient-Reported Outcomes: Patients complete questionnaires at baseline and follow-up visits to report the incidence and severity of subjective side effects such as burning/stinging, itching, foreign body sensation, and dry eye. Standardized questionnaires like the Glaucoma Quality of Life (GQL-15) or the National Eye Institute Visual Function Questionnaire (NEI VFQ-25) may be used.[11][12][13][14]
-
Slit-Lamp Examination: A comprehensive ophthalmologic examination, including slit-lamp biomicroscopy, is performed at each visit to assess for other ocular signs, such as changes in iris pigmentation, eyelash growth (length and thickness), and eyelid skin changes.[15]
-
Adverse Event Monitoring: All patient-reported and investigator-observed adverse events are recorded and categorized throughout the study.
-
-
Data Analysis:
-
The incidence of each side effect is calculated as the percentage of patients in each treatment group who experience the event.
-
Statistical comparisons between treatment groups are performed using appropriate statistical tests (e.g., chi-square test or Fisher's exact test for categorical data).
-
Signaling Pathways and Mechanisms of Side Effects
The ocular side effects of prostaglandin analogs are a direct consequence of their interaction with specific prostanoid receptors in the eye.
Prostaglandin F2α (FP) Receptor Signaling
Prostaglandin F2α analogs, such as latanoprost and travoprost, are selective agonists for the FP receptor.[16][17] Bimatoprost, a prostamide, also acts on this receptor.[18] Activation of the FP receptor in the iris and ciliary body is central to both the therapeutic effect and several key side effects.
Caption: FP Receptor signaling pathway leading to increased melanogenesis and eyelash growth.
Mechanism of Iris Hyperpigmentation: Prostaglandin F2α analogs stimulate melanogenesis in the iris melanocytes.[16][17] This is thought to occur through the upregulation of the tyrosinase gene, a key enzyme in melanin (B1238610) production.[16][17] This increased melanin production leads to a gradual darkening of the iris, particularly in individuals with mixed-color irides.[16]
Mechanism of Eyelash Changes: Prostaglandins (B1171923) are known to prolong the anagen (growth) phase of the hair cycle.[19][20][21][22][23] By extending this phase, eyelashes can grow longer and thicker.[19][23] Additionally, prostaglandin analogs can increase the size of the dermal papilla and hair bulb, contributing to thicker lashes.[20][21] They also stimulate melanin synthesis in the hair follicle, resulting in darker eyelashes.[20][23]
Experimental Workflow for Side Effect Assessment
The following diagram illustrates a typical workflow for assessing the side effect profile of a new prostaglandin analog in a clinical trial setting.
Caption: A typical experimental workflow for assessing prostaglandin side effects in clinical trials.
Conclusion
Prostaglandin analogs are highly effective IOP-lowering agents, but they are associated with a range of ocular and, less frequently, systemic side effects. Conjunctival hyperemia and eyelash changes are common across the class, with bimatoprost and travoprost generally showing a higher incidence of hyperemia compared to latanoprost.[24] Iris hyperpigmentation is a notable side effect, particularly with latanoprost. Tafluprost offers a preservative-free option, which may be beneficial for patients with ocular surface disease. Unoprostone generally has a favorable side effect profile but may be less efficacious in IOP reduction compared to other analogs.[25] The choice of a specific prostaglandin analog should be individualized, taking into account the patient's clinical needs, tolerance, and potential for cosmetic side effects. Further research, including head-to-head comparative trials with standardized assessment methodologies, will continue to refine our understanding of the nuanced differences in the side effect profiles of these important therapeutic agents.
References
- 1. Systemic adverse drug events to topical prostaglandin analogs for treating glaucoma: a retrospective focused pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ophed.net [ophed.net]
- 6. A comparison of subjective and objective conjunctival hyperemia grading with AOS® Anterior software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated grading system for evaluation of ocular redness associated with dry eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Evaluating a new objective grading software for conjunctival hyperaemia. | Semantic Scholar [semanticscholar.org]
- 11. Are Patient Self-Reported Outcome Measures Sensitive Enough to Be Used as End Points in Clinical Trials? Evidence from the United Kingdom Glaucoma Treatment Study - UCL Discovery [discovery.ucl.ac.uk]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. aao.org [aao.org]
- 14. Quality of life of glaucoma patients under medical therapy with different prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the effectiveness and safety of travoprost and latanoprost for the management of open-angle glaucoma given as an evening dose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism and clinical significance of prostaglandin-induced iris pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How Prostaglandins Stimulate Eyelash Growth – Interesting Facts [hello-eyelashes.com]
- 20. mironova.com [mironova.com]
- 21. researchgate.net [researchgate.net]
- 22. Eyelash Growth from Application of Bimatoprost in Gel Suspension to the Base of the Eyelashes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. altmeyers.org [altmeyers.org]
- 24. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 25. An evidence-based review of unoprostone isopropyl ophthalmic solution 0.15% for glaucoma: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Luteolytic Potency of (5R)-Dinoprost Tromethamine Relative to Other Compounds: A Comparative Guide
(5R)-Dinoprost tromethamine , the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a widely utilized luteolytic agent in veterinary medicine. Its primary function is to induce the regression of the corpus luteum (CL), a transient endocrine structure essential for maintaining pregnancy. This guide provides a comprehensive comparison of the luteolytic potency of this compound with other commercially available luteolytic compounds, supported by experimental data. The information presented is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Luteolytic Agents
The luteolytic potency of a compound is determined by several factors, including its binding affinity to the PGF2α receptor (FP receptor), its pharmacokinetic profile, and its ultimate physiological effect on the corpus luteum. This section compares this compound with its synthetic analogues, primarily cloprostenol (B1669231) and its isomers.
Physicochemical and Pharmacokinetic Properties
This compound is rapidly metabolized in the body, resulting in a short half-life. In contrast, synthetic analogues like cloprostenol are designed to be more resistant to metabolism, leading to a longer duration of action.
| Compound | Chemical Class | Half-life |
| This compound | Natural Prostaglandin F2α | ~7-8 minutes[1] |
| Cloprostenol Sodium | Synthetic PGF2α Analogue | ~3 hours[1] |
| d-Cloprostenol (B24006) | Dextrorotatory isomer of Cloprostenol | Not explicitly stated, but longer than Dinoprost (B1670695) |
Receptor Binding Affinity and Potency
The luteolytic effects of these compounds are mediated through their binding to the FP receptor. The affinity of a compound for this receptor is a key determinant of its potency.
| Compound | Relative Potency/Binding Affinity |
| This compound (PGF2α) | Equipotent to d-Cloprostenol in binding to bovine luteal PGF2α receptors[2] |
| Cloprostenol (dl-cloprostenol) | A racemic mixture of d- and l-isomers. |
| d-Cloprostenol | The biologically active isomer. Approximately 150 times more potent than dl-cloprostenol in inhibiting [3H]PGF2α binding to bovine corpus luteum cell membranes[2]. |
In Vivo Luteolytic Efficacy: A Comparative Overview
The ultimate measure of a luteolytic agent's potency is its ability to induce luteolysis in vivo, leading to a decline in progesterone (B1679170) levels, estrus, and ovulation.
| Species | Compound | Typical Luteolytic Dose | Key Findings |
| Cattle | This compound | 25 mg[3] | Effective in inducing luteolysis. Some studies show slightly lower rates of complete luteal regression compared to cloprostenol under certain conditions[4]. |
| Cloprostenol Sodium | 500 µg (0.5 mg)[3] | Generally considered more potent than dinoprost due to its longer half-life. May lead to a more rapid initial decline in progesterone in some studies[5]. | |
| d-Cloprostenol | 150 µg | Studies suggest it induces a greater decrease in serum progesterone concentrations compared to dinoprost and racemic cloprostenol[6]. | |
| Mares | This compound | 5 mg | Effective in inducing luteolysis and shortening the ovulatory interval[7]. |
| Cloprostenol | 250 µg (0.25 mg) | Effective in inducing luteolysis, with some studies suggesting microdoses can also be effective[7][8]. | |
| Donkeys | This compound | 5 mg | Effectively induces luteolysis, with a rapid decrease in progesterone observed within 0.5 hours[7][9]. |
| Cloprostenol | 250 µg (0.25 mg) | Also effective, with progesterone decline initiated within 1 hour[7][9]. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of luteolytic agents.
In Vivo Assessment of Luteolytic Efficacy in Cattle
This protocol is designed to compare the effects of different luteolytic agents on the corpus luteum and subsequent reproductive parameters in a controlled setting.
1. Animal Selection and Synchronization:
-
Select healthy, cycling dairy or beef cows with a palpable corpus luteum.
-
Synchronize the estrous cycles of the cows using a standard protocol (e.g., two injections of PGF2α 14 days apart) to ensure they are in a similar stage of the cycle (mid-luteal phase, e.g., day 8) for treatment administration[3].
2. Treatment Administration:
-
Randomly assign cows to treatment groups (e.g., this compound, Cloprostenol, d-Cloprostenol, or a saline control).
-
Administer the specified dose of each compound via deep intramuscular injection[3].
3. Blood Sampling and Progesterone Analysis:
-
Collect blood samples via jugular venipuncture at time 0 (immediately before treatment) and at regular intervals post-treatment (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours)[5][7][9].
-
Separate serum or plasma and store at -20°C until analysis.
-
Measure progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA)[7][9].
4. Monitoring of Luteal and Follicular Dynamics:
-
Perform transrectal ultrasonography at regular intervals (e.g., every 12 or 24 hours) post-treatment.
-
Measure the diameter of the corpus luteum and the largest follicle.
-
Utilize color Doppler ultrasonography to assess luteal blood flow, which is an indicator of CL function[7][9].
5. Estrus Detection and Insemination:
-
Monitor cows for signs of estrus (e.g., standing to be mounted) at least twice daily.
-
Record the time from treatment to the onset of estrus.
-
Perform artificial insemination at a fixed time after estrus detection or at a predetermined time post-treatment.
6. Pregnancy Diagnosis:
-
Diagnose pregnancy at a specified time after insemination (e.g., 30-40 days) via transrectal ultrasonography or palpation.
In Vitro Radioreceptor Binding Assay
This protocol is used to determine the binding affinity of different compounds to the PGF2α receptor.
1. Membrane Preparation:
-
Collect bovine corpora lutea from a slaughterhouse and store them on ice.
-
Homogenize the luteal tissue in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Binding Assay:
-
In a series of tubes, combine the membrane preparation, a radiolabeled PGF2α ligand (e.g., [3H]PGF2α), and varying concentrations of the unlabeled competitor compounds (this compound, cloprostenol, etc.).
-
Incubate the tubes at a specific temperature for a set period to allow for binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioligand.
3. Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is inversely proportional to the binding affinity of the compound.
Signaling Pathways and Experimental Workflows
The luteolytic action of this compound and its analogues is initiated by their binding to the FP receptor, a G-protein coupled receptor on the surface of luteal cells. This triggers a cascade of intracellular events leading to the demise of the corpus luteum.
Caption: PGF2α Signaling Pathway in Luteolysis.
The binding of PGF2α to its receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the inhibition of progesterone synthesis and the induction of apoptosis, culminating in the structural and functional regression of the corpus luteum[10].
Caption: In Vivo Luteolysis Experimental Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 4. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Luteal and clinical response following administration of dinoprost tromethamine or cloprostenol at standard intramuscular sites or at the lumbosacral acupuncture point in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteal tissue blood flow and side effects of horse-recommended luteolytic doses of dinoprost and cloprostenol in donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]
A Comparative Analysis of (5R)-Dinoprost Tromethamine and Novel Luteolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (5R)-Dinoprost tromethamine, a synthetic form of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), against novel luteolytic agents. The focus is on providing a comparative analysis of their performance based on available experimental data, detailing their mechanisms of action, and outlining relevant experimental protocols. This information is intended to assist researchers and professionals in drug development in their evaluation of these compounds for various applications in reproductive management.
Introduction to Luteolytic Agents
Luteolytic agents are critical pharmacological tools used to induce the regression of the corpus luteum (CL), a transient endocrine structure responsible for producing progesterone (B1679170).[1] Progesterone is essential for the establishment and maintenance of pregnancy. The controlled induction of luteolysis is a cornerstone of estrus synchronization protocols in livestock, management of reproductive disorders, and for pregnancy termination.[2]
This compound, a specific stereoisomer of dinoprost (B1670695), mimics the action of endogenous PGF2α, which is the natural luteolysin in many species.[2] It is widely considered the gold standard against which other luteolytic agents are compared. In recent years, novel agents with different mechanisms of action have emerged, offering potential advantages in terms of efficacy, safety, or ease of administration. This guide will focus on a comparison with two major classes of these novel agents: synthetic PGF2α analogues (specifically Cloprostenol) and progesterone receptor antagonists (specifically Aglepristone), with a brief overview of Gonadotropin-Releasing Hormone (GnRH) antagonists.
Comparative Efficacy of Luteolytic Agents
The efficacy of luteolytic agents is typically measured by their ability to induce a rapid decline in progesterone levels, leading to estrus and ovulation, and ultimately successful pregnancy following insemination. The following tables summarize quantitative data from various studies comparing Dinoprost tromethamine with Cloprostenol (B1669231) sodium and Aglepristone (B1665073) in different species.
Table 1: Comparison of Dinoprost Tromethamine and Cloprostenol Sodium in Cattle
| Parameter | Dinoprost Tromethamine (25 mg) | Cloprostenol Sodium (500 µg) | Species | Reference |
| Estrus Response Rate (Experimental Setting) | 92.7% | 92.7% | Dairy Cows | [3] |
| Pregnancy Rate within 6 days (Experimental Setting) | 55.1% | 55.1% | Dairy Cows | [3] |
| Estrus Response Rate (Field Study) | 65.7% | 65.7% | Dairy Cows | [3] |
| Pregnancy Rate within 6 days (Field Study) | 33.5% | 33.5% | Dairy Cows | [3] |
| Estrus Detection Rate (1st Parity Cows) | 34.0% | 42.4% | Dairy Cows | [4] |
| Conception Rate (Cows inseminated Days 3-4) | 34.4% | 38.3% | Dairy Cows | [4] |
| Overall Pregnancy Rate | 12.2% | 14.4% | Dairy Cows | [4] |
| Luteal Regression Rate | 91.3% | 86.6% | Dairy Cows | [5] |
| Pregnancy Rate per AI | 37.8% | 36.7% | Dairy Cows | [5] |
| Pregnancy Rate | 10% | 30% | Dairy Cattle |
Table 2: Comparison of Dinoprost Tromethamine and Cloprostenol Sodium in Donkeys
| Parameter | Dinoprost Tromethamine (Low Dose: 0.625 mg) | Cloprostenol Sodium (Low Dose: 37.5 µg) | Species | Reference |
| Reduction in Estrous Cycle Length | Effective (P < .0001) | Effective (P < .0001) | Jennies | [6] |
| Decrease in Corpus Luteum Volume (at 1 day) | Significant (P < .05) | Significant (P < .05) | Jennies | [6] |
Table 3: Efficacy of Mifepristone (Progesterone Receptor Antagonist) vs. PGF2α Analogues for Whelping Induction in Dogs
| Parameter | Mifepristone (2.5 mg/kg) + Misoprostol (400µg) | Cloprostenol (1 µg/kg) + Misoprostol (400µg) | Dinoprost Tromethamine (0.1 mg/kg) + Misoprostol (400µg) | Species | Reference |
| Induction Response within 72h | 100% | 100% | 100% | Dogs | [2] |
| Puppies Born Alive | 92.3% (12/13) | 70% (7/10) | 81.8% (9/11) | Dogs | [2] |
Note: Data for Aglepristone in direct comparison with Dinoprost for luteolysis is limited. The table above uses Mifepristone, another progesterone receptor antagonist, to provide a comparative context.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these luteolytic agents are dictated by their distinct molecular mechanisms.
This compound (PGF2α)
Dinoprost tromethamine acts as an agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2] Binding of PGF2α to its receptor on luteal cells initiates a signaling cascade that leads to a decrease in progesterone synthesis and ultimately triggers apoptosis (programmed cell death) of the luteal cells, resulting in the structural regression of the corpus luteum.[7]
Caption: PGF2α Signaling Pathway for Luteolysis.
Aglepristone (Progesterone Receptor Antagonist)
Aglepristone is a competitive antagonist of the progesterone receptor.[8] By binding to the progesterone receptor without activating it, Aglepristone blocks the effects of progesterone, which is essential for the maintenance of the corpus luteum and pregnancy.[9] This blockade leads to a cascade of events that results in luteolysis and, if pregnant, termination of the pregnancy.[10][11]
Caption: Aglepristone's Mechanism of Action.
GnRH Antagonists
GnRH antagonists, such as cetrorelix (B55110), competitively block GnRH receptors in the pituitary gland.[11] This action prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are necessary for the support of the corpus luteum. The resulting decrease in LH leads to a reduction in progesterone production and subsequent luteolysis.
Caption: GnRH Antagonist Mechanism of Action.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key studies.
Dinoprost Tromethamine and Cloprostenol Sodium in Dairy Cows
-
Objective: To compare the luteolytic efficacy of Dinoprost tromethamine and Cloprostenol sodium in dairy cows with unobserved estrus.[3]
-
Experimental Design:
-
Experimental Setting: 62 nonlactating Holstein cows were treated with each product on day 8 of consecutive estrous cycles in a switchback design.
-
Field Study: 245 lactating Holstein cows in diestrus were treated with either Cloprostenol or Dinoprost tromethamine.
-
-
Treatments:
-
Data Collection:
-
Estrus detection was performed regularly.
-
Plasma progesterone levels were measured to confirm luteolysis.
-
Conception and pregnancy rates were recorded post-insemination.
-
-
Workflow:
Caption: Experimental Workflow for Comparing PGF2α Analogues in Cattle.
Aglepristone for Pregnancy Termination in Bitches
-
Objective: To evaluate the efficacy of Aglepristone for the termination of pregnancy in bitches.[9]
-
Experimental Design: Pregnant bitches at various stages of gestation were treated with Aglepristone.
-
Treatment: Aglepristone at a dose of 10 mg/kg administered subcutaneously, repeated 24 hours later.[9]
-
Data Collection:
-
Clinical signs of abortion (e.g., vulvar discharge) were monitored.
-
Ultrasonography was used to confirm fetal resorption or expulsion.
-
Subsequent fertility was often monitored in follow-up estrus cycles.
-
GnRH Antagonist for Luteolysis in IVF Protocols
-
Objective: To evaluate the use of a GnRH antagonist for luteolysis and follicular synchronization in poor-responder IVF patients.[10]
-
Experimental Design: A prospective longitudinal study where patients served as their own controls, comparing a new protocol with a preceding long agonist protocol.
-
Treatment: 3 mg of the GnRH antagonist cetrorelix was administered in the late luteal phase (cycle day 23).[10] This was followed by ovarian stimulation with recombinant FSH starting on cycle day 2 and a flexible GnRH antagonist protocol.
-
Data Collection:
-
Number of follicles and oocytes retrieved.
-
Number of transferable embryos.
-
Implantation and pregnancy rates.
-
Conclusion
This compound remains a potent and widely used luteolytic agent. Its efficacy is well-established, and it serves as a benchmark for the development of new compounds. Synthetic PGF2α analogues like Cloprostenol offer comparable efficacy, with some studies suggesting potential advantages in certain reproductive parameters in cattle.[4]
Progesterone receptor antagonists such as Aglepristone provide an alternative mechanism of action, proving effective for pregnancy termination in small animals.[8] Their application for routine luteolysis in livestock is less explored but represents an area for future research. GnRH antagonists offer a rapid and effective way to suppress gonadotropin support to the corpus luteum, a strategy that has found a niche in human assisted reproductive technologies.[10]
The choice of a luteolytic agent will depend on the target species, the specific reproductive goal, and considerations of cost and potential side effects. The data and protocols presented in this guide are intended to provide a foundation for informed decision-making and to stimulate further research into the development and application of novel luteolytic agents.
References
- 1. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 4. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of gonadotrophin-releasing hormone and prostaglandin F-2 alpha on corpus luteum function and timing of the subsequent ovulation in the mare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aglepristone: A review on its clinical use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
- 9. Use of the progesterone (P4) receptor antagonist aglepristone to characterize the role of P4 withdrawal for parturition and placental release in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of (5R)-Dinoprost Tromethamine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Due to its classification as a hazardous substance, all waste containing this compound must be managed as hazardous waste.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] Therefore, stringent safety measures must be implemented during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably within a laboratory hood, to avoid inhalation of any aerosols or dust.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Wash hands thoroughly with soap and water after handling.[3]
Waste Segregation and Collection
Proper segregation of waste streams is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be considered hazardous waste.
Types of Waste:
-
Solid Waste: Includes contaminated gloves, pipette tips, vials, bench paper, and other disposable lab supplies.
-
Liquid Waste: Encompasses unused solutions, rinsate from cleaning contaminated glassware, and any spills.
-
Sharps: Needles, syringes, and broken glass contaminated with the compound.
Collection Procedures:
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers that are compatible with the chemical nature of the waste.[4]
-
Labeling: Affix a "Hazardous Waste" label to each container, clearly identifying the contents as "this compound" and listing any other solvents or materials present.
-
Solid Waste: Place all contaminated solid materials into a designated hazardous waste container.
-
Liquid Waste: Carefully transfer liquid waste into a leak-proof hazardous waste container, ensuring not to fill it beyond 90% capacity to allow for expansion.[4]
-
Sharps: Dispose of all contaminated sharps in a designated, puncture-resistant sharps container.
-
Empty Containers: Original this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.[4]
Quantitative Data and Hazard Classification
While a specific Resource Conservation and Recovery Act (RCRA) waste code for this compound is not explicitly defined, its hazardous characteristics necessitate a formal waste determination. Pharmaceutical wastes may be classified as hazardous if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity, or if they are specifically listed as P- or U-listed wastes.[5][6][7]
| Hazard Classification | Description | GHS Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed. | P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1] |
| Reproductive Toxicity | May damage fertility or the unborn child. | P203: Obtain, read and follow all safety instructions before use. P318: IF exposed or concerned, get medical advice.[1] |
| Storage | P405: Store locked up.[1] | |
| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The recommended procedure is to treat it as a stable hazardous chemical and dispose of it through a licensed hazardous waste management company.
Regulatory Compliance
Disposal of this compound must be carried out in strict accordance with all applicable local, regional, national, and international regulations.[3] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and potentially the Drug Enforcement Administration (DEA) if classified as a controlled substance.[8][9] It is the responsibility of the waste generator to ensure full compliance.
Key Steps for Compliance:
-
Consult your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on waste container types, labeling requirements, storage locations, and pickup schedules.
-
Hazardous Waste Determination: The generator of the waste is legally responsible for determining if it is a hazardous waste. Consult your EHS office for assistance with this process.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, including hazardous waste manifests.
-
Licensed Disposal Vendor: Ensure that all this compound waste is transported and disposed of by a licensed and reputable hazardous waste management company.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, the community, and the environment.
References
- 1. Prostaglandin E2 and the regulation of protein degradation in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 3. Degradation of prostaglandin E2 in a primary culture of adult rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and degradation of prostaglandin E2 in the epithelial and sub-epithelial layers of the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actenviro.com [actenviro.com]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. epa.gov [epa.gov]
- 8. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 9. zoetisus.com [zoetisus.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for (5R)-Dinoprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of (5R)-Dinoprost Tromethamine
This compound, a potent prostaglandin (B15479496) analogue, requires stringent safety protocols to protect laboratory personnel from potential health risks.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment. Adherence to these procedures is critical due to the compound's potential to cause reproductive toxicity, bronchospasms, and its ready absorption through the skin.[3][4][5][6][7]
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Reproductive Toxicity : May damage fertility or the unborn child.[4][8][9] Women of childbearing age should exercise extreme caution when handling this product.[3][4][5][6][7]
-
Acute Oral Toxicity : Harmful if swallowed.[9]
-
Skin Absorption : Readily absorbed through the skin, which can lead to systemic effects.[3][4][5][6][7]
-
Respiratory Effects : Can cause bronchospasms, particularly in individuals with asthma or other respiratory problems.[3][4][5][6][7]
| Hazard Classification | Description |
| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child.[4][8][9] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[9] |
| Skin Irritation | Prolonged exposure may cause skin irritation.[8] |
| Eye Irritation | May cause slight irritation to eyes.[8] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following equipment must be worn at all times when handling this compound:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[1][10] | Protects against splashes and aerosols. |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., double-gloving with nitrile or neoprene).[1][2] | Prevents skin contact and absorption.[3][4][5][6][7] |
| Body Protection | Impervious protective clothing such as a disposable gown or lab coat.[1][8][10] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is required when ventilation is insufficient or during spill cleanup.[1][2] | Prevents inhalation of harmful dust, mists, or vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds like this compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Obtain and read the Safety Data Sheet (SDS) before use.[4][8]
2. Handling the Compound:
-
Don all required personal protective equipment before handling the substance.[1][8]
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Do not inhale dust, vapor, or mist.[1]
-
Refrain from eating, drinking, or smoking in the handling area.[1][8]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3][5]
3. Storage:
-
Keep the container tightly sealed.[1]
-
Store in a locked, well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizers.[4][8]
Emergency Procedures
In Case of Accidental Exposure:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3][4][5][6][7] Remove contaminated clothing.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids occasionally.[9] Seek medical attention.[8]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]
Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Wearing full personal protective equipment, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite).[1][9]
-
Collect the absorbed material into a suitable, sealed container for disposal.[1]
-
Decontaminate the spill area.[9]
-
Prevent the spilled material from entering drains or waterways.[1]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Solid Waste : All disposable PPE (gloves, gowns, etc.) and contaminated materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[2]
-
Disposal : Dispose of all waste materials at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4][8] Do not dispose of in household trash.[11]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zoetisus.com [zoetisus.com]
- 4. zoetisus.com [zoetisus.com]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. DailyMed - LUTALYSE HIGHCON STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]
- 7. DailyMed - LUTALYSE STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]
- 8. bimedaus.com [bimedaus.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
